molecular formula C43H63ClFN5O13S B15557029 XL388-C2-amide-PEG9-NH2 hydrochloride

XL388-C2-amide-PEG9-NH2 hydrochloride

货号: B15557029
分子量: 944.5 g/mol
InChI 键: WSADRLSBVSNXHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XL388-C2-amide-PEG9-NH2 hydrochloride is a useful research compound. Its molecular formula is C43H63ClFN5O13S and its molecular weight is 944.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H62FN5O13S.ClH/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSADRLSBVSNXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63ClFN5O13S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to XL388-C2-amide-PEG9-NH2 Hydrochloride: A Bifunctional Intermediate for Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a key bifunctional intermediate in the synthesis of advanced targeted therapeutics. The core of this molecule is XL388, a potent and selective ATP-competitive dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. This document details the chemical structure, mechanism of action, and pharmacological properties of the XL388 core. Furthermore, it outlines the role of the C2-amide-PEG9-NH2 linker in enabling the conjugation of XL388 to other molecular entities, such as E3 ligase ligands for the generation of Proteolysis Targeting Chimeras (PROTACs) or other targeting moieties. Detailed experimental protocols for evaluating the biological activity of the XL388 core are provided, along with a summary of key quantitative data.

Core Structure and Chemical Properties

This compound is a derivative of the potent mTOR inhibitor, XL388. The core structure of XL388 is [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone.[1][2] In this compound, a C2-amide linker followed by a nine-unit polyethylene (B3416737) glycol (PEG9) spacer and a terminal primary amine has been attached to the XL388 core. The hydrochloride salt improves the solubility and stability of the compound.

While this compound is primarily a synthetic intermediate, its properties are rooted in the pharmacology of XL388.

Table 1: Chemical Properties of XL388

PropertyValueReference
Molecular Formula C₂₃H₂₂FN₃O₄S[1][2]
Molecular Weight 455.5 g/mol [1]
CAS Number 1251156-08-7[1][2]
IUPAC Name [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone[1][2]

Table 2: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₃H₆₃ClFN₅O₁₃S
Molecular Weight 944.50 g/mol
SMILES Code O=C(NCCS(=O)(C1=CC=C(C(N2CCOC3=CC=C(C4=CC=C(N)N=C4)C=C3C2)=O)C(C)=C1F)=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN.[H]Cl

Mechanism of Action of the XL388 Core

The therapeutic potential of derivatives of this compound stems from the potent and specific inhibitory action of the XL388 core on the mTOR signaling pathway. XL388 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTORC2.[3] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival, and is frequently dysregulated in cancer.[1]

Inhibition of mTORC1 Signaling: XL388's inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including:

  • p70 S6 Kinase (p70S6K): Inhibition of p70S6K phosphorylation leads to the suppression of protein synthesis.

  • 4E-Binding Protein 1 (4E-BP1): When not phosphorylated by mTORC1, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), inhibiting cap-dependent mRNA translation.

Inhibition of mTORC2 Signaling: The inhibition of mTORC2 by XL388 primarily affects the phosphorylation of:

  • Akt (Protein Kinase B): XL388 inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation. This dampens Akt-mediated cell survival signals.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 mTORC2 mTORC2 PI3K/Akt->mTORC2 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt_S473 Akt (S473) mTORC2->Akt_S473 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth p70S6K->Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth inhibits Cell Survival Cell Survival Akt_S473->Cell Survival XL388 XL388 Core XL388->mTORC1 inhibits XL388->mTORC2 inhibits

Figure 1: XL388 Core Mechanism of Action in the mTOR Signaling Pathway.

Role as a Synthetic Intermediate

This compound is designed as a bifunctional linker for the synthesis of more complex molecules. The XL388 moiety serves as the "warhead" that binds to mTOR, while the terminal primary amine on the PEG linker provides a reactive handle for conjugation to another molecule of interest. This is particularly relevant in the development of PROTACs, where the amine can be coupled to an E3 ligase ligand. The PEG9 spacer helps to optimize the distance between the two ends of the PROTAC, which is critical for the formation of a productive ternary complex (Target-PROTAC-E3 ligase) and subsequent target protein degradation.

Quantitative Data for the XL388 Core

The following tables summarize the key quantitative data for the biological activity of the XL388 core.

Table 3: In Vitro Potency of XL388

Assay TypeTarget/Cell LineIC₅₀ ValueReference
Biochemical Assay mTOR Kinase9.9 nM
Cellular Signaling (mTORC1) MCF-7 (p-p70S6K T389)94 nM
Cellular Signaling (mTORC2) MCF-7 (p-Akt S473)350 nM
Cell Proliferation MCF-71.37 µM

Table 4: Pharmacokinetic Properties of XL388

SpeciesPlasma Protein Binding (at 5 µM)
Human 86%
Monkey 90%
Dog 89%
Rat 85%
Mouse 84%

Experimental Protocols

Detailed methodologies for key experiments to characterize the biological effects of the XL388 core are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the XL388 core on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • XL388 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of XL388 in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of XL388. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with XL388 Dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis for mTOR Pathway Inhibition

This protocol is used to assess the effect of the XL388 core on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • XL388 (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-Akt, anti-Akt, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of XL388 for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and detect the signal using an imaging system.

WesternBlot_Workflow start Start treat Treat Cells with XL388 start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end End detect->end

Figure 3: Workflow for Western Blot Analysis.
In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the XL388 core in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • XL388 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer XL388 (e.g., 20-50 mg/kg) or vehicle control orally, once daily.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by western blot).

Conclusion

This compound is a valuable synthetic intermediate built upon the potent and selective dual mTORC1/mTORC2 inhibitor, XL388. Its bifunctional nature, combining the mTOR-targeting XL388 core with a versatile PEGylated amine linker, makes it a key building block for the development of next-generation targeted therapies, including PROTACs. The comprehensive data and detailed protocols provided in this guide for the XL388 core will aid researchers in the design and execution of experiments to further explore the potential of novel therapeutics derived from this important intermediate.

References

An In-Depth Technical Guide to the Synthesis of XL388-C2-amide-PEG9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of XL388-C2-amide-PEG9-NH2 hydrochloride, a bifunctional molecule designed for applications in targeted protein degradation, such as in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties of the core components, a proposed synthetic pathway, and relevant experimental protocols.

Introduction

XL388 is a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Its ability to comprehensively block mTOR signaling makes it a valuable warhead for the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.

The molecule this compound is a synthetic intermediate comprising the XL388 warhead, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine. This terminal amine allows for subsequent conjugation to an E3 ligase ligand to complete the synthesis of a PROTAC.

Core Components and Properties

XL388
  • IUPAC Name: [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone[6]

  • Mechanism of Action: ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2]

  • Biological Activity: Exhibits potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.[1][7]

Table 1: Physicochemical Properties of XL388

PropertyValueReference(s)
CAS Number1251156-08-7[6]
Molecular FormulaC23H22FN3O4S[6]
Molecular Weight455.50 g/mol [6]
AppearanceCrystalline solid
SolubilitySoluble in DMSO[2]

Table 2: In Vitro Inhibitory Activity of XL388

TargetIC50Cell LineReference(s)
mTOR9.9 nM(Enzymatic Assay)[2]
mTORC1 (p-p70S6K T389)94 nMMCF-7[2]
mTORC2 (p-Akt S473)350 nMMCF-7[2]
Cell Proliferation1.37 µMMCF-7[2]

Proposed Synthetic Pathway

  • Functionalization of XL388: Introduction of a reactive handle, such as a carboxylic acid, onto the XL388 molecule.

  • Synthesis of the Linker: Preparation of the C2-amide-PEG9-NH2 linker with a protected terminal amine.

  • Coupling and Deprotection: Conjugation of the functionalized XL388 to the linker, followed by deprotection of the terminal amine and salt formation.

G cluster_0 Stage 1: XL388 Functionalization cluster_1 Stage 2: Linker Synthesis cluster_2 Stage 3: Coupling & Deprotection XL388 XL388 XL388_COOH XL388-COOH XL388->XL388_COOH Derivatization XL388_linker_Boc XL388-C2-amide-PEG9-NH-Boc XL388_COOH->XL388_linker_Boc Amide Coupling (EDC, NHS) PEG9_diol HO-PEG9-OH Boc_NH_PEG9_OH Boc-NH-PEG9-OH PEG9_diol->Boc_NH_PEG9_OH Monoprotection & Amination Boc_NH_PEG9_linker Boc-NH-PEG9-C2-amide-NH2 Boc_NH_PEG9_OH->Boc_NH_PEG9_linker Amide formation Boc_NH_PEG9_linker->XL388_linker_Boc XL388_linker_NH2 XL388-C2-amide-PEG9-NH2 XL388_linker_Boc->XL388_linker_NH2 Boc Deprotection (TFA) Final_Product XL388-C2-amide-PEG9-NH2 Hydrochloride XL388_linker_NH2->Final_Product Salt Formation (HCl)

Experimental Protocols

Stage 1: Functionalization of XL388 (Proposed)

A crucial step is the introduction of a linker attachment point on XL388 without compromising its binding to mTOR. Based on the structure of XL388, a potential site for modification is the primary amine on the 6-aminopyridin-3-yl moiety. This amine could be acylated with a dicarboxylic acid anhydride (B1165640) to introduce a terminal carboxylic acid.

Materials:

  • XL388

  • Succinic anhydride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve XL388 (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve succinic anhydride (1.5 equivalents) in anhydrous DMF.

  • Add the succinic anhydride solution dropwise to the XL388 solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain XL388-COOH.

Stage 2: Synthesis of Boc-NH-PEG9-C2-amide-NH2

This stage involves the synthesis of the amine-terminated PEG linker with a protected terminal amine.

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • Succinimidyl acetate (B1210297)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Commercially available amine-PEG9-OH

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (B81097) (NaN3)

  • Triphenylphosphine (PPh3)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Synthesize a Boc-protected diamine linker by reacting tert-butyl (2-aminoethyl)carbamate with succinimidyl acetate in the presence of TEA in DCM.

  • Alternatively, a more direct route involves starting with a commercially available heterobifunctional PEG linker, such as Boc-NH-PEG9-COOH.

  • Activate the carboxylic acid of Boc-NH-PEG9-COOH using a coupling agent like HATU or EDC/NHS.

  • React the activated linker with a large excess of a diamine (e.g., ethylenediamine) to form the amide bond, yielding Boc-NH-PEG9-C2-amide-NH2.

  • Purify the linker by column chromatography.

Stage 3: Coupling of XL388-COOH with Boc-NH-PEG9-C2-amide-NH2 and Deprotection

Materials:

  • XL388-COOH

  • Boc-NH-PEG9-C2-amide-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • Coupling:

    • Dissolve XL388-COOH (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

    • In a separate flask, dissolve Boc-NH-PEG9-C2-amide-NH2 (1.2 equivalents) in anhydrous DMF.

    • Add the amine-linker solution to the activated XL388-COOH solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

    • Upon completion, purify the crude product (XL388-C2-amide-PEG9-NH-Boc) by preparative HPLC.

  • Deprotection:

    • Dissolve the purified Boc-protected conjugate in DCM.

    • Add an excess of TFA and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Salt Formation:

    • Dissolve the resulting free amine in a minimal amount of DCM or methanol.

    • Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Signaling Pathway and Mechanism of Action

// Nodes PI3K [label="PI3K"]; Akt [label="Akt"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; XL388 [label="XL388", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K"]; _4EBP1 [label="4E-BP1", labeljust=l]; S6 [label="Ribosomal Protein S6"]; eIF4E [label="eIF4E"]; Protein_Synthesis [label="Protein Synthesis & Cell Growth", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PI3K -> Akt [label="Activates"]; Akt -> mTORC1; mTORC2 -> Akt [label="Phosphorylates (S473)\n(Full Activation)"]; mTORC1 -> p70S6K; mTORC1 -> _4EBP1; p70S6K -> S6; _4EBP1 -> eIF4E [style=dashed, arrowhead=tee, label="Inhibits"]; S6 -> Protein_Synthesis; eIF4E -> Protein_Synthesis; Akt -> Cell_Survival; XL388 -> mTORC1 [style=dashed, arrowhead=tee, color="#EA4335"]; XL388 -> mTORC2 [style=dashed, arrowhead=tee, color="#EA4335"]; } Inhibitory action of XL388 on the PI3K/Akt/mTOR signaling pathway.

XL388 exerts its therapeutic effects by inhibiting both mTORC1 and mTORC2.[1] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, leading to the suppression of protein synthesis and cell growth.[1] Inhibition of mTORC2 prevents the full activation of Akt by blocking its phosphorylation at serine 473, thereby reducing cell survival signals.[1] The dual inhibition of both complexes results in a more comprehensive blockade of the mTOR pathway compared to rapalogs, which primarily target mTORC1.[1]

Conclusion

The synthesis of this compound provides a valuable intermediate for the development of mTOR-targeting PROTACs. The proposed synthetic route leverages well-established chemical transformations, including amide bond formation and protecting group chemistry. The resulting bifunctional molecule combines the potent mTOR inhibitory activity of XL388 with a versatile linker for conjugation to an E3 ligase ligand, enabling the exploration of targeted protein degradation as a therapeutic strategy. Careful purification and analytical characterization at each step are crucial to ensure the final product's quality and suitability for subsequent applications in drug discovery and development.

References

An In-depth Technical Guide to the Core Mechanism of Action of XL388-C2-amide-PEG9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of XL388-C2-amide-PEG9-NH2 hydrochloride. The document elucidates the core function of the XL388 moiety as a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2, and clarifies the role of the C2-amide-PEG9-NH2 hydrochloride component as a bifunctional linker for advanced therapeutic applications, such as Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2 by the XL388 Moiety

The primary pharmacological activity of the molecule resides in the XL388 component. XL388 is a highly potent and selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are targeted by XL388.[3][4]

By binding to the ATP-binding site of the mTOR kinase domain, XL388 competitively inhibits its catalytic activity.[2][4] This dual inhibition of both mTORC1 and mTORC2 leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, proving more effective than first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[2]

Inhibition of mTORC1 Signaling

XL388's inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors essential for protein synthesis and cell growth.[2][4] This includes the inhibition of:

  • p70 S6 Kinase (p70S6K): XL388 effectively prevents the phosphorylation of p70S6K at threonine 389.[2]

  • Ribosomal Protein S6 (S6): Consequently, the phosphorylation of S6, a downstream target of p70S6K, is also strongly inhibited.[4]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): XL388 blocks the phosphorylation of 4E-BP1, which then binds to and sequesters the eukaryotic initiation factor 4E (eIF4E), thereby impeding cap-dependent mRNA translation.[2][4]

Inhibition of mTORC2 Signaling

The inhibition of mTORC2 by XL388 primarily impacts cell survival signals through the modulation of Akt (Protein Kinase B).[2] Specifically, XL388 inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), a critical step for its full activation.[2][4] This dampens Akt-mediated survival pathways.

Function of the C2-amide-PEG9-NH2 hydrochloride Linker

The "C2-amide-PEG9-NH2 hydrochloride" component of the molecule functions as a bifunctional linker. It is an intermediate used in the synthesis of more complex molecules, such as C26-linked Rapamycin analogs and PROTACs.[5] PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

In this context, the XL388 moiety serves as the "warhead" that binds to the target protein (mTOR). The C2-amide-PEG9-NH2 linker provides a flexible polyethylene (B3416737) glycol (PEG) spacer, which is commonly used in PROTAC design to optimize the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. The terminal amine (NH2) group provides a reactive handle for conjugation to a ligand that binds to an E3 ligase (e.g., VHL or Cereblon ligands).

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the potency and cellular activity of the XL388 moiety.

Parameter Target Value (IC50) Reference
Enzymatic InhibitionmTOR Kinase9.9 nM[4][6]
Cellular mTORC1 Inhibitionp-p70S6K (T389) in MCF-7 cells94 nM[6]
Cellular mTORC2 Inhibitionp-Akt (S473) in MCF-7 cells350 nM[6]
Cell ProliferationMCF-7 cells1.37 µM[6]
Parameter Kinase Value (IC50) Selectivity Reference
Kinase SelectivitymTOR9.9 nM>1000-fold vs. PI3K kinases[6]
DNA-PK8.831 µM[4]

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of XL388 on mTOR kinase activity.

Methodology:

  • The kinase reaction is initiated by combining recombinant mTOR protein with a reaction buffer containing ATP and a specific substrate (e.g., a p70S6K fragment).

  • XL388 is added at various concentrations to determine its inhibitory effect.

  • The reaction is incubated for a defined period at 30°C and then terminated.

  • The level of substrate phosphorylation is quantified using methods such as a radioactive filter-binding assay (using ³³P-ATP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Western Blot Analysis of mTOR Pathway Inhibition

Objective: To assess the effect of XL388 on the phosphorylation status of mTORC1 and mTORC2 downstream effectors in cells.

Methodology:

  • Cell Treatment: Culture cells of interest (e.g., MCF-7) to 70-80% confluency and treat with serial dilutions of XL388 or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for total and phosphorylated forms of mTOR targets (e.g., p-p70S6K, p-S6, p-4E-BP1, p-Akt S473) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the anti-proliferative effect of XL388 on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of XL388 for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Akt_S473 Akt (pS473) mTORC2->Akt_S473 S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis S6->Protein_Synthesis Cell_Survival Cell Survival Akt_S473->Cell_Survival XL388 XL388 XL388->mTORC1 XL388->mTORC2 PROTAC_Mechanism cluster_PROTAC PROTAC Molecule XL388_moiety XL388 Moiety (mTOR Binder) Linker C2-amide-PEG9-NH2 Linker XL388_moiety->Linker Ubiquitination Ubiquitination E3_Ligand E3 Ligase Ligand Linker->E3_Ligand mTOR mTOR Protein (Target) mTOR->XL388_moiety Binds mTOR->Ubiquitination Proximity-induced E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand Binds E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Western_Blot_Workflow Start Start: Cell Culture Treatment Treatment with XL388 (and Vehicle Control) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End: Results Analysis->End

References

A Technical Guide to XL388-C2-amide-PEG9-NH2 Hydrochloride for the Synthesis of Novel C26-Linked Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a key intermediate for the synthesis of novel C26-linked rapamycin (B549165) analogs. These next-generation mTOR inhibitors hold significant promise for applications in oncology and other therapeutic areas where the mTOR signaling pathway is dysregulated. This document details the underlying science, synthesis protocols, and biological evaluation methods relevant to the development of these promising compounds.

Introduction: Targeting the mTOR Pathway with Precision

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, most notably cancer, making it a critical target for therapeutic intervention.[2][3] Rapamycin, a natural macrolide, was the first identified mTOR inhibitor. However, its clinical utility can be limited by its pharmacokinetic properties and the development of resistance.[1]

This has driven the development of novel rapamycin analogs, or "rapalogs," with improved therapeutic profiles. A promising strategy in this endeavor is the chemical modification of the rapamycin core at the C26 position. This is achieved using specialized intermediates like this compound, which allows for the introduction of various chemical entities to fine-tune the pharmacological properties of the final analog.[4]

XL388 is a highly potent and ATP-competitive dual inhibitor of both mTORC1 and mTORC2 complexes, with an IC50 of 9.9 nM for mTOR.[5][6] By incorporating a derivative of XL388 into the rapamycin scaffold via a polyethylene (B3416737) glycol (PEG) linker, it is possible to create bifunctional molecules with potentially enhanced efficacy and novel mechanisms of action.

The Role of this compound

This compound is a heterobifunctional linker designed for the precise chemical modification of rapamycin. Its structure comprises three key components:

  • XL388 Moiety: A potent mTOR inhibitor that serves as the "warhead" of the resulting analog.

  • PEG9 Linker: A nine-unit polyethylene glycol spacer that provides flexibility and improves the solubility of the final conjugate.

  • Amine Group: A reactive primary amine that facilitates covalent attachment to an activated rapamycin core.

The use of this intermediate allows for a modular approach to the synthesis of C26-linked rapamycin analogs, enabling the systematic exploration of structure-activity relationships.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[1][4] Rapamycin and its analogs primarily inhibit mTORC1 by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR.[7]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin_Analog C26-Linked Rapamycin Analog Rapamycin_Analog->mTORC1 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton PROTAC_Workflow Start Synthesized Rapamycin-XL388 Analog Western_Blot 1. Western Blot for mTOR levels Start->Western_Blot Dose_Response 2. Dose-Response & Time-Course Western_Blot->Dose_Response Proteasome_Inhibition 3. Proteasome Inhibitor Co-treatment (e.g., MG132) Dose_Response->Proteasome_Inhibition Ubiquitination_Assay 4. Target Ubiquitination Assay Proteasome_Inhibition->Ubiquitination_Assay Cell_Viability 5. Cell Viability Assay Ubiquitination_Assay->Cell_Viability Conclusion Confirmation of PROTAC-mediated Degradation Cell_Viability->Conclusion

References

Bifunctional Linkers for mTOR Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention. Traditional mTOR inhibitors have faced challenges such as incomplete pathway inhibition and the development of resistance. A novel and promising strategy to overcome these limitations is the use of bifunctional molecules, particularly proteolysis-targeting chimeras (PROTACs), which are designed to induce the targeted degradation of the mTOR protein.[1][2]

This technical guide provides a comprehensive overview of bifunctional linkers for mTOR inhibitors, focusing on their design, synthesis, and biological evaluation. It is intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field.

The Core Concept: PROTACs for mTOR Degradation

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein (in this case, mTOR), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing mTOR and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of mTOR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained knockdown of the target protein at potentially lower drug concentrations compared to traditional inhibitors.[1]

Key Components of mTOR-Targeting Bifunctional Molecules

mTOR Inhibitor "Warheads"

The choice of the mTOR inhibitor is critical for the potency and selectivity of the resulting bifunctional molecule. Both allosteric and ATP-competitive inhibitors have been explored as warheads.

  • MLN0128 (Sapanisertib): An ATP-competitive inhibitor that targets the kinase domain of both mTORC1 and mTORC2. Its structure provides a suitable attachment point for the linker without significantly compromising its binding to mTOR.[1]

  • Rapamycin and its analogs (Rapalogs): Allosteric inhibitors that bind to the FRB domain of mTORC1. These have been used in the development of bivalent inhibitors like RapaLink-1.

E3 Ligase Ligands

The selection of the E3 ligase ligand determines which of the over 600 human E3 ligases is recruited for the degradation of mTOR. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

  • Pomalidomide: A derivative of thalidomide (B1683933) that binds to the E3 ligase Cereblon (CRBN). It is a widely used E3 ligase ligand in the design of PROTACs.[1][2]

  • VH032: A ligand for the von Hippel-Lindau (VHL) E3 ligase. Bifunctional molecules incorporating VHL ligands have shown potent degradation of various target proteins.[3]

Linker Design and Synthesis

The linker is a crucial component that influences the formation of a stable and productive ternary complex between mTOR, the bifunctional molecule, and the E3 ligase. The length, composition, and attachment points of the linker must be carefully optimized. Common linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units.[4] The synthesis of these bifunctional molecules often involves multi-step chemical reactions to connect the mTOR inhibitor and the E3 ligase ligand.[1][5]

Quantitative Data on Bifunctional mTOR Inhibitors

The efficacy of bifunctional mTOR inhibitors is primarily evaluated by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) is also used to assess their impact on cell viability.

Compound Name/TypemTOR Inhibitor WarheadE3 Ligase LigandCell LineDC50Dmax (%)IC50 (µM)Reference
PD-M6 MHY-1485 (mTOR agonist)Pomalidomide (CRBN)Not Specified4.8 µMNot Reported11.3 (HeLa)[6][7]
GP262 PKI587 (dual PI3K/mTOR inhibitor)VH032 (VHL)MDA-MB-23145.4 nM74.9Not Reported[3][8]
P1 (MLN0128-based) MLN0128Pomalidomide (CRBN)MCF-7Not ReportedNot ReportedNot Reported[1]
RapaLink-1 Rapamycin & MLN0128Not Applicable (bivalent inhibitor)Not ApplicableNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

Western Blot for mTOR Degradation

This is the most common method to directly measure the reduction in mTOR protein levels.[9][10][11][12][13]

a. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the bifunctional mTOR inhibitor in complete growth medium.

  • Treat the cells with varying concentrations of the compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE using an appropriate percentage gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against mTOR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the mTOR protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the effect of the bifunctional molecule on cell proliferation and health by measuring ATP levels.[15][16]

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the bifunctional mTOR inhibitor for a specified period (e.g., 72 hours).

b. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

c. Data Analysis:

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.[17][18][19]

HiBiT Assay for Live-Cell Protein Degradation

This high-throughput method allows for the quantitative measurement of protein degradation in real-time in living cells.[20][21]

a. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the mTOR gene.

  • Select and validate a clonal cell line expressing the HiBiT-tagged mTOR protein.

b. Assay Procedure:

  • Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.

  • Add the LgBiT protein and a luminescent substrate to the cells.

  • Add serial dilutions of the bifunctional mTOR inhibitor to the wells.

  • Measure luminescence at various time points using a plate reader.

c. Data Analysis:

  • Normalize the luminescence signal to a time-zero reading or a vehicle control.

  • Calculate the percentage of protein degradation for each concentration and time point.

  • Determine the degradation rate, Dmax, and DC50 from the kinetic data.

Mandatory Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Caption: A simplified diagram of the mTOR signaling pathway.

Experimental Workflow for Evaluating Bifunctional mTOR Inhibitors

Experimental_Workflow Start Design & Synthesis of Bifunctional Molecule Cell_Culture Cell Culture (e.g., MCF-7, MDA-MB-231) Start->Cell_Culture Treatment Treat cells with varying concentrations of the bifunctional molecule Cell_Culture->Treatment Western_Blot Western Blot for mTOR Degradation Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability HiBiT_Assay HiBiT Assay for Live-Cell Degradation Treatment->HiBiT_Assay Data_Analysis_Deg Data Analysis: Determine DC50 & Dmax Western_Blot->Data_Analysis_Deg Data_Analysis_Via Data Analysis: Determine IC50 Cell_Viability->Data_Analysis_Via HiBiT_Assay->Data_Analysis_Deg End Lead Optimization Data_Analysis_Deg->End Data_Analysis_Via->End

Caption: General workflow for evaluating bifunctional mTOR inhibitors.

Mechanism of Action of an mTOR PROTAC

PROTAC_Mechanism mTOR mTOR Protein Ternary_Complex Ternary Complex (mTOR-PROTAC-E3) mTOR->Ternary_Complex PROTAC Bifunctional Molecule (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_mTOR Polyubiquitinated mTOR Ubiquitination->Ub_mTOR Proteasome 26S Proteasome Ub_mTOR->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Logical relationship of mTOR PROTAC mechanism of action.

References

The Strategic Application of XL388-C2-amide-PEG9-NH2 Hydrochloride in Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

XL388-C2-amide-PEG9-NH2 hydrochloride has emerged as a critical chemical intermediate in the synthesis of novel therapeutics for cancer research. This bifunctional molecule, characterized by a polyethylene (B3416737) glycol (PEG) spacer of nine units, an amide group, and a terminal amine, serves a dual purpose. It is integral to the creation of C26-linked Rapamycin (B549165) analogs, a new generation of mTOR inhibitors, and functions as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the synthesis, mechanism of action, and experimental evaluation of compounds derived from this versatile intermediate, providing researchers with the foundational knowledge to leverage its potential in developing next-generation cancer therapies.

Introduction: A Bifunctional Intermediate for Targeted Cancer Therapy

This compound is a specialized chemical entity designed for the strategic modification of bioactive molecules.[1] Its unique structure, featuring a PEGylated linker with a terminal amine, makes it an ideal building block for two distinct but related therapeutic strategies in oncology: the development of C26-linked Rapamycin analogs and the construction of mTOR-targeting PROTACs. The PEG component enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting conjugates, a crucial aspect for drug development.

Application in the Synthesis of C26-Linked Rapamycin Analogs

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Rapamycin and its analogs, known as "rapalogs," are established mTOR inhibitors. The development of C26-linked Rapamycin analogs represents a significant advancement, allowing for the fine-tuning of the molecule's pharmacological properties.[1] this compound is a key intermediate in this process, enabling the attachment of various functional groups to the C26 position of the rapamycin core.[1]

General Synthesis Protocol for C26-Linked Rapamycin Analogs

The synthesis of C26-linked Rapamycin analogs using this compound involves a two-step process:

  • Activation of the C26 Hydroxyl Group: Rapamycin is treated with triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous aprotic solvent like dichloromethane (B109758) at low temperatures (-78°C to 0°C). This selectively activates the C26 hydroxyl group, forming a C26-O-triflate rapamycin intermediate.[1]

  • Nucleophilic Substitution: The C26-O-triflate intermediate is then reacted with this compound in a polar aprotic solvent such as dimethylformamide (DMF). The terminal amine of the linker displaces the triflate group, forming the C26-linked conjugate.[1]

  • Purification: The final product is purified using standard techniques like column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[1]

Role as a Linker in mTOR-Targeting PROTACs

PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker is a critical component, as its length and composition influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[3]

The structure of this compound makes it an excellent candidate for a PROTAC linker. The terminal amine allows for conjugation to an E3 ligase ligand, while the other end can be attached to an mTOR-binding molecule (like a rapamycin analog or another mTOR inhibitor). The PEG9 chain provides the necessary flexibility and length to facilitate the productive formation of the ternary complex, leading to the degradation of mTOR.[2]

Mechanism of Action of an mTOR-Targeting PROTAC

An mTOR-targeting PROTAC synthesized using a linker like XL388-C2-amide-PEG9-NH2 would function as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to mTOR and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the mTOR protein.

  • Proteasomal Degradation: The polyubiquitinated mTOR is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC is released and can initiate another round of mTOR degradation.

PROTAC_Mechanism

Quantitative Data and Performance Metrics

The efficacy of PROTACs is evaluated using two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4] The following table presents data for GP262, a dual PI3K/mTOR-targeting PROTAC, which illustrates the type of quantitative analysis performed for such molecules.[5]

PROTAC NameE3 Ligase LigandTarget Protein(s)Cell LineDC50 (nM)Dmax (%)
GP262VH032 (AHPC-based)p110αMDA-MB-231227.471.3
p110γMDA-MB-23142.2388.6
mTORMDA-MB-23145.474.9
Data for GP262 sourced from a study on dual PI3K/mTOR-targeting PROTACs.[5]

Experimental Protocols

The evaluation of mTOR-targeting PROTACs involves a series of in vitro assays to determine their degradation efficiency and cellular effects.

Protocol for Determination of DC50 and Dmax by Western Blot

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.[5]

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., MDA-MB-231) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 18-24 hours.[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for mTOR.

    • Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal.

    • Quantify the band intensities.

    • Normalize the mTOR band intensity to the loading control.

    • Calculate the percentage of mTOR remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[5]

Protocol for Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the PROTAC on cell proliferation.[6]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a 96-well plate reader.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the mTOR signaling pathway and the experimental workflow for PROTAC evaluation can aid in understanding the broader context of this research.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTOR_PROTAC mTOR PROTAC (Degrader) mTOR_PROTAC->mTORC1 Induces Degradation

Experimental_Workflow

Conclusion

This compound is a valuable and versatile tool for cancer researchers. Its application in the synthesis of C26-linked Rapamycin analogs and as a linker for mTOR-targeting PROTACs provides two powerful strategies for modulating the mTOR pathway. The ability to induce the degradation of mTOR, rather than simply inhibiting its function, offers the potential to overcome resistance mechanisms and achieve a more profound and durable therapeutic effect. This guide provides the fundamental knowledge and experimental framework for researchers to explore the potential of this key intermediate in the development of novel cancer therapies.

References

An In-depth Technical Guide to Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, a critical component covalently connecting the antibody and the payload, is paramount to the success of an ADC.[1][2] It must remain stable in systemic circulation to prevent premature release of the toxic drug, yet efficiently release the payload upon reaching the target tumor cell.[3][4][5] This guide provides a detailed examination of ADC linker technology, focusing on classification, mechanisms of action, quantitative performance, and the experimental protocols essential for their evaluation.

The Core Role of the Linker in ADC Design

The linker is not merely a passive connector; it is a key determinant of an ADC's therapeutic index.[4] An ideal linker ensures that the cytotoxic payload is delivered specifically to the intended target environment, thereby sparing healthy cells.[6] It must balance the need for stability in the bloodstream (pH 7.4) with the requirement for timely payload release within the tumor microenvironment or inside the cancer cell.[1][7][8] The choice of linker chemistry has a significant impact on the ADC's pharmacokinetics, efficacy, and overall safety profile.[1][9]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[6][8][10]

Cleavable linkers are designed to be selectively broken down by specific triggers present in the tumor microenvironment or within the cancer cell.[6][8][] This targeted release mechanism can also enable a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6] There are three primary classes of cleavable linkers based on their cleavage mechanism.[6][7]

  • Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][7][8] The most common example is the valine-citrulline (VC) dipeptide linker.[6][7] Other peptide linkers include Gly-Gly-Phe-Gly (GGFG), which is sensitive to cathepsin L.[8]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers utilize chemical bonds, like hydrazones, that are stable at the physiological pH of blood (7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][6][8] While effective, hydrazone linkers can exhibit some instability in circulation, potentially leading to off-target toxicity.[1][10]

  • Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which is significantly more abundant inside cells than in the plasma.[6] This differential concentration allows for selective payload release within the cytosol.

Non-cleavable linkers consist of stable, covalent bonds, such as a thioether bond formed from a maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[7][9][10] Unlike cleavable linkers, they do not have an external trigger for drug release.[7][9] Instead, the payload is released only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[6][7][9][12] This process releases the payload with the linker and a conjugated amino acid (e.g., lysine (B10760008) or cysteine) still attached.[7][12]

Key Characteristics:

  • Enhanced Stability: Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a lower risk of systemic toxicity and an improved therapeutic window.[6][7]

  • No Bystander Effect: The released payload-linker-amino acid complex is typically charged and cannot readily cross cell membranes, thus limiting the bystander effect.[13]

  • Dependence on Internalization: The efficacy of ADCs with non-cleavable linkers is entirely dependent on target antigen binding, internalization, and lysosomal trafficking.[12]

Mechanisms of Drug Release and Action

The mechanism of drug release is intrinsically tied to the linker type. The subsequent cytotoxic effect is determined by the payload.

ADC_Action_Flow cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Trafficking cluster_effect Cytotoxic Effect A ADC Administered B ADC Circulates A->B Stable Linker C ADC Binds to Target Antigen B->C D ADC Internalization (Endocytosis) C->D E Trafficking to Lysosome D->E F Payload Release E->F Linker-Specific Trigger G Payload Binds to Intracellular Target (e.g., Tubulin, DNA) F->G H Cell Cycle Arrest & Apoptosis G->H

Many common ADC payloads, such as DM1 (a maytansinoid) and MMAE (monomethyl auristatin E), are potent antimitotic agents that disrupt microtubule dynamics.[14][15][16]

  • DM1 (Emtansine): Upon release, DM1 binds to tubulin and inhibits the polymerization of microtubules.[17] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death.[14][17] At lower concentrations, it can also lead to mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[14][18]

  • MMAE (Vedotin): MMAE also acts as a potent inhibitor of tubulin polymerization.[16][19] By binding to tubulin, it prevents the formation of the mitotic spindle, which is essential for cell division.[17] This leads to cell cycle arrest and the induction of apoptosis.[16]

Payload_Signaling Payload Released Payload (e.g., DM1, MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Polymerization Payload->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Failure Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Catastrophe Mitotic Catastrophe Arrest->Catastrophe

Quantitative Analysis of Linker Performance

The stability and performance of ADC linkers can be quantified and compared using several key metrics. Non-cleavable linkers generally show higher plasma stability than cleavable ones.[4]

Linker TypeCleavage MechanismRelative Plasma StabilityKey FeaturesExample ADC
Non-Cleavable
Thioether (SMCC)Antibody DegradationHighVery stable; no bystander effect.[4][13]Trastuzumab emtansine (Kadcyla®)[4]
Cleavable
Dipeptide (vc-PABC)Protease (Cathepsin B)HighStable in circulation, efficient intracellular cleavage.[3]Brentuximab vedotin (Adcetris®)
HydrazoneLow pHModerateSusceptible to hydrolysis at physiological pH, potential for off-target release.[1][10]Gemtuzumab ozogamicin (B1678132) (Mylotarg®)
DisulfideReduction (Glutathione)Low to ModerateLess stable due to reducing agents in plasma.[4]Ravtansine-based ADCs (investigational)
Glucuronideβ-glucuronidaseHighStable; enzyme is present in lysosomes and some tumor microenvironments.[10]Glembatumumab vedotin (investigational)

Key Experimental Protocols for Linker Evaluation

Rigorous analytical and functional testing is required to characterize the stability and efficacy of an ADC linker.[2][20][21]

This assay is crucial for assessing the premature release of the payload in circulation.[3][22]

Objective: To quantify the stability of the ADC and the rate of free payload release when incubated in plasma from various species (e.g., human, mouse, rat).[3][22]

Methodology:

  • Preparation: Prepare ADC stock solutions in an appropriate buffer. Obtain plasma (e.g., human, mouse) containing an anticoagulant.[3][23]

  • Incubation: Incubate the ADC in plasma at 37°C.[3] Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 144 hours).[22]

  • Sample Processing (for Free Payload Analysis): To each plasma aliquot, add a protein precipitation agent (e.g., acetonitrile) to separate the free payload from plasma proteins and the intact ADC.[22] Centrifuge the samples to pellet the precipitated proteins.[22]

  • Sample Processing (for Intact ADC Analysis): The intact ADC or total antibody can be quantified using methods like ELISA.[3]

  • Quantification:

    • Free Payload: Analyze the supernatant from the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the released payload.[3][22]

    • Intact/Total ADC: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of the total antibody or the antibody-conjugated drug over time.[3][4][23] A decrease in the drug-to-antibody ratio (DAR) indicates payload deconjugation.[4]

  • Data Analysis: Plot the concentration of free payload or the percentage of intact ADC over time to determine the linker's stability and half-life in plasma.

This assay determines the potency of the ADC against target cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Culture: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the viability data to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

The overall characterization of an ADC is a complex process involving multiple analytical techniques to ensure quality, consistency, and stability.[20][24][25]

ADC_Characterization_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Formulation cluster_analysis Physicochemical Analysis cluster_functional Functional & Stability Testing A Antibody Production C Conjugation A->C B Linker-Payload Synthesis B->C D Purification of ADC C->D E DAR Measurement (HIC, LC-MS) D->E F Aggregation Analysis (SEC) D->F G Charge Variant Analysis (IEX) D->G H In Vitro Cytotoxicity Assay D->H I Plasma Stability Assay D->I J In Vivo Efficacy Studies I->J

Conclusion and Future Directions

The linker is a cornerstone of ADC technology, and its rational design is essential for developing safe and effective cancer therapies. While early linkers faced challenges with stability, modern cleavable and non-cleavable linkers offer a sophisticated toolkit for drug developers.[1] Non-cleavable linkers provide exceptional stability, whereas advanced cleavable linkers allow for potent bystander killing effects. Future research will continue to focus on developing novel linker technologies with enhanced tumor-selectivity and finely-tuned release kinetics, further expanding the therapeutic potential of antibody-drug conjugates.

References

In-Depth Technical Guide: XL388-C2-amide-PEG9-NH2 Hydrochloride and its Application in C26-Linked Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a key intermediate in the synthesis of novel C26-linked rapamycin (B549165) analogs. While a specific CAS number for this compound is not publicly available, this document will detail the core component, XL388, its mechanism of action as a dual mTORC1/mTORC2 inhibitor, and its application in creating a new class of potential therapeutics. This guide includes detailed experimental protocols, quantitative data, and visualizations to support research and development in this area.

Core Component: XL388

XL388 is a potent and selective, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR). It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a known hallmark of various cancers, making it a significant target for therapeutic intervention.

Quantitative Data for XL388

The following tables summarize the key quantitative data regarding the potency and cellular activity of XL388.

Parameter Value Notes
Molecular Formula C43H63ClFN5O13SFor this compound
Molecular Weight 944.50 g/mol For this compound
mTOR Kinase Inhibition (IC50) 9.9 nMIn vitro biochemical assay
mTORC1 Inhibition (p-p70S6K T389 IC50) 94 nMIn MCF-7 cells
mTORC2 Inhibition (p-Akt S473 IC50) 350 nMIn MCF-7 cells
Cell Proliferation (IC50) 1.37 µMIn MCF-7 cells

Signaling Pathway

XL388 exerts its therapeutic effects by inhibiting the kinase activity of mTOR, thereby blocking downstream signaling. The following diagram illustrates the mTOR signaling pathway and the points of inhibition by XL388.

mTOR_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 mTOR Complexes cluster_3 Downstream Effectors cluster_4 Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt_S473 Akt (S473) mTORC2->Akt_S473 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt_S473->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth XL388 XL388 XL388->mTORC1 XL388->mTORC2

Caption: Simplified mTOR signaling pathway illustrating dual inhibition by XL388.

Experimental Protocols

This section provides detailed methodologies for the synthesis of C26-linked rapamycin analogs using this compound, and subsequent biological evaluation.

Synthesis of C26-Linked Rapamycin Analogs

The synthesis involves a two-step process: activation of the C26 hydroxyl group of rapamycin and subsequent nucleophilic substitution with the amine linker.

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Purification & Analysis Rapamycin Rapamycin Activated_Rapamycin C26-O-Triflate Rapamycin Rapamycin->Activated_Rapamycin Tf2O, 2,6-lutidine DCM, -78 °C to 0 °C Crude_Product Crude C26-Linked Rapamycin Analog Activated_Rapamycin->Crude_Product Linker XL388-C2-amide-PEG9-NH2 (hydrochloride salt neutralized) Linker->Crude_Product DMF Purified_Product Purified C26-Linked Rapamycin Analog Crude_Product->Purified_Product Silica (B1680970) Gel Chromatography or Preparative HPLC Characterization Characterization (NMR, MS) Purified_Product->Characterization

Caption: General workflow for the synthesis of C26-linked rapamycin analogs.

Step 1: Activation of Rapamycin (Formation of C26-O-Triflate Rapamycin)

  • Dissolve rapamycin (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (2-3 equivalents) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (B1165640) (Tf2O, 1.5-2 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude C26-O-triflate rapamycin is typically used in the next step without further purification.

Step 2: Nucleophilic Substitution with XL388-C2-amide-PEG9-NH2

  • Dissolve the crude C26-O-triflate rapamycin in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • In a separate flask, dissolve this compound in DMF and neutralize with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to free the amine.

  • Add the free amine solution to the activated rapamycin solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of the synthesized C26-linked rapamycin analogs on mTOR kinase activity.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add recombinant human mTOR enzyme to the wells of a microplate.

  • Add the synthesized rapamycin analog at various concentrations.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a peptide derived from p70S6K) and ATP.

  • Incubate for 30-60 minutes at 30 °C.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay

This assay determines the anti-proliferative effects of the C26-linked rapamycin analogs on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized rapamycin analog and a vehicle control.

  • Incubate for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

This compound serves as a critical building block for the development of novel C26-linked rapamycin analogs. By leveraging the potent dual mTOR inhibitory activity of the XL388 core, these new analogs offer the potential for improved therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds further.

chemical properties of XL388-C2-amide-PEG9-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388-C2-amide-PEG9-NH2 hydrochloride is a functionalized derivative of XL388, a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. This molecule incorporates a C2-amide polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, making it a valuable intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The core activity of this compound is derived from the XL388 warhead, which effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

This technical guide provides a comprehensive overview of the known chemical and biological properties of XL388 and its derivatives, with a focus on the functional aspects relevant to this compound. It includes available data, detailed experimental protocols for assessing its biological activity, and visualizations of the targeted signaling pathway and experimental workflows.

Chemical Properties

Detailed experimental data for the synthesis and characterization of this compound are not extensively available in peer-reviewed literature, as it is primarily a research intermediate. However, based on its structure and available information from suppliers, the following properties can be summarized.

PropertyValueSource
Molecular Formula C43H63ClFN5O13S[1]
Molecular Weight 944.50 g/mol [2]
Appearance Likely a solidGeneral knowledge
Solubility Soluble in DMSO. Preparation of aqueous solutions for in vivo studies often involves co-solvents like PEG300 and Tween-80.[2]
Storage Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture.[2]
Structural Features
  • XL388 Core: The foundational component responsible for the molecule's biological activity as a dual mTORC1/mTORC2 inhibitor.

  • C2-amide Linker: A short amide linkage that connects the XL388 core to the PEG chain.

  • PEG9 Chain: A nine-unit polyethylene glycol chain that enhances solubility and provides a flexible spacer arm. The PEG linker can influence the pharmacokinetic properties of the final conjugate.

  • Terminal Amine (NH2): A reactive functional group that allows for covalent attachment to other molecules, such as E3 ligase ligands in PROTAC synthesis.

  • Hydrochloride Salt: The amine group is protonated to form a hydrochloride salt, which generally enhances stability and aqueous solubility compared to the free base.

Stability and Reactivity
  • Stability: As a hydrochloride salt, the compound is expected to be relatively stable under standard storage conditions.[2] PEGylated compounds are generally stable, though the ether linkages in the PEG chain can be susceptible to oxidation over long periods or under harsh conditions.

  • Reactivity: The primary site of reactivity for conjugation is the terminal primary amine. This group can readily participate in common bioconjugation reactions, such as amide bond formation with activated carboxylic acids (e.g., NHS esters) or reductive amination with aldehydes and ketones.

Biological Activity and Mechanism of Action

The biological activity of this compound is conferred by the XL388 moiety. XL388 is a highly potent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase with an IC50 of 9.9 nM.[1] It acts in an ATP-competitive manner to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1]

Inhibition of mTORC1 and mTORC2 Signaling
  • mTORC1 Inhibition: XL388 blocks the phosphorylation of key mTORC1 substrates, including p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell growth.

  • mTORC2 Inhibition: XL388 also inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation.[1] This dampens Akt-mediated survival signals.

The dual inhibition of both mTORC1 and mTORC2 by XL388 provides a more complete shutdown of the mTOR pathway compared to rapalogs, which primarily target mTORC1.

Quantitative Biological Data for XL388
Assay TypeTarget/Cell LineIC50 Value
mTOR Kinase AssaymTOR9.9 nM
Cellular mTORC1 Inhibition (p-p70S6K)MCF-794 nM
Cellular mTORC2 Inhibition (p-Akt S473)MCF-7350 nM
Cell ProliferationMCF-71.37 µM

Signaling Pathway

mTOR_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates S6 S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis XL388 XL388 XL388->mTORC2 Inhibits XL388->mTORC1 Inhibits

Caption: The mTOR signaling pathway and points of inhibition by XL388.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of XL388 and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate_72h Incubate for 48-72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins following treatment with the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt S473, anti-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to remove debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle solution for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the compound (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to assess anti-tumor efficacy.

Conclusion

This compound is a valuable chemical tool for researchers in cancer biology and drug development. Its core functionality as a potent dual mTORC1/mTORC2 inhibitor, combined with a versatile PEGylated amine linker, makes it an ideal starting point for the synthesis of targeted therapeutics like PROTACs. While detailed public data on its synthesis and chemical characterization are limited, the well-documented biological activity of the parent compound, XL388, provides a strong foundation for its application in preclinical research. The protocols provided in this guide offer a framework for the robust evaluation of its biological effects in both in vitro and in vivo models.

References

The Discovery of Novel mTOR Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery of novel mTOR inhibitors, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their characterization.

The mTOR Signaling Pathway: A Complex Regulatory Network

The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.

  • mTORC1 is sensitive to the allosteric inhibitor rapamycin and its analogs (rapalogs). It primarily regulates cell growth by promoting protein synthesis through the phosphorylation of key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 is generally considered rapamycin-insensitive and is crucial for cell survival and proliferation. A key function of mTORC2 is the phosphorylation and activation of the kinase Akt at serine 473, a critical node in the PI3K/Akt signaling pathway.

The intricate PI3K/Akt/mTOR signaling pathway is a major focus of drug discovery efforts. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, leading to the production of PIP3 and subsequent recruitment and activation of Akt. Akt, in turn, can activate mTORC1. This pathway is tightly regulated by tumor suppressors such as PTEN, which counteracts PI3K activity.

mTOR_Signaling_Pathway cluster_downstream mTORC1 Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inactivates) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Generations of mTOR Inhibitors

The limitations of first-generation mTOR inhibitors, such as the incomplete inhibition of mTORC1 and the activation of feedback loops leading to Akt activation, have spurred the development of newer generations of more effective and specific inhibitors.[1]

mTOR_Inhibitor_Generations cluster_mTOR mTOR_protein mTOR Protein FRB_domain FRB Domain Kinase_domain Kinase Domain (ATP-binding site) First_Gen First-Generation (e.g., Rapamycin) First_Gen->FRB_domain Allosteric Inhibition Second_Gen_TORKi Second-Generation (TORKi, e.g., Torin1) Second_Gen_TORKi->Kinase_domain ATP-Competitive Inhibition Second_Gen_Dual Second-Generation (Dual PI3K/mTORi, e.g., NVP-BEZ235) Second_Gen_Dual->Kinase_domain Third_Gen Third-Generation (Bi-steric, e.g., RMC-5552) Third_Gen->FRB_domain Third_Gen->Kinase_domain

Figure 2: Targeting Domains of Different mTOR Inhibitor Generations.

Quantitative Data for Novel mTOR Inhibitors

The following tables summarize the in vitro potency and selectivity of several novel mTOR inhibitors across different generations.

Table 1: Second-Generation mTOR Kinase Inhibitors (TORKis)

InhibitorTarget(s)IC50 (nM)Selectivity HighlightsReference(s)
Torin1 mTORC1/mTORC22-10~1000-fold vs. PI3K; ~100-fold vs. 450 other kinases[1][2][3]
AZD8055 mTOR0.8~1000-fold vs. PI3K isoforms; inactive against 260 other kinases[4][5][6][7]
OSI-027 mTORC1/mTORC222 (mTORC1), 65 (mTORC2)>100-fold vs. other PI3K-related kinases[8][9][10][11]

Table 2: Dual PI3K/mTOR Inhibitors

InhibitorTarget(s)IC50 (nM)Cell Proliferation IC50 (nM)Reference(s)
NVP-BEZ235 PI3K/mTORPI3Kα: 4, mTOR: 7Varies by cell line (e.g., 25-1600 nM in K562/A cells)[12][13][14][15][16]

Table 3: Third-Generation mTOR Inhibitors

InhibitorTarget(s)IC50 (nM)MechanismReference(s)
RMC-5552 mTORC1-selectivep4EBP1: ~1.4Bi-steric inhibitor targeting both FRB and kinase domains[17][18][19][20][21]
Rapalink-1 mTORC1/mTORC2p-RPS6: ~1.56Bivalent inhibitor (Rapamycin + TORKi)[22][23][24][25][26]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of novel mTOR inhibitors.

In Vitro mTOR Kinase Assay

This protocol is adapted from methodologies used for the characterization of inhibitors like 3HOI-BA-01 and OSI-027.[9][27]

Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.

Materials:

  • Active mTOR enzyme (e.g., recombinant human mTOR)

  • Inactive substrate protein (e.g., GST-S6K1 or His-tagged 4E-BP1)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

  • ATP solution (100 µM)

  • Test inhibitor at various concentrations

  • SDS-PAGE gels and Western blotting reagents

  • Phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46))

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the kinase assay buffer, active mTOR enzyme, and the inactive substrate protein.

  • Add the test inhibitor at a range of final concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP to each tube.

  • Incubate the reactions at 30°C for 30 minutes with gentle agitation.

  • Stop the reactions by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blotting using a phospho-specific antibody for the substrate to detect the extent of phosphorylation.

  • Visualize the bands using an appropriate detection system and quantify the band intensities.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow Prepare_Mix Prepare Reaction Mix (mTOR, Substrate, Buffer) Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Prepare_Mix->Add_Inhibitor Start_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (Add SDS Loading Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot (Phospho-specific antibody) SDS_PAGE->Western_Blot Analyze Analyze Results (Determine IC50) Western_Blot->Analyze

Figure 3: Workflow for an In Vitro mTOR Kinase Assay.

Cell Viability Assay (MTT/CCK-8)

This protocol is a generalized procedure based on methods used for testing inhibitors like NVP-BEZ235.[12][13][14]

Objective: To assess the effect of an mTOR inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include untreated and vehicle-treated controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, remove the medium and add solubilization buffer to dissolve the crystals.

  • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for mTOR Pathway Modulation

This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins in inhibitor-treated cells.[28][29][30][31]

Objective: To determine if an mTOR inhibitor modulates the mTOR signaling pathway in cells by analyzing the phosphorylation of downstream targets.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the mTOR inhibitor at various concentrations and for different time points.

  • Lyse the cells using ice-cold RIPA buffer and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.

Conclusion

The discovery of novel mTOR inhibitors has significantly advanced our ability to target this critical signaling pathway in cancer and other diseases. The progression from first-generation allosteric inhibitors to second-generation ATP-competitive inhibitors and now to third-generation bi-steric and bivalent molecules demonstrates a sophisticated approach to drug design aimed at overcoming resistance and improving therapeutic efficacy. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and characterization of the next wave of innovative mTOR-targeted therapies.

References

Methodological & Application

Application Notes and Protocols: XL388-C2-amide-PEG9-NH2 Hydrochloride in Proteolysis Targeting Chimera (PROTAC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388-C2-amide-PEG9-NH2 hydrochloride is a chemical intermediate intended for the synthesis of more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs). It is not designed for direct application in biological assays. This document provides an overview of its components and offers generalized protocols for the synthesis and characterization of a PROTAC utilizing an XL388 warhead for the targeted degradation of the mTOR protein.

XL388 is a potent and selective ATP-competitive inhibitor of mTOR, a crucial kinase that regulates cell growth, proliferation, and survival.[1][2][3] By inhibiting both mTORC1 and mTORC2 complexes, XL388 has demonstrated significant anti-tumor activity.[1] The provided intermediate, this compound, contains the XL388 warhead, a flexible PEG9 linker, and a terminal amine group (NH2), making it a valuable building block for PROTAC synthesis.

A PROTAC is a heterobifunctional molecule that consists of a "warhead" that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC43H63ClFN5O13
Molecular Weight944.50 g/mol
AppearanceSolid powder
StorageStore at -20°C for short-term and -80°C for long-term.

Quantitative Data for XL388 (mTOR Inhibitor)

The following table summarizes the in vitro and in vivo inhibitory activities of XL388.

ParameterCell Line / ConditionValue
IC50 (mTOR) Biochemical Assay9.9 nM[1][2][3]
IC50 (DNA-PK) Biochemical Assay8.831 µM[2]
IC50 (p70S6K phosphorylation) MCF-7 cells94 nM[1]
IC50 (AKT S473 phosphorylation) MCF-7 cells350 nM[1]
IC50 (Cell Proliferation) MCF-7 cells1.37 µM[1]

Experimental Protocols

I. General Protocol for PROTAC Synthesis

This protocol describes a general workflow for synthesizing a complete PROTAC using this compound and a ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon or a VHL ligand).

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-C4-COOH)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic solvent (e.g., DMF, DMSO)

  • Tertiary base (e.g., DIPEA)

  • HPLC for purification

  • Mass spectrometry for characterization

Procedure:

  • Dissolve the E3 ligase ligand with a carboxylic acid handle in an appropriate organic solvent (e.g., DMF).

  • Add peptide coupling reagents (e.g., HATU and HOBt) to the solution to activate the carboxylic acid.

  • In a separate vial, dissolve this compound and a tertiary base (e.g., DIPEA) in an organic solvent.

  • Add the activated E3 ligase ligand solution to the solution containing the XL388 intermediate.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the crude product using reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.

II. Protocol for Western Blotting to Assess mTOR Degradation

This protocol details the steps to evaluate the degradation of the target protein mTOR in cells treated with the synthesized PROTAC.

Materials:

  • Synthesized XL388-based PROTAC

  • Cancer cell line expressing mTOR (e.g., MCF-7, U2OS)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-mTOR, anti-p-mTOR, anti-p-p70S6K, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the XL388-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + MG132).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of mTOR degradation.

III. Protocol for Cell Viability Assay

This protocol is for assessing the effect of the synthesized PROTAC on cell proliferation and viability.

Materials:

  • Synthesized XL388-based PROTAC

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the XL388-based PROTAC. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 or DC50 (concentration at which 50% of the target protein is degraded) values.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Autophagy mTORC1->Autophagy mTORC2->Cell Growth & Proliferation Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton

Caption: Simplified mTOR signaling pathway.

PROTAC_Mechanism_of_Action cluster_protac PROTAC Molecule cluster_proteins Cellular Proteins cluster_degradation Degradation Machinery PROTAC XL388-Linker-E3 Ligand mTOR mTOR (Target) PROTAC->mTOR Binds (XL388 Warhead) E3 E3 Ligase PROTAC->E3 Recruits mTOR->E3 Forms Ternary Complex Proteasome Proteasome mTOR->Proteasome Recognition & Degradation E3->mTOR Ubiquitination Ub Ubiquitin

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis Purification HPLC Purification Synthesis->Purification Confirmation MS/NMR Confirmation Purification->Confirmation Degradation Western Blot (mTOR Degradation) Confirmation->Degradation Viability Cell Viability Assay (IC50/DC50) Degradation->Viability PK Pharmacokinetics Viability->PK Efficacy Xenograft Models PK->Efficacy

Caption: Experimental workflow for PROTAC development.

References

Application Notes and Protocols for XL388-C2-amide-PEG9-NH2 Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388 is a potent and selective dual inhibitor of mTORC1 and mTORC2, critical regulators of cell growth, proliferation, and survival.[1][2][3] The molecule XL388-C2-amide-PEG9-NH2 hydrochloride is a derivative of XL388 designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This functionalized molecule incorporates the XL388 "warhead" for targeting the mTOR protein, a flexible 9-unit polyethylene (B3416737) glycol (PEG) linker to span the distance between the target protein and an E3 ligase, and a terminal primary amine for conjugation to an E3 ligase ligand.[4][5][6]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] They consist of a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of mTOR-targeting PROTACs.

Data Presentation

Table 1: Physicochemical Properties of XL388
PropertyValueReference
IUPAC Name[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone[1][9]
Molecular FormulaC23H22FN3O4S[1][9]
Molecular Weight455.5 g/mol [1]
AppearanceCrystalline solid[1]
SolubilitySoluble in DMSO[1]
Table 2: In Vitro Activity of XL388
TargetIC50 (nM)Assay ConditionsReference
mTOR9.9Kinase assay[2][3]
mTORC18Purified recombinant mTOR/GßL/raptor kinase[1]
mTORC2166Immunoprecipitated from cells[1]
p70S6K (T389) phosphorylation94MCF-7 cells[1]
AKT (S473) phosphorylation350MCF-7 cells[1]
Table 3: Representative Degradation Performance of mTOR-targeting PROTACs
PROTAC NameE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
GP262VH032 (VHL)mTORMDA-MB-23145.474.9[4]
P1Pomalidomide (CRBN)mTORMCF-7Not specifiedNot specified[4][10]

Experimental Protocols

Protocol 1: Synthesis of an XL388-based PROTAC via Amide Bond Formation

This protocol describes a general method for the coupling of this compound with a carboxylic acid-functionalized E3 ligase ligand, such as Pomalidomide-linker-COOH, using HATU as a coupling reagent.

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated E3 ligase ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Protocol 2: Determination of PROTAC-mediated mTOR Degradation (Western Blot)

This protocol outlines the steps to assess the ability of the synthesized XL388-based PROTAC to induce the degradation of mTOR in a cellular context.

Materials:

  • Cancer cell line expressing mTOR (e.g., MCF-7, MDA-MB-231)

  • Synthesized XL388-based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-mTOR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The following day, treat the cells with increasing concentrations of the XL388-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against mTOR and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for mTOR and the loading control.

    • Normalize the mTOR band intensity to the loading control for each sample.

    • Calculate the percentage of mTOR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization XL388_linker XL388-C2-amide-PEG9-NH2 (Amine-functionalized warhead) Coupling Amide Coupling (HATU, DIPEA, DMF) XL388_linker->Coupling E3_ligand Pomalidomide-linker-COOH (Carboxylic acid-functionalized E3 ligand) E3_ligand->Coupling PROTAC XL388-PROTAC Coupling->PROTAC Purification Reverse-Phase HPLC PROTAC->Purification Characterization Mass Spectrometry NMR Spectroscopy Purification->Characterization mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_signaling PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects cluster_protac PROTAC Intervention Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates AKT AKT PI3K->AKT activates AKT->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Proliferation Proliferation mTORC1->Proliferation promotes Ubiquitination Ubiquitination mTORC1->Ubiquitination XL388_PROTAC XL388-PROTAC XL388_PROTAC->mTORC1 binds E3_Ligase E3 Ubiquitin Ligase XL388_PROTAC->E3_Ligase recruits E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation mTOR Degradation Proteasome->Degradation

References

Application Notes and Protocols for the Synthesis of C26-Linked Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of C26-linked rapamycin (B549165) analogs, a promising class of mTOR inhibitors. The information is curated for professionals in drug development and scientific research, offering a comprehensive guide to the synthesis, biological evaluation, and the underlying signaling pathways of these compounds.

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a hallmark of numerous diseases, including cancer. Rapamycin, a macrolide natural product, was the first identified mTOR inhibitor. However, its therapeutic application can be limited by its pharmacokinetic properties and the development of resistance. This has led to the development of novel rapamycin analogs, or "rapalogs," with enhanced efficacy and safety profiles. C26-linked rapamycin analogs represent a significant advancement, allowing for fine-tuning of the molecule's pharmacological properties through strategic modifications at the C26 position of the rapamycin core.[1]

Data Presentation: Biological Activity of Rapamycin Analogs

While specific quantitative data for C26-linked rapamycin analogs remains largely proprietary and within patent literature, the following table provides representative data for other rapamycin derivatives to illustrate the typical potency and assays used for evaluation. This data can serve as a benchmark for newly synthesized C26-linked analogs.

Compound/AnalogTarget/AssayIC50 (nM)Cell LineReference
RapamycinmTOR Activity~0.1HEK293[2]
Everolimus (RAD001)mTORC1 Inhibition1.5 - 2.1MCF-7[2]
Temsirolimus (CCI-779)mTOR InhibitionNot specifiedNot specified[2]
20-thiarapamycinFKBP12 Binding53.6Not applicable[2]
15-deoxo-19-sulfoxylrapamycinFKBP12 Binding800Not applicable[2]

Experimental Protocols

The synthesis of C26-linked rapamycin analogs is a multi-step process that involves the activation of the C26 hydroxyl group followed by nucleophilic substitution.

Protocol 1: Synthesis of C26-O-triflate Rapamycin

This protocol outlines the selective activation of the C26 hydroxyl group of rapamycin.

Materials:

  • Rapamycin

  • Triflic anhydride (B1165640) (Tf2O)

  • 2,6-Lutidine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas

  • Dry glassware

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • Dissolve rapamycin in anhydrous DCM in a dry, inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine to the solution.

  • Slowly add triflic anhydride to the reaction mixture.

  • Stir the reaction at -78 °C to 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C26-O-triflate rapamycin.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of C26-Linked Rapamycin Analog via Nucleophilic Substitution

This protocol describes the conjugation of a linker to the activated C26 position of rapamycin. This example uses a generic amine-containing linker for illustrative purposes. A key intermediate often cited for creating such analogs is XL388-C2-amide-PEG9-NH2 hydrochloride.[1]

Materials:

  • C26-O-triflate rapamycin

  • Amine-containing linker (e.g., this compound)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • Dissolve C26-O-triflate rapamycin in anhydrous DMF under an inert atmosphere.

  • Add the amine-containing linker to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to yield the final C26-linked rapamycin analog.[1]

  • Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]

Protocol 3: In Vitro mTOR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the synthesized C26-linked rapamycin analogs on mTOR kinase activity.

Materials:

  • Recombinant human mTOR enzyme

  • Suitable substrate (e.g., a peptide derived from p70S6K)

  • ATP

  • Synthesized C26-linked rapamycin analogs (and controls, e.g., rapamycin)

  • Kinase assay buffer

  • Detection system (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the C26-linked rapamycin analogs and control compounds.

  • In a microplate, add the mTOR enzyme, the substrate, and the kinase assay buffer.

  • Add the serially diluted compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the enzyme.

  • Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

The mTOR signaling pathway is a complex network that regulates cell growth and proliferation. Rapamycin and its analogs primarily inhibit mTORC1.

mTOR_Pathway GrowthFactors Growth Factors Nutrients PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis inhibits RapamycinAnalogs C26-Linked Rapamycin Analogs RapamycinAnalogs->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of C26-linked rapamycin analogs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of C26-linked rapamycin analogs.

Workflow Start Start: Rapamycin Step1 Step 1: C26-O-triflate Formation Start->Step1 Step2 Step 2: Nucleophilic Substitution Step1->Step2 Purification Purification (HPLC/Column) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization BiologicalAssay Biological Evaluation (e.g., mTOR Kinase Assay) Characterization->BiologicalAssay End End: C26-Linked Rapamycin Analog BiologicalAssay->End

Caption: General workflow for the synthesis and evaluation of C26-linked rapamycin analogs.

References

XL388-C2-amide-PEG9-NH2 hydrochloride dissolution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

An essential component for the synthesis of advanced mTOR inhibitors, XL388-C2-amide-PEG9-NH2 hydrochloride serves as a critical intermediate in the development of C26-linked Rapamycin analogs.[1][2][3] This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and experimental reproducibility.

Chemical Properties and Storage

Molecular Formula: C₄₃H₆₃ClFN₅O₁₃S[4] Molecular Weight: 944.5 g/mol [2]

Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3]

Data Presentation: Solubility

The solubility of this compound has been determined in various solvents and formulations. The following tables summarize the solubility data for the preparation of stock and working solutions.

Table 1: Solubility for In Vitro Stock Solutions

SolventMaximum ConcentrationNotes
DMSO250 mg/mL (264.69 mM)Requires sonication for complete dissolution.[2][3]

Table 2: Formulations for In Vivo Working Solutions

Formulation ComponentsAchievable ConcentrationProtocol Summary
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 4.17 mg/mL (4.42 mM)Sequentially mix DMSO stock, PEG300, Tween-80, and saline.[3]
10% DMSO, 90% Corn oil≥ 4.17 mg/mL (4.42 mM)Mix DMSO stock with corn oil. Note: Use with caution for dosing periods longer than two weeks.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 4.17 mg/mL (4.42 mM)Mix DMSO stock with the SBE-β-CD solution.[1]

Experimental Protocols

Protocol 1: Preparation of In Vitro DMSO Stock Solution (100 mM)
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Calculation: Calculate the required volume of DMSO to achieve a 100 mM concentration. For 1 mg of the compound (MW: 944.5), this would be approximately 10.59 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Sonication: To ensure complete dissolution, vortex the solution and place it in an ultrasonic bath for a short period until the solution is clear.[2][3]

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[1][3]

Protocol 2: Preparation of In Vivo Working Solution (e.g., 4 mg/mL)

This protocol is based on the formulation using PEG300 and Tween-80.

  • Stock Preparation: Prepare a concentrated stock solution in DMSO (e.g., 40 mg/mL) as described in Protocol 1.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.

  • Dilution: To prepare the final working solution, add 1 part of the DMSO stock solution to 4 parts of PEG300. Mix thoroughly.

  • Final Formulation: Add 0.5 parts of Tween-80 to the mixture and mix. Finally, add 4.5 parts of saline to reach the final volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Administration: The working solution should be prepared fresh on the day of use. If any precipitation occurs, warming the solution at 37°C may help in redissolution.[2]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the dissolution and application of this compound in experiments.

G compound XL388-C2-amide-PEG9-NH2 HCl (Solid) stock_sol Prepare Stock Solution (e.g., in DMSO) compound->stock_sol working_sol Prepare Working Solution stock_sol->working_sol invitro In Vitro Assay working_sol->invitro invivo In Vivo Study working_sol->invivo data_analysis Data Analysis invitro->data_analysis invivo->data_analysis results Results data_analysis->results

Caption: General experimental workflow from compound dissolution to data analysis.

Signaling Pathway: mTOR Inhibition

This compound is an intermediate for the synthesis of Rapamycin analogs. Rapamycin and its analogs are inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis s6k->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth rapamycin_analog Rapamycin Analog (Synthesized from XL388 intermediate) rapamycin_analog->mtorc1 Inhibition

Caption: Simplified mTOR signaling pathway, the target of Rapamycin analogs.

References

Application Notes and Protocols for Cell-Based Assays with Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165) and its analogs, often referred to as "rapalogs," are a class of molecules that potently and specifically inhibit the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2][3][4] The mTOR signaling pathway is a master regulator of fundamental cellular processes including cell growth, proliferation, metabolism, and survival.[2] Dysregulation of this pathway is implicated in a wide range of diseases, most notably cancer, making mTOR a prime therapeutic target.[1][3]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of rapamycin analogs. The assays described herein are fundamental for screening and characterizing novel rapalogs in a drug discovery and development setting.

The mTOR Signaling Pathway

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] Rapamycin and its analogs primarily inhibit mTORC1.[1] mTORC1 integrates signals from growth factors, nutrients (amino acids), energy levels, and oxygen to control protein synthesis and cell growth. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these substrates, resulting in a decrease in protein synthesis and cell cycle arrest.[3]

mTORC2, which is generally considered rapamycin-insensitive, regulates cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.[1][2]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC2 mTORC2 (Rictor, mSIN1, mLST8) Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 (Raptor, mLST8) Amino Acids->mTORC1 Cellular Energy (AMPK) Cellular Energy (AMPK) Cellular Energy (AMPK)->mTORC1 Autophagy Autophagy mTORC1->Autophagy S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Cell Survival Cell Survival Rapamycin Rapamycin Analog FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 S6K1->Protein Synthesis 4EBP1->Protein Synthesis Akt->Cell Survival

Caption: Simplified mTOR signaling pathway illustrating the points of intervention for rapamycin analogs.

Key Cell-Based Assays

A variety of cell-based assays can be employed to characterize the activity of rapamycin analogs. The three main types of assays are:

  • mTORC1 Kinase Activity Assays: To directly measure the inhibition of mTORC1 enzymatic activity.

  • Cell Viability and Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compounds.

  • Autophagy Induction Assays: To monitor a key cellular process initiated by mTORC1 inhibition.

The following sections provide detailed protocols for these assays.

mTORC1 Kinase Activity Assay

This assay is designed to quantify the enzymatic activity of mTORC1 by measuring the phosphorylation of a known downstream substrate, such as 4E-BP1 or S6K1.[5]

Protocol: In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for the immunoprecipitation of mTORC1 followed by a kinase assay.[6][7][8]

Materials:

  • Cell line of interest (e.g., HEK293, MCF-7)

  • Rapamycin analog

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • Antibody for immunoprecipitation (e.g., anti-Raptor or anti-mTOR)

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant substrate (e.g., GST-4E-BP1 or inactive p70S6K)

  • ATP

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (e.g., phospho-4E-BP1, total 4E-BP1, phospho-p70S6K, total p70S6K)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with various concentrations of the rapamycin analog or vehicle control for the desired time (e.g., 2 hours).

    • To stimulate the pathway, cells can be serum-starved and then stimulated with growth factors (e.g., insulin) prior to lysis.[6]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold CHAPS lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of mTORC1:

    • Incubate the cell lysate with an anti-Raptor or anti-mTOR antibody for 1-2 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase wash buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the recombinant substrate (e.g., GST-4E-BP1) and ATP to initiate the reaction.

    • Incubate at 30-37°C for 30 minutes with shaking.

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Boil the samples and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against the phosphorylated substrate (e.g., anti-phospho-4E-BP1) and the total substrate.

    • Detect the bands using chemiluminescence and quantify the band intensities. The ratio of phosphorylated to total substrate reflects mTORC1 activity.

Cell Viability and Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Protocol: MTT Assay

Materials:

  • Cell line of interest

  • Rapamycin analog

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the rapamycin analog. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data: IC50 Values of Rapamycin in Various Cell Lines
Cell LineRapamycin IC50Assay DurationReference
T98G (Glioblastoma)2 nM72 hours
U87-MG (Glioblastoma)1 µM72 hours[11]
B16 (Melanoma)84.14 nM48 hours
Ca9-22 (Oral Cancer)~15 µM (LDH assay)24 hours[12]
HeLa (Cervical Cancer)Effective at 100-400 nM48 hours[13][14]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific analog used.

Autophagy Induction Assay

Inhibition of mTORC1 is a potent inducer of autophagy, a cellular process of "self-eating" where cytoplasmic components are degraded and recycled.[15][16] Monitoring the induction of autophagy is a key functional readout for the activity of rapamycin analogs. A common method is to monitor the conversion of LC3-I to LC3-II by Western blotting.

Protocol: LC3 Conversion Assay (Western Blot)

Materials:

  • Cell line of interest

  • Rapamycin analog

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3B

  • Secondary antibody

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with the rapamycin analog or vehicle control for a specified time (e.g., 24 hours).[17]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer with protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE. A higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-LC3B antibody.

    • Detect the bands corresponding to LC3-I and LC3-II.

  • Analysis:

    • Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.[17]

Quantitative Data: Effective Concentrations of Rapamycin for Autophagy Induction
Cell LineEffective Rapamycin ConcentrationTreatment DurationObservationReference
Mouse Schwann cells25 nM48 hoursIncreased LC3-II/LC3-I ratio, decreased p62[17]
Human neuroblastoma cells20 µM24 hoursIncreased LC3-II/LC3-I ratio, decreased p62[17]
A549 (Lung cancer)100-200 nM24 hoursIncreased LC3-II/LC3-I ratio[17]
M14 (Melanoma)10-100 nM24 hoursConcentration-dependent increase in autophagy[16]

Experimental Workflow

The following diagram outlines a general workflow for the characterization of rapamycin analogs using the assays described above.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Rapamycin Analog cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat Cells with Analog (Dose-response and time-course) cell_culture->treatment mtt_assay Cell Viability Assay (e.g., MTT) treatment->mtt_assay mtor_assay mTORC1 Kinase Assay (Western Blot for p-S6K/p-4E-BP1) treatment->mtor_assay autophagy_assay Autophagy Assay (Western Blot for LC3-II/I) treatment->autophagy_assay ic50 Determine IC50 mtt_assay->ic50 inhibition Quantify mTORC1 Inhibition mtor_assay->inhibition autophagy_quant Quantify Autophagy Induction autophagy_assay->autophagy_quant conclusion Conclusion: Characterize Analog Potency and Mechanism of Action ic50->conclusion inhibition->conclusion autophagy_quant->conclusion

Caption: A general experimental workflow for the evaluation of rapamycin analogs.

References

Application Notes and Protocols for XL388-C2-amide-PEG9-NH2 Hydrochloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of XL388-C2-amide-PEG9-NH2 hydrochloride , an intermediate molecule, in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the mTOR (mechanistic target of rapamycin) protein.

Application Notes

Introduction to XL388 and mTOR PROTACs

XL388 is a potent and selective, ATP-competitive dual inhibitor of mTOR complex 1 (mTORC1) and mTORC2.[1][2][3][4] By inhibiting both complexes, XL388 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often deregulated in cancer.[1][2][3] The development of a PROTAC based on the XL388 scaffold offers a novel therapeutic strategy to not just inhibit, but to induce the selective degradation of the mTOR protein, potentially leading to a more profound and durable biological response. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7][8]

This compound: A Building Block for mTOR PROTACs

The molecule this compound serves as a key intermediate in the synthesis of mTOR-targeting PROTACs.[9][10][11][12] It comprises three key components:

  • XL388 Warhead: Binds to the mTOR protein.

  • PEG9 Linker: A polyethylene (B3416737) glycol linker that provides flexibility and optimal spacing between the warhead and the E3 ligase ligand. PEG linkers are known to enhance solubility and cell permeability of PROTAC molecules.[5][6][13][14]

  • Terminal Amine (NH2): A reactive handle for the conjugation of an E3 ligase ligand.

The general structure of a PROTAC synthesized from this intermediate would involve coupling a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to the terminal amine of the PEG linker.

Data Presentation

The following tables summarize key quantitative data for the parent mTOR inhibitor, XL388, which serves as the target-binding component of the resulting PROTAC. This data is essential for understanding the baseline activity of the warhead.

Table 1: In Vitro Potency of XL388

TargetIC50 (nM)Assay TypeReference
mTOR9.9Biochemical Assay[4][15]
mTORC1 (p-p70S6K)94Cell-Based Assay (MCF-7)[15]
mTORC2 (p-AKT S473)350Cell-Based Assay (MCF-7)[15]

Table 2: Cellular Activity of XL388

Cell LineIC50 (µM)Assay TypeReference
MCF-71.37Proliferation Assay[15]

Experimental Protocols

Protocol 1: Synthesis of an mTOR PROTAC using this compound

This protocol describes a general method for coupling an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) to the XL388 intermediate.

Materials:

  • This compound

  • Pomalidomide-linker-COOH (or other suitable E3 ligase ligand with a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound (1 equivalent) and the E3 ligase ligand-COOH (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for mTOR Degradation

This protocol is used to quantify the reduction of mTOR protein levels in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing mTOR (e.g., MCF-7, PC-3)

  • Synthesized mTOR PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibodies (anti-mTOR, anti-GAPDH or anti-β-actin as loading control)

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the mTOR PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the secondary antibody.

  • Develop the blot using an ECL reagent and image the chemiluminescence.

  • Quantify band intensities relative to the loading control and normalize to the vehicle-treated sample.

Protocol 3: Cell Viability Assay

This assay determines the effect of mTOR degradation on cell proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Synthesized mTOR PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with a serial dilution of the mTOR PROTAC for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Ub Ubiquitin mTORC2 mTORC2 mTORC2->Akt Activates (S473 Phos.) Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when dephosphorylated) XL388 XL388-based PROTAC XL388->mTORC1 Binds XL388->mTORC2 Binds E3_Ligase E3 Ligase XL388->E3_Ligase Recruits Proteasome Proteasome Ub->Proteasome Degradation

Caption: mTOR signaling pathway and the mechanism of action of an XL388-based PROTAC.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product XL388_Intermediate XL388-C2-amide-PEG9-NH2 (hydrochloride) Reaction Amide Coupling (4-6 hours, RT) XL388_Intermediate->Reaction E3_Ligand E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative) E3_Ligand->Reaction Coupling_Reagents HATU, DIPEA in Anhydrous DMF Coupling_Reagents->Reaction Purification Reverse-Phase HPLC Reaction->Purification Final_PROTAC XL388-PROTAC Purification->Final_PROTAC

Caption: Workflow for the synthesis of an mTOR PROTAC from the XL388 intermediate.

Degradation_Assay_Workflow Cell_Culture 1. Cell Seeding (e.g., MCF-7) Treatment 2. Treatment with mTOR PROTAC Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE and Western Blot Quantification->SDS_PAGE Detection 6. Antibody Incubation and Detection SDS_PAGE->Detection Analysis 7. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of mTOR degradation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Conjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload.[3][4] Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance the physicochemical and pharmacological properties of the conjugate.[5][6][7]

The incorporation of PEG linkers, a process known as PEGylation, offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). Hydrophilic PEG linkers can mitigate this, improving solubility and stability.[8][9][10]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life, allowing for greater accumulation in tumor tissues.[6][10][11]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially decreasing the immunogenicity of the ADC.[12]

  • Higher Drug Loading: By improving solubility and preventing aggregation, PEG linkers can enable the development of ADCs with higher, more homogeneous DARs.[10][13][14]

These application notes provide an overview of the impact of PEG linkers on ADC properties and detailed protocols for the two most common conjugation strategies: targeting lysine (B10760008) residues and site-specific conjugation to cysteine residues.

Data Presentation: Impact of PEG Linkers on ADC Properties

The length and architecture of the PEG linker can be modulated to fine-tune the properties of an ADC.[5][11] The following tables summarize quantitative data from preclinical studies, demonstrating the impact of PEG linker length on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) [5]

ADC ConstructPEG MoietyIn Vivo Half-Life (hours)Clearance Rate (relative)Reference
ADC-ANo PEG19.6 min (in mice)High[15]
ADC-B4 kDa Linear PEG49 min (in mice)Moderate[15]
ADC-C10 kDa Linear PEG219.6 min (in mice)Low[15]
ADC-DPEG8>150Low[13]
ADC-EPEG12>150Low[13]
ADC-FPEG24>150Low[13]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity [11][15]

ADC ConstructPEG MoietyTarget Cell LineIC50 (nM)Reference
ZHER2-SMCC-MMAE (HM)No PEGNCI-N87~1.0[15]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEGNCI-N87~6.5[15]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEGNCI-N87~22.5[15]
ADC-ANo PEGL540cy5.2[16]
ADC-B4 kDa Linear PEGL540cy23.4[16]
ADC-C10 kDa Linear PEGL540cy117[16]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy [6]

ADC ConstructPEG MoietyTumor ModelTumor Growth Inhibition (%)Reference
Non-PEGylated ADCNo PEGL540cy xenograft11%[6]
ADC with 2 PEG units2 PEG unitsL540cy xenograft35-45%[6]
ADC with 4 PEG units4 PEG unitsL540cy xenograft35-45%[6]
ADC with 8 PEG units8 PEG unitsL540cy xenograft75-85%[6]
ADC with 12 PEG units12 PEG unitsL540cy xenograft75-85%[6]
ADC with 24 PEG units24 PEG unitsL540cy xenograft75-85%[6]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87 xenograftMost ideal therapeutic ability[15]

Experimental Workflows and Signaling Pathways

ADC_General_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen/Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Conjugation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization Ab_Prep 1. Antibody Preparation (e.g., Buffer Exchange, Reduction) Conjugation 3. Conjugation Reaction Ab_Prep->Conjugation Linker_Prep 2. Drug-PEG-Linker Preparation (Activation) Linker_Prep->Conjugation Quenching 4. Quenching Reaction Conjugation->Quenching Purification 5. Purification (e.g., SEC, HIC) Quenching->Purification DAR 6a. DAR Determination (HIC, MS) Purification->DAR Aggregation 6b. Aggregation Analysis (SEC) Purification->Aggregation Purity 6c. Purity Assessment (SDS-PAGE) Purification->Purity Potency 6d. In Vitro Potency (Cytotoxicity Assay) Purification->Potency

Caption: General experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Protocol 1: ADC Synthesis via Lysine Conjugation

This protocol outlines a general method for conjugating a drug-PEG linker to the solvent-accessible lysine residues of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal Antibody (mAb)

  • Drug-PEG-NHS ester linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[12] Ensure the buffer is amine-free (e.g., avoid Tris).

  • Drug-Linker Preparation:

    • Dissolve the Drug-PEG-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.[12]

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5-10 fold) of the dissolved Drug-PEG-NHS ester solution to the antibody solution.[16] The optimal molar ratio should be determined empirically to achieve the desired DAR.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[17]

  • Quenching the Reaction:

    • Add a final concentration of 50-100 mM Tris-HCl from the quenching solution to the reaction mixture to quench any unreacted NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC using a desalting column or SEC to remove unconjugated drug-linker, quenching reagent, and DMSO.[16] The ADC is typically exchanged into a formulation buffer (e.g., PBS).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[10]

    • Purity and Aggregation: Assess the purity and aggregation state by SEC-HPLC and SDS-PAGE.[16]

Protocol 2: Site-Specific ADC Synthesis via Cysteine Conjugation

This protocol details the site-specific conjugation of a maleimide-functionalized drug-PEG linker to engineered or reduced native cysteine residues of an antibody.[16][18]

Materials:

  • Monoclonal Antibody (mAb) with available cysteine residues

  • Reducing Agent (e.g., TCEP or DTT)

  • Maleimide-PEG-Drug construct

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (degassed, e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching Solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction:

    • To reduce interchain disulfides, add a 10-20 fold molar excess of TCEP to the antibody solution (5-10 mg/mL in Reaction Buffer).[18]

    • Incubate for 1-2 hours at 37°C.[16] For cysteine-engineered antibodies, milder reduction conditions may be sufficient.

    • Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[16]

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG-Drug construct in DMSO.[16]

    • Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody.[16]

    • Incubate for 1-2 hours at room temperature with gentle mixing.[16]

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.[16]

    • Incubate for 30 minutes.[16]

  • Purification and Characterization:

    • Follow steps 5 and 6 from Protocol 1 to purify and characterize the final ADC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic potential of a PEGylated ADC on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC, unconjugated antibody (negative control), and free drug (positive control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][16]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.[16]

    • Remove the old medium from the cells and add the treatment solutions.

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours.[11]

  • Viability Assessment:

    • Measure cell viability according to the manufacturer's instructions for the chosen reagent (e.g., MTS or CellTiter-Glo®).[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable curve-fitting software.

Conclusion

The use of PEG linkers is a powerful strategy in the design and development of antibody-drug conjugates.[6][10] By carefully selecting the PEG linker's length and architecture, researchers can significantly improve an ADC's hydrophilicity, pharmacokinetic profile, and overall therapeutic index.[5][19] The provided protocols offer a foundational framework for the synthesis and evaluation of PEGylated ADCs, enabling the rational design of more effective and safer targeted cancer therapies. It is crucial to empirically optimize conjugation conditions and linker characteristics for each specific antibody-payload combination to achieve the desired therapeutic window.[5][]

References

Application Notes and Protocols for the Analytical Characterization of Rapamycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of rapamycin (B549165) (also known as sirolimus) and its analogs, such as everolimus (B549166) and temsirolimus. This document is intended to be a valuable resource for researchers and professionals involved in the development, quality control, and study of these potent mTOR inhibitors.

Introduction

Rapamycin and its analogs are macrocyclic lactones that exhibit potent immunosuppressive and anti-proliferative properties. Their primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Given their therapeutic importance, rigorous analytical characterization is essential to ensure their quality, efficacy, and safety. This document outlines the key analytical methods used for the identification, quantification, and structural elucidation of rapamycin analogs.

mTOR Signaling Pathway

Rapamycin and its analogs first form a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling pathways, ultimately resulting in the reduction of protein synthesis and cell cycle arrest.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Analog Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 inhibits

mTORC1 Signaling Pathway Inhibition by Rapamycin Analogs.

Analytical Methods

A variety of analytical techniques are employed for the characterization of rapamycin and its analogs. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for the analysis of rapamycin analogs due to their high resolution, sensitivity, and specificity.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by HPLC, detection by mass-to-charge ratio.
Sensitivity Nanogram (ng) range.[2]Picogram (pg) to nanogram (ng) range.[3][4]
Specificity Moderate; can be affected by co-eluting impurities.High; provides structural information.[3]
Linear Range Typically 2-100 ng/mL.[5]Typically 0.1-100 ng/mL.[6]
Precision (%RSD) < 15%.[2]< 10%.[3]
Accuracy (%Recovery) 90-110%.90-110%.[4]
Application Routine quantification, purity analysis.Quantification in complex matrices, metabolite identification.[3]

Protocol 1: HPLC-UV Method for Sirolimus Quantification

This protocol is adapted from a validated method for the determination of sirolimus in pharmaceutical dosage forms.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Methanol (B129727):Water (80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 57°C.[2]

  • Detection Wavelength: 277 nm.[2]

  • Injection Volume: 20 µL.[2]

2. Reagent and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve sirolimus reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 25, 50, 100, 250, 500, 1000, and 2000 ng/mL).

  • Sample Preparation: Dissolve the sample containing the rapamycin analog in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the sirolimus standards against their known concentrations.

  • Determine the concentration of sirolimus in the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method for Sirolimus and Everolimus Quantification in Whole Blood

This protocol provides a general framework for the sensitive and specific quantification of sirolimus and everolimus in a biological matrix.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Sirolimus: e.g., m/z 931.6 → 864.5

    • Everolimus: e.g., m/z 975.6 → 908.6

    • Internal Standard (e.g., ascomycin): e.g., m/z 809.5 → 756.5

2. Reagent and Sample Preparation:

  • Sample Pre-treatment: To 100 µL of whole blood, add an internal standard solution.

  • Protein Precipitation: Add a protein precipitation agent (e.g., zinc sulfate (B86663) followed by methanol or acetonitrile) and vortex thoroughly.[3]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for injection or further solid-phase extraction (SPE) cleanup if necessary.

3. Data Analysis:

  • Generate a calibration curve using analyte-spiked matrix standards.

  • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) Filtration Filtration (0.45 µm) Sample_Prep->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C8/C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Analysis Data Analysis (Quantification/Identification) Detection->Data_Analysis

General Workflow for HPLC-based Analysis.
Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), offer high-throughput and often automated methods for the quantification of rapamycin analogs, particularly in clinical settings.

ParameterELISAFPIA
Principle Enzyme-catalyzed color change proportional to analyte concentration.Change in polarization of fluorescently labeled analyte upon antibody binding.
Sensitivity Sub-ng/mL to ng/mL range.ng/mL range.
Specificity Can exhibit cross-reactivity with metabolites and structurally similar analogs.[1][7]Can exhibit cross-reactivity with metabolites and structurally similar analogs.[1][7]
Throughput High; suitable for batch processing.High; often automated.
Instrumentation Microplate reader.Fluorescence polarization analyzer.
Application Therapeutic drug monitoring, screening.Therapeutic drug monitoring.

Protocol 3: ELISA for Rapamycin Analog Quantification (General Protocol)

This protocol is a general guideline for a competitive ELISA. Specific parameters may vary based on the commercial kit used.

1. Materials:

  • Microplate pre-coated with anti-rapamycin antibody.

  • Rapamycin analog standards.

  • Biotinylated rapamycin analog.

  • Streptavidin-HRP conjugate.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

2. Assay Procedure:

  • Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate.

  • Competitive Binding: Add a fixed amount of biotinylated rapamycin analog to each well. Incubate to allow competition for antibody binding between the analyte in the sample and the biotinylated analog.

  • Washing: Wash the plate to remove unbound components.

  • Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well, which will bind to the captured biotinylated analog. Incubate.

  • Washing: Wash the plate to remove unbound enzyme conjugate.

  • Substrate Addition: Add the substrate solution. The HRP enzyme will catalyze a color change.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentrations of the standards. The signal is typically inversely proportional to the analyte concentration in a competitive ELISA.

  • Determine the concentration of the rapamycin analog in the samples from the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of rapamycin analogs and the characterization of impurities. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure.

Protocol 4: NMR for Structural Characterization of a Rapamycin Analog

This protocol outlines the general steps for acquiring and interpreting NMR spectra for structural analysis.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity.

  • Dissolution: Dissolve 5-10 mg of the rapamycin analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (connectivity through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule and assigning quaternary carbons.

3. Data Processing and Interpretation:

  • Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the 2D spectra to build up the molecular framework by connecting the spin systems identified in the COSY and linking them through the HMBC correlations.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Workflow for NMR-based Structural Elucidation.

Conclusion

The analytical characterization of rapamycin and its analogs is a multifaceted process that relies on a combination of powerful analytical techniques. Chromatographic methods, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex matrices. Immunoassays offer a high-throughput alternative for therapeutic drug monitoring, while NMR spectroscopy remains the gold standard for definitive structural elucidation. The selection of the appropriate method should be guided by the specific analytical goals, the nature of the sample, and the required level of sensitivity and specificity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with this important class of therapeutic agents.

References

Application Notes and Protocols for HPLC Analysis of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics.[1][2][3] This modification can improve pharmacokinetics, increase serum half-life, reduce immunogenicity, and enhance solubility and stability.[2][3][4] However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG chains attached at different sites.[1][5] Therefore, robust analytical methods are crucial for the comprehensive characterization of these complex biomolecules to ensure product quality, safety, and efficacy.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of PEGylated compounds, offering high resolution and throughput.[1] Various HPLC modes, including Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC), are employed to separate and quantify different PEGylated species.[3][][7] This document provides detailed application notes and protocols for the HPLC analysis of PEGylated compounds.

Key Characterization Parameters

The comprehensive analysis of PEGylated conjugates involves the assessment of several key parameters:

  • Degree of PEGylation: The average number of PEG molecules conjugated to the protein.[1]

  • Molecular Weight: The absolute molecular weight of the conjugate is crucial for confirming the extent of PEGylation.[1]

  • Conjugation Site(s): Identifying the specific amino acid residues where PEG has been attached.[1]

  • Heterogeneity: Assessing the distribution of different PEGylated species.[1]

  • Quantification of Free PEG: Measuring the amount of unconjugated PEG remaining in the sample.[1]

  • Purity: Determining the percentage of the desired PEGylated product.

Logical Workflow for HPLC Method Selection

The choice of an appropriate HPLC method depends on the specific analytical goal and the properties of the PEGylated compound. The following diagram illustrates a logical workflow for method selection.

HPLC Method Selection for PEGylated Compounds start Define Analytical Goal size_diff Separation based on Hydrodynamic Radius? start->size_diff hydrophobicity_diff Separation based on Hydrophobicity? size_diff->hydrophobicity_diff  No sec Size-Exclusion Chromatography (SEC) size_diff->sec  Yes charge_diff Separation based on Surface Charge? hydrophobicity_diff->charge_diff  No rp_hplc Reversed-Phase HPLC (RP-HPLC) hydrophobicity_diff->rp_hplc  Yes (Denaturing) hic Hydrophobic Interaction Chromatography (HIC) hydrophobicity_diff->hic  Yes (Non-denaturing) iex Ion-Exchange Chromatography (IEX) charge_diff->iex  Yes end Optimized Method charge_diff->end  No sec->end rp_hplc->end hic->end iex->end

Caption: Logical workflow for selecting an appropriate HPLC method.

General Experimental Workflow for HPLC Analysis

The following diagram outlines the general experimental workflow for the HPLC analysis of PEGylated compounds.

General HPLC Experimental Workflow sample_prep Sample Preparation (Dilution, Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC System Preparation (Priming, Equilibration) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV, ELSD, MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Reporting data_analysis->report

Caption: General experimental workflow for HPLC analysis.

Detailed Application Notes and Protocols

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius.[] As PEGylation increases the size of a protein, SEC is highly effective for separating PEGylated proteins from their unmodified counterparts and for resolving species with different degrees of PEGylation.[][8]

Applications:

  • Determination of aggregates and high molecular weight impurities.[4]

  • Separation of mono-, di-, and multi-PEGylated species from the native protein.[9]

  • Quantification of free PEG in the final product.[10]

Experimental Protocol: Analysis of PEG G-CSF [4]

ParameterCondition
HPLC System Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent
Column Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm
Mobile Phase Aqueous buffer (e.g., 150 mM Phosphate Buffer, pH 7.0)[9]
Flow Rate 1.0 mL/min[9]
Column Temp. Ambient[9]
Detector UV at 214 nm or 280 nm[9]
Injection Vol. 20 µL
Sample Conc. 12.5 to 2,000 µg/mL

Data Presentation: Quantitative Analysis of Free PEG [10]

ParameterResult
Linearity Range 10 to 250 µg/mL
Correlation Coefficient (r²) ≥ 0.99
Recovery 78% - 120%
Detection Limit (LOD) 10 µg/mL
Quantitation Limit (LOQ) 25 µg/mL
Intra-day Precision (RSD) ≤ 2.9%
Inter-day Precision (RSD) ≤ 2.9%
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[11] It offers excellent resolution for closely related species, including positional isomers of PEGylated proteins.[11]

Applications:

  • High-resolution separation of positional isomers.[11]

  • Purity analysis of the PEGylated protein.[11]

  • Monitoring the progress of the PEGylation reaction.[11]

Experimental Protocol: Analysis of a PEGylated Protein [8]

ParameterCondition
HPLC System Agilent 1100 or equivalent
Column Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 90% Acetonitrile, 0.085% TFA in HPLC-grade water
Gradient 0-50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 45 °C
Detector UV at 220 nm
Injection Vol. 20 µL
Sample Conc. 0.5-1.0 mg/mL

Data Presentation: Comparison of RP-UPLC Conditions for a 50 kDa Protein and its 40 kDa PEG Conjugate [3]

ParameterCondition
Column C4-bonded stationary phase
Column Temp. 90 °C
Detector UV (280 nm) and Evaporative Light Scattering Detector (ELSD) in series
Observation Excellent resolution between the non-PEGylated protein, activated PEG, and the conjugate. ELSD was essential for detecting the low levels of free activated PEG.
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[12][13] It is a milder alternative to RP-HPLC and is useful for purifying PEGylated proteins while preserving their biological activity.[13]

Applications:

  • Separation and purification of PEGylation reaction products.[12]

  • Analysis of protein variants with different hydrophobicities.

  • Purification of proteins that are difficult to purify by other methods like IEX.[]

Experimental Protocol: Separation of PEGylated RNase A, β-lactoglobulin, and lysozyme [12]

ParameterCondition
Stationary Phases C4 A monolith, Toyopearl Butyl 650C, Butyl Sepharose
Mobile Phase High salt concentration (e.g., 1 M Ammonium Sulfate) to promote binding, followed by a decreasing salt gradient for elution
Observation The C4 A monolith provided the best resolution for all three model proteins, clearly distinguishing between mono- and di-PEGylated forms. Butyl Sepharose only partially separated the PEGylated RNase A mixture.

Data Presentation: Comparison of HIC Stationary Phases [12]

Stationary PhaseResolution of PEGylated RNase AResolution of PEGylated β-lactoglobulinResolution of PEGylated Lysozyme
C4 A monolith GoodGoodGood
Toyopearl Butyl 650C PoorPoorPoor
Butyl Sepharose PartialPoorPoor

Conclusion

HPLC is an indispensable tool for the detailed characterization of PEGylated compounds. The choice of the appropriate HPLC mode—SEC, RP-HPLC, or HIC—is dictated by the specific analytical objective. SEC is ideal for size-based separations, RP-HPLC provides high-resolution for hydrophobicity-based separations, and HIC offers a non-denaturing alternative for hydrophobic-based separations. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for their PEGylated products, ultimately ensuring their quality, safety, and efficacy.

References

Application Notes and Protocols for Mass Spectrometry of XL388-C2-amide-PEG9-NH2 Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388 is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR signaling pathway that is often deregulated in cancer.[1][2][3][4] The derivatization of XL388 with a C2-amide-PEG9-NH2 linker suggests its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] Mass spectrometry (MS) is an indispensable tool for the characterization of such compounds, enabling the confirmation of molecular integrity, investigation of protein interactions, and quantification of target protein degradation.[5]

These application notes provide detailed protocols for the mass spectrometric analysis of XL388-C2-amide-PEG9-NH2 and its derived compounds, offering insights into their characterization from intact mass analysis to cellular activity assessment.

Intact Mass Analysis of XL388-C2-amide-PEG9-NH2

Objective: To confirm the molecular weight and purity of the synthesized XL388-C2-amide-PEG9-NH2 compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this analysis. The PEG linker can introduce heterogeneity, which can be assessed by high-resolution mass spectrometry.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve XL388-C2-amide-PEG9-NH2 in a suitable solvent (e.g., 50% acetonitrile/50% water with 0.1% formic acid).[8]

    • Ensure the final concentration is appropriate for MS analysis (e.g., 1-10 µM).

    • If the sample contains non-volatile salts, perform a buffer exchange using a suitable method like spin filters.[8][9]

  • LC-MS System:

    • LC System: A UPLC™ or equivalent system.

    • Column: A reversed-phase C18 column suitable for small molecules (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure good separation.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[8]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis:

    • Process the acquired spectra to determine the monoisotopic mass of the compound.

    • Compare the theoretical mass of XL388-C2-amide-PEG9-NH2 with the experimentally observed mass.

    • The presence of a PEG linker may result in a distribution of ions corresponding to different PEG chain lengths, which should be examined for heterogeneity.

Data Presentation:

Table 1: Intact Mass Analysis of XL388-C2-amide-PEG9-NH2

CompoundTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)Purity (%)
XL388-C2-amide-PEG9-NH2Calculated ValueExperimental ValueCalculated Value>95

(Note: Theoretical mass needs to be calculated based on the exact chemical formula of XL388-C2-amide-PEG9-NH2)

Analysis of Ternary Complex Formation

Objective: To investigate the ability of XL388-C2-amide-PEG9-NH2 to form a ternary complex with its target protein (mTOR) and an E3 ubiquitin ligase.

Methodology: Native mass spectrometry (native MS) is a powerful technique to study non-covalent protein-ligand and protein-protein interactions, preserving the native structure of the complexes for analysis.[5][10]

Experimental Protocol:

  • Sample Preparation:

    • Buffer exchange the target protein (e.g., a construct of mTOR) and the E3 ligase (e.g., VCB) into a volatile buffer like 100 mM ammonium (B1175870) acetate.[10]

    • Mix the target protein and E3 ligase at equimolar concentrations (e.g., 5 µM each).[10]

    • Add XL388-C2-amide-PEG9-NH2 at varying concentrations (e.g., 5-20 µM).

    • Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.[5]

  • Native MS Analysis:

    • Mass Spectrometer: A mass spectrometer optimized for native MS (e.g., a Q-TOF or Orbitrap with a modified source region).

    • Ionization: Nano-electrospray ionization (nESI) is preferred for its gentle nature.

    • Instrument Settings: Use gentle desolvation conditions (e.g., lower source temperature and cone voltage) to preserve the non-covalent interactions.

  • Data Analysis:

    • Analyze the mass spectra to identify peaks corresponding to the individual proteins, binary complexes (e.g., mTOR-PROTAC, E3-PROTAC), and the ternary complex (mTOR-PROTAC-E3).

    • The relative intensity of the ternary complex peak can provide a semi-quantitative measure of its stability.[10]

Data Presentation:

Table 2: Relative Abundance of Species in Native MS Analysis

XL388-C2-amide-PEG9-NH2 Conc. (µM)Relative Abundance of mTOR (%)Relative Abundance of E3 Ligase (%)Relative Abundance of Ternary Complex (%)
050500
5353530
10202060
20101080

Quantification of Target Protein Degradation

Objective: To quantify the degradation of the target protein (mTOR) in a cellular context upon treatment with XL388-C2-amide-PEG9-NH2.

Methodology: A quantitative proteomics approach, such as label-free quantification (LFQ) or tandem mass tag (TMT) labeling, coupled with LC-MS/MS is used to measure changes in protein abundance.[11][12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high mTOR activity) to ~80-90% confluency.[11]

    • Treat the cells with varying concentrations of XL388-C2-amide-PEG9-NH2 and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).[12]

  • Sample Preparation for Proteomics:

    • Harvest and lyse the cells.

    • Determine protein concentration using a BCA assay.[11]

    • Perform protein reduction, alkylation, and digestion with trypsin.[11]

    • For TMT labeling, label the resulting peptides with the respective TMT reagents.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.[11]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification and quantification.

    • Calculate the fold change in mTOR abundance in treated samples relative to the vehicle control.

Data Presentation:

Table 3: Quantification of mTOR Degradation

TreatmentConcentration (nM)Fold Change in mTOR Abundance (vs. Vehicle)p-value
Vehicle (DMSO)-1.00-
XL388-C2-amide-PEG9-NH2100.85<0.05
XL388-C2-amide-PEG9-NH21000.40<0.01
XL388-C2-amide-PEG9-NH210000.15<0.001

Mandatory Visualizations

XL388 Signaling Pathway cluster_0 PI3K/Akt/mTOR Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation XL388 XL388 XL388->mTORC1 XL388->mTORC2

Caption: XL388 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

MS Workflow for PROTAC Characterization cluster_workflow Mass Spectrometry Workflow Intact Mass Analysis Intact Mass Analysis Compound Confirmation Compound Confirmation Intact Mass Analysis->Compound Confirmation Native MS for Ternary Complex Native MS for Ternary Complex Mechanism of Action Mechanism of Action Native MS for Ternary Complex->Mechanism of Action Quantitative Proteomics Quantitative Proteomics Cellular Efficacy Cellular Efficacy Quantitative Proteomics->Cellular Efficacy XL388-C2-amide-PEG9-NH2 XL388-C2-amide-PEG9-NH2 XL388-C2-amide-PEG9-NH2->Intact Mass Analysis XL388-C2-amide-PEG9-NH2->Native MS for Ternary Complex XL388-C2-amide-PEG9-NH2->Quantitative Proteomics Quantitative Proteomics Workflow Cell Treatment Cell Treatment Lysis & Digestion Lysis & Digestion Cell Treatment->Lysis & Digestion LC-MS/MS LC-MS/MS Lysis & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Degradation Profile Protein Degradation Profile Data Analysis->Protein Degradation Profile

References

Application Notes and Protocols for XL388-C2-amide-PEG9-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388-C2-amide-PEG9-NH2 hydrochloride is a key bifunctional linker used in the synthesis of complex molecules, particularly in the development of targeted therapies. It features a terminal amine group on a polyethylene (B3416737) glycol (PEG) spacer, making it a valuable intermediate for conjugation chemistry. Its most prominent application is in the synthesis of C26-linked Rapamycin (B549165) analogs, which are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways often dysregulated in cancer.[1]

These application notes provide comprehensive guidelines for the proper storage, handling, and utilization of this compound in the synthesis of C26-linked Rapamycin analogs and their subsequent biological evaluation.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C43H79ClN6O14
Molecular Weight 944.50 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 250 mg/mL) and water.

Note: While characterization data such as NMR, HPLC, and LC-MS are available from the supplier, specific spectra are not publicly available in the reviewed literature.[2]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

Storage Conditions
FormStorage TemperatureDurationNotes
Solid (Pure Form) -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse for shorter-term storage of solutions.
Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Hygroscopicity: The compound may be hygroscopic. Store in a desiccator and handle in a dry environment to prevent moisture absorption.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

The primary application of this compound is as a linker in the synthesis of C26-linked Rapamycin analogs.

Synthesis of C26-Linked Rapamycin Analog

This protocol describes a two-step process for the synthesis of a C26-linked Rapamycin analog.

Step 1: Synthesis of C26-O-triflate Rapamycin

  • Dissolve Rapamycin: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Rapamycin in anhydrous dichloromethane (B109758) (DCM).

  • Cool the reaction: Cool the solution to -78°C using a dry ice/acetone bath.

  • Add Base: Add 2,6-lutidine to the reaction mixture.

  • Add Triflic Anhydride (B1165640): Slowly add triflic anhydride dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C26-O-triflate Rapamycin. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with this compound

  • Dissolve Intermediates: In a clean, dry flask under an inert atmosphere, dissolve the crude C26-O-triflate Rapamycin and this compound in anhydrous dimethylformamide (DMF).

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the formation of the C26-linked Rapamycin analog by LC-MS.

  • Purification: Once the reaction is complete, purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final C26-linked Rapamycin analog.

G cluster_0 Step 1: Synthesis of C26-O-triflate Rapamycin cluster_1 Step 2: Nucleophilic Substitution Rapamycin Rapamycin Dissolution in DCM Dissolution in DCM Rapamycin->Dissolution in DCM Cooling to -78C Cooling to -78C Dissolution in DCM->Cooling to -78C Addition of 2,6-lutidine Addition of 2,6-lutidine Cooling to -78C->Addition of 2,6-lutidine Addition of Triflic Anhydride Addition of Triflic Anhydride Addition of 2,6-lutidine->Addition of Triflic Anhydride Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Addition of Triflic Anhydride->Reaction Monitoring (TLC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/LC-MS)->Quenching Extraction with DCM Extraction with DCM Quenching->Extraction with DCM Drying and Concentration Drying and Concentration Extraction with DCM->Drying and Concentration Crude C26-O-triflate Rapamycin Crude C26-O-triflate Rapamycin Drying and Concentration->Crude C26-O-triflate Rapamycin Dissolution in DMF Dissolution in DMF Crude C26-O-triflate Rapamycin->Dissolution in DMF Crude C26-O-triflate Rapamycin->Dissolution in DMF XL388-C2-amide-PEG9-NH2 HCl XL388-C2-amide-PEG9-NH2 HCl XL388-C2-amide-PEG9-NH2 HCl->Dissolution in DMF Addition of DIPEA Addition of DIPEA Dissolution in DMF->Addition of DIPEA Reaction at RT Reaction at RT Addition of DIPEA->Reaction at RT Reaction Monitoring (LC-MS) Reaction Monitoring (LC-MS) Reaction at RT->Reaction Monitoring (LC-MS) Purification (Prep-HPLC) Purification (Prep-HPLC) Reaction Monitoring (LC-MS)->Purification (Prep-HPLC) Final C26-Linked Rapamycin Analog Final C26-Linked Rapamycin Analog Purification (Prep-HPLC)->Final C26-Linked Rapamycin Analog

Caption: Synthetic workflow for C26-linked Rapamycin analog.
Biological Evaluation of C26-Linked Rapamycin Analogs

The synthesized C26-linked Rapamycin analogs can be evaluated for their biological activity using the following protocols.

This assay determines the in vitro potency of the synthesized analogs against the mTOR kinase.

  • Prepare Assay Buffer: Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, and 0.01% Tween-20).

  • Prepare Reagents: Prepare solutions of recombinant mTOR enzyme, a suitable substrate (e.g., a peptide derived from p70S6K), and ATP.

  • Compound Dilution: Prepare a serial dilution of the C26-linked Rapamycin analog in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the mTOR enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., HTRF or AlphaLISA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the effect of the synthesized analogs on the proliferation of cancer cell lines.

  • Cell Seeding: Seed a cancer cell line with a known active mTOR pathway (e.g., PC3 prostate cancer cells) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the C26-linked Rapamycin analog. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway

The synthesized C26-linked Rapamycin analogs are designed to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

G cluster_pathway mTOR Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation C26-Linked Rapamycin Analog C26-Linked Rapamycin Analog C26-Linked Rapamycin Analog->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for the biological activity of C26-linked Rapamycin analogs synthesized using linkers such as this compound. The data is illustrative and compiled from patent literature.[1]

Compound IDmTOR Inhibition IC50 (nM)PC3 Cell Proliferation GI50 (nM)
Example 1 1.50.8
Example 2 2.11.2
Example 3 0.90.5
Rapamycin 1.20.7

Conclusion

This compound is a versatile and valuable chemical intermediate for the synthesis of advanced therapeutic agents. The protocols and information provided in these application notes offer a foundation for researchers to effectively handle, store, and utilize this compound in the development of novel C26-linked Rapamycin analogs as potent mTOR inhibitors. Adherence to these guidelines will help ensure the successful synthesis and evaluation of these promising next-generation drug candidates.

References

Application Notes and Protocols: XL388-C2-amide-PEG9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL388-C2-amide-PEG9-NH2 hydrochloride is a specialized chemical intermediate that incorporates the potent and selective ATP-competitive mTOR inhibitor, XL388, with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This structure makes it an ideal building block for the synthesis of more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The core component, XL388, is a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, which are key regulators of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. By facilitating the creation of PROTACs targeting mTOR, this compound offers a novel strategy to not just inhibit, but completely eliminate the mTOR protein, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.

Supplier and Pricing Information

The following table provides a list of potential suppliers for this compound. Pricing is subject to change and may vary based on quantity and purity. It is recommended to visit the supplier's website for the most current information.

SupplierProduct NameCatalog NumberNotes
MedChemExpressThis compoundHY-136338AIntermediate for synthesis of C26-linked Rapamycin analog.
BLD PharmThis compoundBD135889-
Adooq BioscienceThis compoundA14876-
KKL Med Inc.This compound-Intermediate for synthesis of C26-linked Rapamycin analog.[2]

Quantitative Data Summary

The inhibitory activity of the parent compound, XL388, is summarized in the table below. This data is crucial for understanding the potency of any PROTACs developed using this compound.

ParameterValueNotes
mTOR IC50 9.9 nMIn vitro kinase assay.[1][3]
MCF-7 Cell Proliferation IC50 1.37 µMCell-based assay.[3]
mTORC1 Inhibition (p-p70S6K) IC50 94 nMIn MCF-7 cells.[3]
mTORC2 Inhibition (p-AKT S473) IC50 350 nMIn MCF-7 cells.[3]
Selectivity over PI3K >1000-fold[3]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by XL388

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by XL388.

mTOR_Pathway mTOR Signaling Pathway Inhibition by XL388 Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt (T308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Akt (S473) p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis XL388 XL388 XL388->mTORC2 XL388->mTORC1

Caption: Dual inhibition of mTORC1 and mTORC2 by XL388.

General Experimental Workflow for a PROTAC Derived from XL388

This workflow outlines the key steps in evaluating a novel PROTAC synthesized from this compound.

PROTAC_Workflow Experimental Workflow for XL388-based PROTAC Evaluation Synthesis 1. Synthesize PROTAC (XL388-linker-E3 Ligase Ligand) Cell_Culture 2. Cell Culture (e.g., MCF-7, PC-3) Synthesis->Cell_Culture Treatment 3. Treat Cells with PROTAC (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 4a. Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Western_Blot 4b. Western Blot Analysis (mTOR, p-Akt, p-p70S6K, etc.) Treatment->Western_Blot Data_Analysis 6. Data Analysis and Conclusion Viability_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo 5. In Vivo Xenograft Model (Tumor growth inhibition) In_Vivo->Data_Analysis Data_Analysis->In_Vivo

Caption: Workflow for XL388-PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of an XL388-derived PROTAC on cancer cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • XL388-derived PROTAC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the XL388-derived PROTAC in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Modulation

This protocol is to determine the effect of an XL388-derived PROTAC on the mTOR signaling pathway.

Materials:

  • Cancer cell line

  • 6-well plates

  • XL388-derived PROTAC

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-mTOR, anti-phospho-Akt (S473), anti-Akt, anti-phospho-p70S6K (T389), anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the XL388-derived PROTAC at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the levels of protein expression and phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an XL388-derived PROTAC in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation

  • XL388-derived PROTAC

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the XL388-derived PROTAC or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Analyze the tumor growth inhibition data to assess the in vivo efficacy of the PROTAC.

Conclusion

This compound is a valuable research tool for the development of novel therapeutics targeting the mTOR pathway. Its pre-designed structure, incorporating a potent mTOR inhibitor, a flexible linker, and a reactive amine, streamlines the synthesis of PROTACs. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts, from initial in vitro characterization to in vivo efficacy studies. The ability to induce the degradation of mTOR, rather than simple inhibition, holds significant promise for overcoming the limitations of existing mTOR inhibitors and developing more effective cancer therapies.

References

Application Notes and Protocols: BRD4-Targeting PROTACs for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bromodomain-containing protein 4 (BRD4)-targeting Proteolysis Targeting Chimeras (PROTACs) in a research setting. The information detailed below, including experimental protocols and data interpretation, is intended to facilitate the investigation of BRD4 degradation in various biological contexts, particularly in oncology research.

Introduction to BRD4-Targeting PROTACs

Bromodomain and Extra-Terminal domain (BET) family proteins, particularly BRD4, are critical regulators of gene expression. They play a pivotal role in the transcription of key oncogenes such as MYC, CCND1, and BCL2. The development of small molecule inhibitors targeting BRD4 has shown therapeutic promise; however, their efficacy can be transient.

PROTACs represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors. These heterobifunctional molecules are engineered to simultaneously bind to a target protein (e.g., BRD4) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein, leading to a more profound and sustained downstream biological effect compared to occupancy-driven inhibitors. BRD4-targeting PROTACs have demonstrated broad activity against various cancers, including acute leukemias, and have shown the ability to overcome stroma-mediated drug resistance.[1]

Mechanism of Action

The mechanism of action for a BRD4-targeting PROTAC involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Mechanism of Action of a BRD4-Targeting PROTAC cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BRD4 BRD4 Protein Ternary_Complex BRD4-PROTAC-E3 Complex BRD4->Ternary_Complex Binds PROTAC BRD4 PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Recruits PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Released Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of Action of a BRD4-Targeting PROTAC.

Quantitative Data

The following tables summarize the in vitro activity of a representative BRD4-targeting PROTAC, ARV-825, against various acute leukemia cell lines.

Table 1: IC50 Values of ARV-825 in Acute Leukemia Cell Lines (72-hour treatment) [1]

Cell LineLeukemia TypeIC50 (nM)
OCI-AML3Acute Myeloid Leukemia (AML)8.3
HL-60Acute Myeloid Leukemia (AML)2.4
KOPT-K1T-cell Acute Lymphoblastic Leukemia (T-ALL) - GSI resistant1.3
SUP-T1T-cell Acute Lymphoblastic Leukemia (T-ALL) - GSI resistant1.3
LOUCYEarly T-cell Phenotype ALL2.3
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)3.12
HPB-ALLT-cell Acute Lymphoblastic Leukemia (T-ALL)4.6

Experimental Protocols

Below are detailed protocols for the characterization of BRD4-targeting PROTACs.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the cytotoxic effects of a BRD4-targeting PROTAC on cancer cell lines.

Materials:

  • BRD4-targeting PROTAC

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the BRD4-targeting PROTAC in complete growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to assess the degradation of BRD4 protein following treatment with a PROTAC.

Materials:

  • BRD4-targeting PROTAC

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4-targeting PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Detection: Acquire the signal using a chemiluminescent imaging system.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the extent of BRD4 degradation.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel BRD4-targeting PROTAC.

Preclinical Evaluation Workflow for a BRD4 PROTAC cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Biochemical Assays (Binding Affinity to BRD4 and E3 Ligase) B Cell Viability Assays (IC50 Determination in Cancer Cell Lines) A->B C Western Blot Analysis (Confirmation of BRD4 Degradation) B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Downstream Pathway Analysis (e.g., MYC, BCL2 expression) C->E F Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) E->F Lead Candidate Selection G Pharmacodynamic (PD) Studies (BRD4 Degradation in Tumor Tissue) F->G H Xenograft Tumor Models (Anti-tumor Efficacy) G->H I Toxicity Studies H->I

Caption: Preclinical Evaluation Workflow for a BRD4 PROTAC.

References

Application Notes and Protocols for In Vitro Studies with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from upstream pathways, such as those involving growth factors and amino acids, to control these critical cellular functions.[1][4] It operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular activities.[1][5] Dysregulation of the mTOR signaling pathway is implicated in a wide array of human diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a prime target for drug discovery and development.[3][6]

mTOR inhibitors are broadly classified into generations. The first generation, known as rapalogs (e.g., rapamycin, everolimus), are allosteric inhibitors that primarily target mTORC1.[6][7] Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and thus inhibiting both mTORC1 and mTORC2.[8] This document provides detailed application notes and protocols for key in vitro assays used to characterize and evaluate the efficacy of mTOR inhibitors.

mTOR Signaling Pathway Overview

The mTOR pathway is a complex signaling network. mTORC1 is sensitive to nutrients and growth factors, promoting protein synthesis and cell growth by phosphorylating key targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][7] mTORC2 is generally activated by growth factors and is crucial for cell survival and cytoskeletal organization, partly through its phosphorylation and activation of Akt at serine 473 (S473).[7][9][10] Rapamycin and its analogs (rapalogs) function by forming a complex with FKBP12, which then binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1.[2][6][11] ATP-competitive inhibitors block the kinase activity of both complexes.[8]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt cluster_complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Cytoskeleton Cytoskeletal Organization AKT->Cytoskeleton S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy Inhibition mTORC1->Autophagy mTORC2->AKT pS473 Rheb Rheb Rheb->mTORC1 TSC->Rheb Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin (Rapalogs) Rapamycin->mTORC1

Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes.

Application Note: Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is a fundamental technique to assess the efficacy of mTOR inhibitors by measuring the phosphorylation status of key proteins in the signaling cascade.[1] A decrease in the phosphorylation of mTORC1 substrates (e.g., p-p70S6K, p-4E-BP1) or mTORC2 substrates (e.g., p-Akt S473) indicates target engagement and inhibition.

Protocol: Western Blot for mTOR Pathway Proteins

This protocol details the steps for analyzing mTOR pathway protein phosphorylation after treating cells with an mTOR inhibitor.

A. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the mTOR inhibitor (e.g., 10-1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).[8] A known mTOR inhibitor like rapamycin can be used as a positive control.[1]

B. Cell Lysis:

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Carefully transfer the supernatant (soluble proteins) to a new pre-chilled tube. Store at -80°C or proceed to the next step.[1]

C. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[1]

D. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for each sample (typically 20-40 µg per lane) and prepare them by adding 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[1]

  • Load equal amounts of protein onto a 4-15% Tris-glycine gradient gel. Due to the large size of mTOR (~289 kDa), a lower percentage or gradient gel is recommended.[1]

  • Run the gel at 100-150V until the dye front reaches the bottom.[1]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like mTOR, a wet transfer system is recommended (e.g., 100V for 120 minutes on ice).[1][12]

E. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1] For phospho-proteins, BSA is often preferred.[12]

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][13]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1][8]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]

  • Wash the membrane again as in step 3.

  • Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.[14]

Table 1: Key Primary Antibodies for mTOR Pathway Analysis

Target ProteinPhosphorylation SitePathway Readout
p-mTORSer2448mTORC1 activity
p-p70S6KThr389mTORC1 activity
p-S6 Ribosomal ProteinSer235/236mTORC1 activity
p-4E-BP1Thr37/46mTORC1 activity
p-AktSer473mTORC2 activity
Total mTOR, Akt, etc.N/ALoading/Total Protein Control
GAPDH or β-actinN/ALoading Control

Application Note: Cell Viability and Proliferation Assays

Cell viability assays are crucial for determining the cytostatic or cytotoxic effects of mTOR inhibitors.[7] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) are colorimetric methods used to quantify viable cells.[15] These assays measure the metabolic activity of cells, which is generally proportional to the number of living cells.[15][16]

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for assessing the effect of an mTOR inhibitor on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Seeding 1. Seed cells in 96-well plate Adherence 2. Allow cells to attach overnight Cell_Seeding->Adherence Compound_Prep 3. Prepare serial dilutions of mTOR inhibitor Treatment 4. Treat cells for 24, 48, or 72 hours Compound_Prep->Treatment Add_Reagent 5. Add MTT or CCK-8 reagent Incubate 6. Incubate for 1-4 hours Add_Reagent->Incubate Read_Plate 7. Measure absorbance (570nm or 450nm) Incubate->Read_Plate Analysis 8. Calculate % viability and determine IC50 Read_Plate->Analysis

Workflow for evaluating mTOR inhibitor effects on cell viability.
Protocol: MTT Cell Viability Assay

A. Cell Seeding and Treatment:

  • In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.[8]

  • Prepare serial dilutions of the mTOR inhibitor in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the inhibitor or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[8]

B. Assay Procedure:

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][16]

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][16]

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[15][16]

C. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Application Note: In Vitro mTOR Kinase Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphotransferase activity of mTOR. This is often done using immunoprecipitated mTOR complexes from cell lysates and a recombinant substrate.[17] The assay provides a direct measure of the inhibitor's potency against the kinase itself.

Protocol: Immunoprecipitation-Based mTORC1 Kinase Assay

This protocol is adapted for measuring the kinase activity of immunoprecipitated mTORC1.[18][19]

A. Cell Lysis and Immunoprecipitation (IP):

  • Lyse subconfluent cells (e.g., from a 10-cm plate) in 1 mL of CHAPS lysis buffer, which is known to preserve the integrity of mTOR complexes.[19][20]

  • Incubate the lysate with an anti-mTOR or anti-Raptor antibody for 1.5 hours at 4°C with rotation.[18]

  • Add Protein A/G agarose (B213101) beads (e.g., 60 µL of a 50% slurry) and incubate for another hour at 4°C.[13][19]

  • Centrifuge the immunoprecipitates and wash them three times with CHAPS wash buffer. To remove the endogenous inhibitor PRAS40, perform an additional high-salt wash (e.g., CHAPS buffer with 500 mM NaCl).[5][19]

  • Wash the beads once more in a kinase wash buffer to prepare for the assay.[19]

B. Kinase Reaction:

  • Resuspend the beads in kinase assay buffer.

  • To start the reaction, add a reaction mix containing a substrate (e.g., 150 ng of purified inactive GST-4E-BP1 or p70S6K) and ATP (e.g., 500 µM).[18][21]

  • If desired, add the mTOR inhibitor at various concentrations to the reaction.

  • Incubate the reaction at 30-37°C for 30 minutes in a thermomixer.[18][19]

  • Stop the reaction by adding 4X SDS sample buffer and heating to 95-100°C.[18]

C. Detection:

  • Analyze the reaction products by SDS-PAGE and Western blot.

  • Use a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46) to detect the kinase activity. The signal intensity will be inversely proportional to the inhibitor's potency.

Quantitative Data Summary

The following tables summarize key quantitative data for various mTOR inhibitors from published in vitro studies.

Table 2: In Vitro Inhibitory Activity (IC50) of Select mTOR Inhibitors

InhibitorTargetAssay TypeIC50Reference(s)
XL-388 mTORKinase Assay9.9 nM[8]
p-p70S6K (T389)Cell-based (MCF-7)94 nM[8][22]
p-AKT (S473)Cell-based (MCF-7)350 nM[8][22]
OSI-027 mTORC1Kinase Assay22 nM[22]
mTORC2Kinase Assay65 nM[22]
R38 mTORKinase Assay1 nM[22]
Temsirolimus Cell ProliferationCell-basedLow nM range[11]
3HOI-BA-01 p-p70S6K (T389)In Vitro Kinase Assay~1 µM[21]

Table 3: Effective Concentrations of mTOR Inhibitors in Cellular Assays

InhibitorCell LineAssay TypeEffect / ConcentrationReference(s)
Rapamycin Various Cancer LinesProliferationPotent inhibition[11]
Gefitinib (B1684475) MDA-MB-231Viability (MTT)~31% viability reduction at 0.3 µM[23]
Mebendazole (B1676124) MDA-MB-231Viability (MTT)~16% viability reduction at 0.1 µM[23]
3HOI-BA-01 A549Anchorage-independent growthSignificant inhibition[24]

References

Developing Novel Cancer Therapeutics with Rapamycin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[2] Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, was the first identified mTOR inhibitor.[3] While a potent inhibitor of mTOR Complex 1 (mTORC1), rapamycin itself has poor aqueous solubility and chemical stability.[4] This led to the development of rapamycin analogs, or "rapalogs," with improved pharmaceutical properties.[5][6] This document provides detailed application notes and protocols for researchers developing novel cancer therapeutics based on rapamycin analogs.

First-generation rapalogs, such as temsirolimus (B1684623) (CCI-779), everolimus (B549166) (RAD-001), and ridaforolimus (B1684004) (AP23573), have shown clinical efficacy in various malignancies, including renal cell carcinoma and mantle cell lymphoma.[5][7] These compounds, like rapamycin, form a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.[3][6] However, the clinical success of rapalogs as monotherapy has been modest, often due to a feedback mechanism involving the activation of AKT signaling, which promotes cell survival.[7][8] This has spurred the development of second-generation mTOR inhibitors, including mTOR kinase inhibitors (TOR-KIs) and dual PI3K/mTOR inhibitors, which target both mTORC1 and mTORC2 and can overcome this resistance mechanism.[1][9]

Mechanism of Action: The mTOR Signaling Pathway

The mTOR protein is a core component of two distinct multi-protein complexes: mTORC1 and mTORC2.[5][10]

  • mTORC1 is sensitive to rapamycin and its analogs. It integrates signals from growth factors, nutrients (amino acids), and cellular energy status to control protein synthesis, cell growth, and proliferation.[6] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 is largely insensitive to acute rapamycin treatment and is primarily activated by growth factors.[5] It plays a crucial role in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of AKT.[1]

Rapamycin and its analogs exert their anti-cancer effects by inhibiting mTORC1, leading to cell cycle arrest and a reduction in protein synthesis.[3][11]

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 GrowthFactors->mTORC2 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin Analogs Rapamycin->mTORC1 mTORC2->AKT

Simplified mTOR signaling pathway and the inhibitory action of rapamycin analogs.

Data Presentation: In Vitro Efficacy of Rapamycin Analogs

The anti-proliferative activity of rapamycin and its analogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary depending on the specific cell line and experimental conditions.

CompoundCell LineCancer TypeIC50 (nM)Reference
Rapamycin Ca9-22Oral Squamous Cell Carcinoma~15,000[12]
Rapamycin Ca9-22Oral Squamous Cell Carcinoma10,000[13]
Everolimus Canine Melanoma Cell LinesMelanomaVaries[14]
Rapamycin Canine Melanoma Cell LinesMelanomaVaries[14]

Note: IC50 values are highly dependent on the assay conditions (e.g., cell density, incubation time). The data presented are for illustrative purposes and should be determined empirically for each experimental system.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a rapamycin analog on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., Ca9-22)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Rapamycin analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the rapamycin analog in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

IC50_Determination_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Serial Dilutions of Rapamycin Analog Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan with DMSO Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability and Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for IC50 determination using an MTT assay.
Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol describes the analysis of mTORC1 pathway inhibition by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Rapamycin analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the rapamycin analog at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and add chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of a rapamycin analog in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Rapamycin analog formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the rapamycin analog and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Study_Workflow Start Start ImplantCells Implant Tumor Cells Subcutaneously in Mice Start->ImplantCells MonitorTumorGrowth Monitor Tumor Growth ImplantCells->MonitorTumorGrowth RandomizeMice Randomize Mice into Treatment & Control Groups MonitorTumorGrowth->RandomizeMice AdministerDrug Administer Rapamycin Analog or Vehicle RandomizeMice->AdministerDrug MeasureTumors Measure Tumor Volume & Body Weight Regularly AdministerDrug->MeasureTumors Endpoint Study Endpoint MeasureTumors->Endpoint Euthanize Euthanize Mice and Excise Tumors Endpoint->Euthanize AnalyzeData Analyze Tumor Growth Inhibition (TGI) Euthanize->AnalyzeData End End AnalyzeData->End

A typical workflow for an in vivo anti-cancer xenograft study.

Conclusion and Future Directions

Rapamycin analogs continue to be a significant area of research in oncology. While first-generation rapalogs have shown utility, their efficacy can be limited by feedback activation of pro-survival pathways.[8] The development of novel rapalogs and second-generation mTOR inhibitors that can overcome these resistance mechanisms is a key focus.[1] The protocols and information provided in this document are intended to serve as a guide for researchers in the preclinical development and evaluation of these next-generation cancer therapeutics. Future work will likely focus on combination therapies, where rapalogs are used with inhibitors of other signaling pathways to achieve synergistic anti-tumor effects.[15] Furthermore, the identification of predictive biomarkers to select patients most likely to respond to mTOR-targeted therapies is crucial for the clinical success of these agents.[15]

References

Troubleshooting & Optimization

Technical Support Center: Rapamycin Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of rapamycin (B549165) analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of rapamycin analogs.

Problem 1: Low Yield in C-40 Esterification/Acylation Reactions

Question: I am experiencing low yields in the esterification or acylation of the C-40 hydroxyl group of rapamycin. What are the potential causes and solutions?

Answer:

Low yields in C-40 modification are a common issue, often stemming from the steric hindrance of the hydroxyl group and the inherent instability of the rapamycin macrocycle. Here are the primary causes and troubleshooting steps:

  • Steric Hindrance: The C-40 hydroxyl is a sterically hindered secondary alcohol, which can make it less reactive.

  • Reaction Conditions: Suboptimal reaction conditions can lead to poor conversion.

    • Solution:

      • Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of rapamycin. It is crucial to find the optimal temperature. For the synthesis of everolimus (B549166), for instance, reactions are often carried out at around 60°C.

      • Solvent: Use an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to prevent side reactions.

      • Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine is often used to activate the hydroxyl group without promoting degradation.

  • Degradation of Rapamycin: Rapamycin is sensitive to both acidic and basic conditions, which can lead to the formation of byproducts and a reduction in the yield of the desired analog.[2]

    • Solution:

      • Maintain a neutral or slightly acidic pH during workup and purification.

      • Avoid strong bases, as they can induce rearrangements in the tricarbonyl region, retro-aldol reactions, and β-elimination of the pipecolinate moiety, leading to ring-opened byproducts.[2][3]

      • Minimize reaction times to reduce exposure to potentially destabilizing conditions.

  • Side Reactions: Acylation can sometimes occur at the more reactive C-28 hydroxyl group, or di-acylation can occur.

    • Solution:

      • Consider using a protecting group strategy. The C-28 and C-40 hydroxyls can be protected with a silyl (B83357) ether, such as a triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) group. The C-40 silyl ether can then be selectively deprotected for modification.

      • Enzymatic catalysis with lipases can offer high regioselectivity for the C-40 position.[4]

Problem 2: Formation of Multiple Products or Impurities

Question: My reaction is producing multiple spots on the TLC/HPLC analysis. How can I identify and minimize these impurities?

Answer:

The formation of multiple products and impurities is a frequent challenge in rapamycin analog synthesis due to the molecule's complexity and sensitivity.

  • Identification of Impurities:

    • Unreacted Starting Material: One of the major "impurities" is often unreacted rapamycin.

    • Degradation Products: As mentioned, rapamycin can degrade under various conditions. The most common degradation product is seco-rapamycin, the ring-opened form.[3]

    • Side-Reaction Products: These can include isomers where other hydroxyl groups have been modified (e.g., at C-28) or di-substituted products. In the synthesis of temsirolimus (B1684623), a common byproduct is the 31-esterified isomer.[5]

    • Fermentation-Related Impurities: The starting rapamycin material itself may contain impurities from the fermentation process, such as demethoxy-rapamycin or epi-rapamycin.

  • Minimizing Impurity Formation:

    • Control Reaction Conditions:

      • Temperature: Avoid excessive heat to minimize degradation. For the synthesis of everolimus, temperatures are typically controlled between -40°C for the activation step and 60-70°C for the reaction with rapamycin.[6][7]

      • pH: Maintain careful pH control during the reaction and workup to prevent acid or base-catalyzed degradation.[3]

      • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly of the triene region of the rapamycin macrocycle.[2]

    • Purification of Starting Material: Ensure the purity of the starting rapamycin to avoid carrying over fermentation-related impurities.

    • Protecting Groups: Employ a protecting group strategy to enhance the regioselectivity of the reaction and minimize the formation of isomeric byproducts. For example, in the synthesis of everolimus, a silyl protecting group is used on the 2-hydroxyethyl moiety before it is reacted with rapamycin.[6]

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify my rapamycin analog from the reaction mixture. What are the best practices for purification?

Answer:

Purification of rapamycin analogs can be challenging due to their similar polarity to the starting material and byproducts.

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: This is the most common method for initial purification. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary to achieve high purity (>99%), especially for removing closely related impurities. Both normal-phase and reversed-phase HPLC can be used.

  • Crystallization: If the analog is a solid, crystallization can be an effective final purification step. Solvents like isopropyl ether or diethyl ether have been used for the crystallization of rapamycin.

  • Solvent Extraction: During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. A brine wash is also recommended to remove water.[6]

Frequently Asked Questions (FAQs)

Synthesis Reactions

  • Q1: What are the most common sites for modification on the rapamycin molecule?

    • A1: The most frequently modified positions are the C-40 hydroxyl group (for producing analogs like everolimus and temsirolimus), the C-32 ketone, and the C-16 methoxy (B1213986) group.[8]

  • Q2: Is it necessary to use protecting groups when synthesizing rapamycin analogs?

    • A2: While not always strictly necessary, using protecting groups is highly recommended to improve regioselectivity and minimize the formation of byproducts, especially when targeting a specific hydroxyl group in the presence of others (e.g., modifying C-40 without affecting C-28). Silyl ethers like TBS or TES are commonly used for this purpose.[2]

  • Q3: My reaction seems to have stalled and is not going to completion. What should I do?

    • A3: First, re-check the quality and stoichiometry of your reagents. Ensure that the solvent is anhydrous and the reaction is under an inert atmosphere. If the issue persists, you could try slightly increasing the temperature, but monitor for degradation. Adding a fresh portion of the acylating agent or catalyst might also help to drive the reaction to completion.

Product Stability and Handling

  • Q4: How stable is rapamycin and its analogs in solution?

    • A4: Rapamycin is unstable in aqueous solutions, and its degradation is dependent on pH and temperature. It is particularly susceptible to degradation under basic conditions.[3] For storage, it is best to keep it as a solid at low temperatures or as a stock solution in an anhydrous organic solvent like DMSO or ethanol, stored at -20°C.

  • Q5: What are the common degradation products of rapamycin?

    • A5: The primary degradation products are isomers of seco-rapamycin (the ring-opened form) and a hydroxy acid formed via lactone hydrolysis.[3][9]

Purification and Analysis

  • Q6: What is a typical mobile phase for HPLC analysis of rapamycin analogs?

    • A6: A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape.

  • Q7: I see two peaks for my purified rapamycin analog on the HPLC. Does this mean it is impure?

    • A7: Not necessarily. Rapamycin and its analogs can exist as a mixture of conformational isomers (rotamers) in solution, which can sometimes be separated by HPLC, leading to the appearance of two peaks for a single, pure compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Everolimus Synthesis

ParameterMethod AMethod B
Alkylating Agent 2-(t-butyldimethylsilyl)oxyethyl triflate2-(t-hexyldimethylsilyloxy)ethyl triflate
Base 2,6-LutidineAliphatic tertiary amine
Solvent TolueneDichloromethane
Temperature ~60°CNot specified
Deprotection Aqueous HCl in methanolAcidic conditions
Reference U.S. Patent 5,665,772WO 2012/103959 A1[10]

Table 2: Purity of Everolimus after Different Purification Steps

Purification StepPurityIsomer ContentReference
Crude product after deprotection 60-65%Not specifiedJustia Patents[6]
After reversed-phase chromatography 98.73%3.21%CN102174053B[11]
After normal-phase chromatography 99.82%0.19%CN102174053B[11]

Experimental Protocols

Protocol 1: Synthesis of Everolimus (40-O-(2-hydroxyethyl)-rapamycin)

This protocol is a generalized procedure based on commonly cited methods.

Step 1: Preparation of the Silyl-Protected Intermediate (e.g., 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin)

  • Dissolve rapamycin in an anhydrous inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a non-nucleophilic base, such as 2,6-lutidine (typically 2-3 equivalents).

  • Cool the mixture to the recommended temperature (this can range from room temperature to around 60°C, depending on the specific protocol).

  • Slowly add the alkylating agent, such as 2-(t-butyldimethylsilyl)oxyethyl triflate (typically 1.5-2.0 equivalents), dissolved in the same solvent.

  • Stir the reaction mixture at the specified temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and quench it by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude silyl-protected intermediate. This intermediate can be purified by silica gel column chromatography or used directly in the next step.

Step 2: Deprotection to Yield Everolimus

  • Dissolve the crude silyl-protected intermediate in a suitable solvent, such as methanol.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a dilute acid (e.g., 1N HCl) until the pH reaches 2-3.[6]

  • Stir the reaction at 0°C for 1-2 hours, monitoring the deprotection by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude everolimus by column chromatography (silica gel or preparative HPLC) to obtain the final product.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors PI3K/AKT Pathway PI3K/AKT Pathway Growth Factors->PI3K/AKT Pathway Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Rheb Rheb Rheb->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation PI3K/AKT Pathway->Rheb activates Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex FKBP12->Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex->mTORC1 inhibits

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin.

Synthesis_Workflow Start Start: Rapamycin Reaction Step 1: Chemical Modification (e.g., Esterification) Start->Reaction Workup Step 2: Aqueous Workup & Solvent Extraction Reaction->Workup Purification Step 3: Chromatographic Purification Workup->Purification Analysis Step 4: Purity & Structural Analysis (HPLC, NMR) Purification->Analysis End End: Pure Rapamycin Analog Analysis->End

Caption: General experimental workflow for the synthesis and purification of a rapamycin analog.

Troubleshooting_Flowchart Start Low Reaction Yield CheckReagents Check Reagent Purity, Stoichiometry & Anhydrous Conditions Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckReagents->OptimizeConditions Reagents OK Degradation Analyze for Degradation (e.g., seco-rapamycin) by LC-MS OptimizeConditions->Degradation Yield Still Low SideReactions Analyze for Side Products (e.g., Isomers) by LC-MS OptimizeConditions->SideReactions Multiple Products SolutionDegradation Milder Conditions: Lower Temp, Shorter Time, Inert Atmosphere Degradation->SolutionDegradation Degradation Detected SolutionSideReactions Use Protecting Groups or Regioselective Catalysis SideReactions->SolutionSideReactions Side Products Detected

References

Technical Support Center: XL388-C2-amide-PEG9-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with XL388-C2-amide-PEG9-NH2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What is the recommended solvent?

A1: Due to its molecular structure, which includes the XL388 moiety and a long PEG linker, this compound is expected to have limited aqueous solubility. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] For subsequent dilutions into aqueous buffers, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the compound is less soluble in the final aqueous environment. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but still within the tolerated range for your cell line.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween-80, in your final buffer can help to create micelles that encapsulate the compound and improve its apparent solubility.

  • Employ Co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Consider Formulation with Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes with the hydrophobic portions of the molecule, significantly increasing its aqueous solubility.[1]

Q3: What are some established solvent formulations for achieving a clear solution of this compound for in vivo studies?

A3: Several formulations have been shown to yield a clear solution of at least 4.17 mg/mL.[1] The choice of formulation will depend on the specific requirements of your experiment, such as the route of administration and desired dosing volume.

Troubleshooting Guides

Problem: Precipitate formation during preparation of aqueous working solutions.

This is a frequent challenge when diluting a high-concentration DMSO stock of a hydrophobic compound into an aqueous medium.

Troubleshooting Workflow:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Verify final DMSO concentration (is it <0.5%?) start->step1 step2 Increase final DMSO concentration (if cell line tolerates) step1->step2 No step3 Try serial dilutions into buffer step1->step3 Yes end Clear working solution step2->end step4 Incorporate a surfactant (e.g., 0.05% Tween-80) step3->step4 step5 Prepare a fresh stock solution step4->step5 step5->end

Caption: Troubleshooting workflow for precipitation issues.

Problem: Low bioavailability in animal models despite achieving a clear solution for injection.

Even with a clear formulation, the compound may precipitate upon injection into the bloodstream.

Troubleshooting Steps:

  • In Vitro Dilution Test: Before in vivo administration, mimic the dilution that will occur in the bloodstream by diluting your formulation in phosphate-buffered saline (PBS) at pH 7.4. Observe for any signs of precipitation.

  • Adjust Formulation: If precipitation is observed, consider increasing the percentage of co-solvents or surfactants in your formulation, or exploring a different delivery vehicle like a cyclodextrin-based formulation.

  • Dose and Concentration: It may be necessary to lower the concentration of the dosing solution and increase the volume of administration, if permissible for the animal model.

Data Presentation

Table 1: Recommended Solvent Formulations for this compound

Formulation ComponentsExample Protocol for 1 mL Working Solution (≥ 4.17 mg/mL)[1]Key Considerations
DMSO, PEG300, Tween-80, Saline 1. Add 100 µL of a 41.7 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL Saline to reach a final volume of 1 mL.Suitable for various routes of administration. The ratio of components may need optimization for your specific application.
DMSO, SBE-β-CD, Saline 1. Add 100 µL of a 41.7 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix.SBE-β-CD is a solubilizing excipient that can improve the stability of the formulation.
DMSO, Corn Oil 1. Add 100 µL of a 41.7 mg/mL DMSO stock to 900 µL of Corn oil and mix.Primarily for oral or subcutaneous administration. Not suitable for intravenous injection. Be cautious with this formulation for dosing periods longer than two weeks.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound (MW: 944.50 g/mol ) to come to room temperature before opening.

  • Weigh: Accurately weigh out a desired amount of the compound (e.g., 1 mg).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg, this would be approximately 105.9 µL of DMSO.

  • Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Kinetic Solubility Assay

This assay helps to determine the concentration at which the compound begins to precipitate from an aqueous solution.

Experimental Workflow:

G start Prepare serial dilutions of compound in DMSO step1 Add DMSO dilutions to 96-well plate start->step1 step2 Rapidly add aqueous buffer to each well step1->step2 step3 Incubate at room temperature step2->step3 step4 Measure turbidity (absorbance at 620 nm) step3->step4 end Determine kinetic solubility limit step4->end

Caption: Workflow for a kinetic solubility assay.

Signaling Pathway Context

While this compound is an intermediate, the XL388 component is a known inhibitor of the mTOR signaling pathway.[2][3][4] Understanding this pathway can be critical for designing experiments.

Simplified mTOR Signaling Pathway:

G PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 Akt_S473 Akt (S473) Phosphorylation mTORC2->Akt_S473 XL388 XL388 XL388->mTORC1 inhibits XL388->mTORC2 inhibits S6 S6 p70S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth _4EBP1->CellGrowth inhibits Akt_S473->CellGrowth

Caption: Simplified mTOR signaling pathway showing inhibition by XL388.

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter while optimizing Proteolysis Targeting Chimera (PROTAC) linker length for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2][4][6] This induced proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3][7] The linker's length, chemical composition, and attachment points are critical determinants of a PROTAC's overall efficacy and selectivity.[1][3][4][5]

Q2: How does linker length specifically impact PROTAC efficacy?

A2: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][8] An optimal linker length allows for the correct orientation and proximity of the POI and E3 ligase, which promotes favorable protein-protein interactions and leads to efficient ubiquitination.[1][2][4]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase and thus inhibiting the formation of a productive ternary complex.[1][4][8][9][10][11]

  • Too Long: Conversely, an excessively long or flexible linker might lead to an unstable ternary complex.[1][4][6][8] This can result in unproductive binding modes where the two proteins are not brought into close enough proximity for efficient ubiquitin transfer.[1][10]

Q3: What are the common types of linkers used in PROTAC design?

A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][4][] These are popular starting points due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][13]

  • PEG Linkers: These are hydrophilic and can improve the solubility and permeability of the PROTAC molecule.[1][8]

  • Alkyl Chains: These linkers are typically hydrophobic and offer significant conformational flexibility.[8][]

  • Rigid Linkers: There is a growing trend towards using more rigid linkers that incorporate structures like piperazine, piperidine, or alkynes to restrict conformational flexibility, which can improve potency and selectivity.[1][4][]

Q4: What is the "hook effect" and how does linker length relate to it?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[1][8] While the hook effect is an inherent property of the PROTAC mechanism, its severity can be influenced by the stability of the ternary complex. A well-designed linker of optimal length can promote positive cooperativity, stabilizing the ternary complex over the binary ones and potentially mitigating the hook effect.[1][14]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, with a focus on linker-related causes and potential solutions.

Issue 1: My PROTAC shows low or no degradation of the target protein, despite good binary binding.

This is a common challenge that often points to a failure in forming a productive ternary complex in a cellular context.[14]

Potential Linker-Related Cause Solution
Incorrect Linker Length The linker may be too short (causing steric clashes) or too long (leading to an unstable complex).[1][9][14] Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or methylene (B1212753) groups).[1][14]
Unfavorable Linker Composition The linker's physicochemical properties (e.g., hydrophobicity) may lead to poor solubility or low cell permeability.[7][8] Solution: Experiment with different linker compositions. Incorporate hydrophilic PEG units to improve solubility or use more rigid elements to balance flexibility and permeability.[8]
Incorrect Linker Attachment Points The points where the linker connects to the two ligands (the "exit vectors") can dramatically affect the geometry of the ternary complex.[3][11] Solution: If structurally feasible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands to identify a more favorable connection point.[3][11]

Issue 2: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.

This suggests that while the PROTAC can effectively induce degradation, it requires high concentrations to do so.

Potential Linker-Related Cause Solution
Suboptimal Ternary Complex Stability The linker may not be optimally facilitating the protein-protein interactions needed for a stable ternary complex, resulting in a low population of the complex at lower concentrations. Solution: Fine-tune the linker length and rigidity. A slightly shorter, longer, or more rigid linker may create a more stable ternary complex geometry, improving potency.
Poor Cell Permeability The overall properties of the PROTAC, influenced by the linker, may be limiting its ability to reach its intracellular target effectively.[7] Solution: Modify the linker to improve physicochemical properties. This could involve changing the balance of hydrophilic and lipophilic groups.[7][8]

Quantitative Data Summary

Systematic variation of linker length is a crucial step in PROTAC optimization. The optimal length is highly dependent on the specific POI and E3 ligase pair. The table below shows illustrative data for a series of PROTACs targeting a hypothetical Protein X, demonstrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG8>1000<10
PROTAC-2PEG1215075
PROTAC-3 PEG 16 25 >95
PROTAC-4PEG208090
PROTAC-5PEG2425060
Note: Data is for illustrative purposes only. Optimal linker lengths must be determined empirically for each specific PROTAC system.[1]

Visualizations

The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro & Cellular Evaluation cluster_analysis Analysis & Optimization A Identify POI and E3 Ligase Select High-Affinity Ligands B Design & Synthesize PROTAC Library (Varying Linker Lengths) A->B C Biophysical Assays (SPR, ITC, AlphaLISA) Assess Ternary Complex Formation B->C D Cellular Degradation Assay (Western Blot) Determine DC50 and Dmax C->D E Assess Off-Target Effects & Cell Viability D->E F Analyze Structure-Activity Relationship (SAR) E->F G Select Lead Candidate(s) for In Vivo Studies F->G H Further Optimization (Composition, Attachment Points) F->H H->B Iterate

A typical workflow for PROTAC linker optimization.

Linker_Length_Impact Start PROTAC Linker Length Optimization A1 Steric Hindrance B1 Favorable Geometry C1 Excessive Flexibility A2 No Ternary Complex Formation A1->A2 A3 No Degradation A2->A3 B2 Stable & Productive Ternary Complex B1->B2 B3 Efficient Degradation B2->B3 C2 Unstable/Unproductive Ternary Complex C1->C2 C3 Inefficient Degradation C2->C3

The impact of linker length on ternary complex and degradation.

Experimental Protocols

Protocol 1: Cellular Degradation Assay via Western Blot

This protocol is used to determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein within a cellular context.[15]

Materials:

  • Cell line expressing the protein of interest.

  • Standard cell culture reagents and multi-well plates (e.g., 12-well).

  • PROTAC stock solutions (typically in DMSO).

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[9]

  • BCA or Bradford protein assay kit.

  • SDS-PAGE and Western Blotting equipment and reagents.

  • Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]

  • PROTAC Treatment: Prepare serial dilutions of your PROTACs to cover a wide concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).[9] Replace the cell medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[15]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]

  • SDS-PAGE and Western Blotting: Normalize all samples to the same protein concentration with lysis buffer. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control. Subsequently, wash and probe with the appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot the results to determine DC50 and Dmax values.[15]

Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)

This protocol is used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[1]

Materials:

  • Cell line expressing the POI and E3 ligase.

  • PROTAC stock solutions (in DMSO).

  • Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease/phosphatase inhibitors.

  • Primary antibody against the POI or the E3 ligase (for immunoprecipitation).

  • Protein A/G agarose (B213101) or magnetic beads.

  • Western Blotting reagents and antibodies to detect all three components of the complex (POI, E3 ligase, and a tag on the PROTAC if applicable, or infer presence).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration expected to promote ternary complex formation, e.g., near the DC50 value) or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C to form antibody-protein complexes.[1]

  • Complex Capture: Add Protein A/G beads to the lysates and incubate for 2-4 hours to capture the antibody-protein complexes.[9]

  • Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[1]

  • Western Blot Analysis: Analyze the eluted samples by Western Blot. Probe separate blots (or a stripped and re-probed blot) for the presence of the POI and the E3 ligase. A successful Co-IP (e.g., pulling down the E3 ligase and detecting the POI, or vice-versa) in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.

References

Technical Support Center: Synthesis of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis, purification, and characterization of PEGylated PROTACs.

Issue 1: Low Overall Yield in Multi-Step Synthesis

Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?

A low overall yield is a common challenge in multi-step PROTAC synthesis. A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem. Start by verifying the quality of your starting materials and then analyze each reaction sequentially.[1][2]

Troubleshooting Workflow:

Below is a logical workflow to pinpoint the source of low yield.

G cluster_0 start Start: Low PROTAC Yield step1 1. Verify Starting Material Quality (Ligands, Linker) start->step1 step2 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) step1->step2 Quality OK? decision1 Quality Poor? step3 3. Analyze Second Coupling Reaction (e.g., Click Chemistry) step2->step3 Conversion >80%? decision2 Conversion <80%? step4 4. Review Purification Strategy step3->step4 Conversion >80%? decision3 Conversion <80%? end End: Yield Optimized step4->end Isolated Yield >50%? decision4 Isolated Yield <50%? action1 Source new materials. Re-purify and re-characterize. decision1->action1 action2 Optimize coupling reagents/base/solvent. Neutralize amine salts. decision2->action2 action3 Protect reactive functional groups (e.g., thiols). Use inert atmosphere. decision3->action3 action4 Switch to Reverse-Phase HPLC. Optimize gradient and conditions. decision4->action4

Caption: Troubleshooting workflow for low PROTAC yield.

Issue 2: Inefficient Coupling Reactions

Q2: I suspect the initial amide coupling reaction between my ligand and the PEG linker is inefficient. What are the common causes and solutions?

Inefficient amide bond formation is a primary contributor to low PROTAC yield.[2] Several factors can influence the success of this critical step.

Potential Cause Recommended Solutions Expected Outcome
Inappropriate Coupling Reagents Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[3]Increased conversion to the desired product, monitored by LC-MS.[3]
Inhibition by TFA Salts If starting materials are trifluoroacetic acid (TFA) salts, add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA.[2]Improved reaction efficiency by preventing neutralization of the base required for the coupling reaction.[2]
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM, DMSO) or switch to a solvent like N-Methyl-2-pyrrolidone (NMP) to improve solubility.[2][3]A homogenous reaction mixture, leading to improved reaction kinetics and yield.[3]
Steric Hindrance Consider a different coupling reagent or a longer PEG linker to alleviate steric clash.[4]Improved reaction conversion.
Insufficient Reaction Time/Temp Extend the reaction time and/or moderately increase the temperature.[4]Drive the reaction to completion.
Issue 3: Side Reactions and Complex Mixtures

Q3: My LC-MS analysis shows a complex mixture of unidentified byproducts. What are the likely side reactions?

A complex product mixture often points to the occurrence of side reactions or product degradation.[2] When working with PEG linkers that have reactive functional groups, such as thiols, side reactions are a significant concern.[2]

Side Reaction Mitigation Strategy
Thiol Oxidation to Disulfide Dimer Protect the thiol group: Use a protecting group like trityl (Trt), which can be removed under mild acidic conditions before the final coupling step.[2][4]
Maintain an inert atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.[2][4]
Use of mild reducing agents: The addition of Tris(2-carboxyethyl)phosphine (TCEP) can help prevent oxidation, but be aware of potential interference with certain coupling chemistries.[2]
Issue 4: Purification Challenges

Q4: My reaction seems complete by LC-MS, but the isolated yield after column chromatography is poor. What could be the issue?

This is a common problem when purifying PROTACs containing PEG linkers.[4] The high polarity imparted by the PEG linker can make standard purification techniques, like normal-phase silica (B1680970) gel chromatography, ineffective.[2]

Problem Potential Cause Recommended Solution
Poor recovery from normal-phase silica gel The high polarity of the PEG linker causes the PROTAC to adhere strongly to the silica gel, leading to streaking and low recovery.[2][4]Switch to Reverse-Phase HPLC (RP-HPLC): This is the recommended method for purifying polar molecules like PEGylated PROTACs.[4][5]
Co-elution of product with impurities in RP-HPLC Suboptimal gradient or column chemistry.[4]Optimize the HPLC gradient (e.g., a shallower gradient of acetonitrile (B52724) in water). Try a different column stationary phase (e.g., C8 instead of C18).[4][5]
Issue 5: Characterization Difficulties

Q5: The ¹H NMR spectrum of my purified PROTAC has broad, poorly resolved peaks. What is the cause?

Broad peaks in the NMR spectrum of a PROTAC are a common observation and can be attributed to several factors.

Potential Cause Recommended Solution
Presence of Rotamers The presence of amide bonds in the PROTAC structure can lead to slow rotation on the NMR timescale, resulting in multiple, broadened peaks for adjacent protons.[4]
Aggregation At high concentrations, PROTAC molecules may aggregate, leading to peak broadening.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTAC design? A1: PEG linkers offer several benefits. Their hydrophilic nature can improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][6] This can also positively impact cell permeability and oral absorption.[3] Additionally, the flexibility of PEG chains allows for fine-tuning the distance between the target protein and the E3 ligase, which is critical for forming a stable and productive ternary complex.[3][7]

Q2: How does the length of a PEG linker influence PROTAC activity? A2: The linker length is a critical parameter.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][7] Conversely, a linker that is too long might lead to an unstable or non-productive complex where ubiquitination sites are not accessible.[3][7] The optimal length is target-dependent and typically requires empirical determination by synthesizing and testing a library of PROTACs with varying PEG linker lengths (e.g., 2 to 12 PEG units).[7][8]

G cluster_linker PROTAC Linker Length cluster_outcome Ternary Complex Formation too_short Too Short steric_hindrance Steric Hindrance (No Complex) too_short->steric_hindrance Leads to optimal Optimal Length stable_complex Stable & Productive Ternary Complex optimal->stable_complex Enables too_long Too Long unstable_complex Unstable/Non-Productive Complex too_long->unstable_complex Results in

Caption: Impact of PEG linker length on ternary complex formation.

Q3: My purified PROTAC shows low activity in cellular assays. What are the potential causes? A3: If the PROTAC has been successfully synthesized and characterized, low cellular activity could be due to several factors:

  • Poor Cell Permeability: Despite the benefits of PEG linkers, the overall properties of the PROTAC may still limit its ability to cross the cell membrane.[4][9]

  • Inefficient Ternary Complex Formation: The specific combination of ligands and linker length may not be optimal for forming a stable ternary complex in a cellular context.[4]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to a decrease in efficacy.[8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[8]

G cluster_PROTAC_Conc PROTAC Concentration cluster_Complex_Formation Complex Formation low_conc Low Concentration no_complex No Complex (No Degradation) low_conc->no_complex optimal_conc Optimal Concentration ternary Ternary Complex (Degradation) optimal_conc->ternary high_conc High Concentration binary Binary Complexes (No Degradation) high_conc->binary

Caption: The "Hook Effect": Impact of concentration on complex formation.

Q4: Why do my PEG-based PROTACs still have poor solubility in aqueous buffers? A4: While PEG linkers are added to improve hydrophilicity, the overall solubility is a composite property influenced by the lipophilicity of the target protein binder and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[10] PROTACs are often large molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[10] The initial and most critical step is to prepare a high-concentration stock solution in an organic solvent like DMSO and then perform careful serial dilutions into your aqueous buffer.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (using HATU)

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.[2]

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for another 10 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized PEG linker to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, typically RP-HPLC.

Protocol 2: General Procedure for Trityl (Trt) Deprotection of a Thiol

This protocol describes the deprotection of a trityl-protected thiol.[2]

Materials:

  • Trityl-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

Procedure:

  • Dissolve the trityl-protected compound in DCM.

  • Add TIPS (typically 5-10 equivalents). This acts as a scavenger for the released trityl cation.

  • Add TFA (typically 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) or another solvent to remove residual TFA.

  • The crude product can then be used in the next step or purified if necessary.

Protocol 3: General Method for RP-HPLC Purification

This protocol provides a starting point for the purification of PEGylated PROTACs using reverse-phase HPLC.[5]

System Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for analytical; larger dimensions for preparative).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A typical starting gradient is 5-95% B over 20 minutes. This should be optimized to a shallower gradient around the elution time of the product for better resolution.[5]

  • Flow Rate: 1.0 mL/min for analytical scale.[5]

  • Detection: UV at 220 nm and 280 nm.[5]

  • Column Temperature: 40 °C.[5]

Procedure:

  • Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the optimized gradient method.

  • Collect fractions corresponding to the product peak.

  • Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.

  • Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

References

Technical Support Center: XL388-C2-amide-PEG9-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of XL388-C2-amide-PEG9-NH2 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q2: What are the primary stability concerns for this compound in solution?

The main stability concerns for this molecule in solution are its susceptibility to hydrolysis, particularly due to the presence of an amide bond. This degradation can be catalyzed by acidic or basic conditions. As a PEGylated molecule, the ether linkages in the PEG chain are generally stable, but the overall compound stability will be dictated by the lability of the amide group.

Q3: In which solvents should I dissolve this compound?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions due to the compound's limited aqueous solubility. For cell-based assays, it is advisable to perform serial dilutions of the DMSO stock solution in pre-warmed, sterile cell culture medium to minimize the final DMSO concentration.

Q4: I am observing a loss of biological activity with my compound. What could be the cause?

A loss of biological activity can stem from several factors, including:

  • Compound Degradation: The amide bond in the molecule may have hydrolyzed due to improper storage or handling, such as exposure to acidic or basic conditions, or prolonged storage at room temperature.

  • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.

  • Improper Storage: Storing stock solutions at temperatures higher than recommended (-20°C or -80°C) can accelerate degradation.

  • Precipitation: The compound may have limited solubility in your aqueous experimental buffer, leading to precipitation and a lower effective concentration.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Precipitate observed in the final aqueous solution The compound has low aqueous solubility.- Increase the final DMSO concentration (ensure it is not toxic to your cells).- Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect the solution for any cloudiness or precipitate before use.
Inconsistent experimental results - Compound degradation.- Inaccurate pipetting of viscous DMSO stock.- Prepare fresh stock solutions.- Ensure the DMSO stock is fully thawed and vortexed before use.- Use reverse pipetting for viscous solutions to ensure accurate dispensing.
Complete loss of activity Significant compound degradation.- Discard the old stock solution and prepare a fresh one from the solid compound.- Review storage and handling procedures to ensure compliance with recommendations.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the expected stability of similar compounds containing amide and PEG moieties under various conditions.

ConditionSolventTemperatureExpected StabilityPrimary Degradation Pathway
Acidic Aqueous Buffer (pH < 7)Room TemperatureLow to ModerateAcid-catalyzed hydrolysis of the amide bond.
Neutral Aqueous Buffer (pH ~7.4)Room TemperatureModerateSlow hydrolysis of the amide bond.
Basic Aqueous Buffer (pH > 8)Room TemperatureLowBase-catalyzed hydrolysis of the amide bond.
Aprotic Solvent Anhydrous DMSO-20°C / -80°CHighMinimal degradation expected.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for several minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound under stress conditions.

  • Preparation of Test Solutions:

    • Prepare solutions of the compound at a known concentration (e.g., 100 µM) in the following solutions:

      • 0.1 M HCl (Acidic condition)

      • Phosphate-buffered saline (PBS), pH 7.4 (Neutral condition)

      • 0.1 M NaOH (Basic condition)

      • 3% Hydrogen Peroxide (Oxidative condition)

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 40°C) and protect from light.

    • For photostability, expose a solution in a clear vial to a light source (e.g., UV lamp).

  • Time Points:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stress Incubation cluster_analysis Analysis A Prepare solutions in: - 0.1 M HCl - PBS (pH 7.4) - 0.1 M NaOH - 3% H2O2 B Incubate at 40°C (and under UV for photostability) A->B C Withdraw aliquots at multiple time points B->C D Neutralize acidic and basic samples C->D E Analyze by HPLC D->E F Quantify remaining compound and detect degradation products E->F signaling_pathway cluster_pathway Simplified mTOR Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis mTORC2 mTORC2 mTORC2->Akt CytoskeletalOrganization Cytoskeletal Organization mTORC2->CytoskeletalOrganization XL388 XL388 XL388->mTORC1 Inhibits XL388->mTORC2 Inhibits

References

Technical Support Center: Avoiding Antibody-Drug Conjugate (ADC) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ADC aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of antibody-drug conjugate (ADC) aggregation?

A1: ADC aggregation is a multifaceted issue stemming from the intrinsic properties of the ADC components and extrinsic factors related to manufacturing and storage.[1][2] Key causes include:

  • Hydrophobicity of Payloads and Linkers: The conjugation of hydrophobic payloads to an antibody is often the most significant factor.[1][3][4] These hydrophobic patches on the antibody's surface can interact with similar regions on other ADC molecules, initiating aggregation.[1][3]

  • Conjugation Chemistry: The method used for conjugation plays a crucial role. Traditional methods targeting lysine (B10760008) or cysteine residues can create a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), leading to molecules with different stabilities and a higher tendency to aggregate.[1]

  • Manufacturing and Process Conditions: Conditions optimized for conjugation chemistry may not be ideal for antibody stability.[1][3] Factors such as high protein concentrations, unfavorable buffer conditions (pH and salt concentration), the use of organic co-solvents, shear stress from mixing, and elevated temperatures can all promote aggregation.[2][3][5][6]

  • Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles, exposure to light, and temperature fluctuations, can lead to ADC degradation and aggregation.[5][6][7]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC aggregation?

A2: The Drug-to-Antibody Ratio (DAR), the average number of drug molecules per antibody, directly impacts aggregation.[1] Generally, a higher DAR increases the overall hydrophobicity of the ADC, which in turn increases the propensity for aggregation.[1][8][9] This can lead to faster clearance from the body and reduced therapeutic efficacy.[8] Therefore, optimizing the DAR is a critical balance between achieving the desired potency and maintaining the stability and solubility of the ADC.[1][8]

Q3: What role do excipients play in preventing ADC aggregation?

A3: Excipients are critical for maintaining the stability of ADC formulations and preventing aggregation.[8] Common excipients include:

  • Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 are used to prevent aggregation at interfaces and reduce protein-protein interactions.[8][][11]

  • Sugars (Cryo/Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in stabilizing ADCs, especially during freeze-thawing and lyophilization.[8]

  • Amino Acids: Certain amino acids, like arginine and histidine, can act as stabilizers by suppressing aggregation.[8][11]

  • Buffers: The choice of buffer is crucial for maintaining an optimal pH and ionic strength to ensure the colloidal stability of the ADC.[3][8]

Q4: Can the choice of linker and payload influence ADC aggregation?

A4: Yes, the physicochemical properties of the linker and payload are major determinants of ADC stability.[8] Highly hydrophobic payloads are a primary cause of aggregation.[1][2][4][6] The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help to reduce the overall hydrophobicity of the ADC and decrease the likelihood of aggregation.[5][]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating ADC aggregation.

Issue: High levels of aggregates are observed in my ADC preparation immediately after conjugation.

Possible CauseRecommended Solution
Hydrophobic Payload/Linker If possible, consider using a more hydrophilic linker or payload.[5][] Optimize the DAR to the lowest effective level to reduce surface hydrophobicity.[8]
Suboptimal Conjugation Conditions Screen different pH values for the conjugation reaction to find a balance between conjugation efficiency and antibody stability. Avoid the antibody's isoelectric point (pI).[3] Evaluate different organic co-solvents used to dissolve the payload-linker to find one that is less disruptive to the antibody's structure.[12] Consider reducing the antibody concentration during conjugation.[5]
Process-Induced Stress Minimize shear stress by optimizing mixing speeds during the reaction.[5] Control the temperature of the conjugation reaction; avoid elevated temperatures that can denature the antibody.[5][6] An alternative approach is to immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[3]

Issue: ADC formulation shows increasing aggregation during storage.

Possible CauseRecommended Solution
Inadequate Formulation Buffer Conduct a formulation screening study to identify the optimal buffer, pH, and ionic strength for your specific ADC.[8] A typical starting point for ionic strength is 150 mM NaCl.[8]
Absence of Stabilizing Excipients Incorporate stabilizing excipients into the formulation. Screen various surfactants (e.g., Polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine) to find the most effective combination.[8][]
Improper Storage and Handling Store the ADC at recommended ultra-cold temperatures, typically between -20°C and -80°C, and prevent temperature fluctuations.[7][13] Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[8][14] Protect light-sensitive ADCs from light exposure.[5] Avoid vigorous shaking or vortexing; gentle mixing is recommended.[8]

Key Experimental Protocols

1. Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomers, and fragments based on their hydrodynamic volume.[5]

  • Methodology:

    • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

    • Chromatographic Run: Inject a defined volume of the sample (e.g., 20 µL) and run the separation isocratically at a constant flow rate (e.g., 0.5 mL/min). Monitor the eluent at 280 nm.

    • Data Analysis: Integrate the peak areas corresponding to aggregates (eluting first), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.[2]

2. Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Objective: To measure the size distribution of particles in the solution and detect the presence of aggregates.

  • Methodology:

    • Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in a formulation buffer that has been filtered through a 0.22 µm filter.

    • Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature. Perform multiple measurements to ensure reproducibility.

    • Data Analysis: Analyze the correlation function to obtain the particle size distribution and the polydispersity index (PDI). An increase in the average particle size or PDI over time can indicate aggregation.

3. Excipient Screening for Formulation Optimization

  • Objective: To identify excipients that stabilize the ADC and prevent aggregation under stress conditions.[2]

  • Methodology:

    • Sample Preparation: Prepare multiple formulations of the ADC, each containing a different excipient or combination of excipients at various concentrations. Include a control sample with no added excipients.

    • Stress Conditions: Subject the prepared formulations to accelerated stress conditions, such as elevated temperature (e.g., 40°C for 1 week), multiple freeze-thaw cycles, or vigorous agitation. Keep a set of samples at the recommended storage temperature as a baseline (T=0).

    • Aggregation Analysis: After the stress period, analyze all samples (stressed and T=0) for aggregation using SEC-HPLC and/or DLS.[2]

    • Data Interpretation: Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[2]

Visualizations

Factors Contributing to ADC Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Payload Payload Hydrophobicity Aggregation ADC Aggregation Payload->Aggregation Linker Linker Chemistry Linker->Aggregation DAR Drug-to-Antibody Ratio (DAR) DAR->Aggregation Antibody Antibody Properties (pI, Glycosylation) Antibody->Aggregation Formulation Formulation (pH, Ionic Strength, Excipients) Formulation->Aggregation Manufacturing Manufacturing Process (Shear Stress, Temperature) Manufacturing->Aggregation Storage Storage & Handling (Freeze-Thaw, Light Exposure) Storage->Aggregation

Caption: Key factors leading to ADC aggregation.

Troubleshooting Workflow for ADC Aggregation Start Aggregation Observed Check_Formulation Is formulation optimized? Start->Check_Formulation Check_Process Are process conditions controlled? Check_Formulation->Check_Process Yes Optimize_Formulation Screen pH, Ionic Strength & Add Excipients Check_Formulation->Optimize_Formulation No Check_Storage Is storage appropriate? Check_Process->Check_Storage Yes Optimize_Process Minimize Shear Stress & Control Temperature Check_Process->Optimize_Process No Check_Intrinsic Intrinsic properties a factor? Check_Storage->Check_Intrinsic Yes Optimize_Storage Aliquot, Avoid Freeze-Thaw & Control Temperature Check_Storage->Optimize_Storage No Optimize_Intrinsic Lower DAR, Use Hydrophilic Linker Check_Intrinsic->Optimize_Intrinsic Yes End Aggregation Mitigated Check_Intrinsic->End No Optimize_Formulation->Check_Process Optimize_Process->Check_Storage Optimize_Storage->Check_Intrinsic Optimize_Intrinsic->End

Caption: A logical workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Purification of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of rapamycin (B549165) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of these complex macrolides from reaction mixtures.

Frequently Asked Questions (FAQs)

???+ question "What are the most common impurities encountered during the purification of rapamycin analogs?"

???+ question "What is a typical multi-step purification process for rapamycin analogs?"

???+ question "How can I monitor the purity of my rapamycin analog throughout the purification process?"

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause Solution
Low Extraction Yield Inappropriate solvent polarity: The solvent may not be optimal for the specific analog's polarity.Rapamycin and its analogs are relatively nonpolar. Use a water-immiscible organic solvent like ethyl acetate (B1210297) or toluene (B28343).[1][2] For novel analogs, test a range of solvents with varying polarities.
Incomplete extraction: Insufficient mixing or extraction time.Stir the biomass cake and solvent mixture vigorously for several hours (e.g., 4 hours at 50°C) to ensure complete extraction. Repeat the extraction with fresh solvent to maximize yield.[3]
Formation of a Stable Emulsion Presence of surfactants or proteins: Biomolecules from the fermentation broth can stabilize the interface between the aqueous and organic layers.Gentle Mixing: Swirl instead of vigorously shaking the separatory funnel. Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Centrifugation: A brief centrifugation can help separate the layers. Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.
Chromatography (Silica Gel, Flash, and HPLC)
Problem Possible Cause Solution
Poor Separation of Analogs and Impurities Inappropriate mobile phase: The solvent system does not provide adequate resolution.Optimize Solvent System: Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that gives a good separation between the target analog and impurities. For silica (B1680970) gel chromatography of rapamycin, mixtures of hexane (B92381) and acetone (B3395972) are commonly used.[4]
Column overloading: Too much sample was loaded onto the column.Reduce the amount of sample loaded onto the column. For preparative HPLC, perform an overloading study on an analytical column first to determine the optimal loading capacity.[5]
Peak Tailing Strong interaction with stationary phase: Residual acidic silanol (B1196071) groups on the silica can interact with basic functionalities on the analog.Use Mobile Phase Additives: For basic analogs, add a small amount of a competing base like triethylamine (B128534) (0.1-1%) to the mobile phase to mask the active silanol sites.
Column degradation: The column performance has deteriorated over time.If using a guard column, replace it. Try back-flushing the analytical column. If the problem persists, the column may need to be replaced.
Low Recovery from the Column Compound precipitation on the column: The analog may not be soluble in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase before injection. For flash chromatography, consider dry loading the sample if it is not soluble in the eluent.
Compound degradation on silica: The analog may be unstable on the acidic silica gel.Deactivate Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base (e.g., 1-2% triethylamine). Change Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase column.
Crystallization
Problem Possible Cause Solution
Failure to Crystallize Solution is not supersaturated: The concentration of the analog is too low.Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the analog.
Inappropriate solvent system: The chosen solvent/antisolvent system is not conducive to crystal formation.Screen Different Solvents: Experiment with various solvents in which the analog is soluble and antisolvents in which it is insoluble. For rapamycin, crystallization from isopropyl ether or diethyl ether is common.[4][1]
Low Crystal Yield Suboptimal cooling rate: Rapid cooling can lead to the formation of small crystals and lower yields.Slow Cooling: Cool the solution slowly and controllably. A gradual decrease in temperature often promotes the growth of larger, higher-quality crystals.[6]
Incorrect solvent-to-antisolvent ratio: This ratio is critical for inducing crystallization without causing rapid precipitation.Optimize the Ratio: Systematically vary the ratio of solvent to antisolvent to find the optimal conditions for crystallization.[7]
Oily Precipitate Instead of Crystals Solution is too supersaturated: The concentration of the analog is too high, leading to rapid precipitation rather than ordered crystal growth.Dilute the Solution: Start with a more dilute solution before adding the antisolvent or cooling.
Presence of impurities: Impurities can inhibit crystal lattice formation.Ensure the material is of high purity (>95%) before attempting crystallization. If necessary, repeat the preparative HPLC step.

Data Presentation

Table 1: Purity and Yield at Different Stages of Rapamycin Purification

Purification StepStarting Material PurityResulting PurityYieldReference
Solvent Extraction & Concentration Fermentation Broth~90%-[4]
Silica Gel Chromatography ~90% Crude Extract~90%-[3]
Crystallization (Isopropyl Ether) 90% Powder95-97%80%[4]
Crystallization (Diethyl Ether) 90% Powder~97%70%[4]
Flash Chromatography 95-97% Crystalline Powder>99%-[4]

Experimental Protocols

Protocol 1: General Purification Workflow for Rapamycin from Fermentation Broth

This protocol is a general guideline based on established methods.[4][8][3][1] Optimization will be required for specific rapamycin analogs.

1. Extraction from Fermentation Broth a. Adjust the pH of the Streptomyces hygroscopicus fermentation broth to approximately 4.0 with an acid (e.g., sulfuric acid).[4] b. Separate the mycelia from the broth by centrifugation or filtration. c. Mix the collected biomass with a water-immiscible solvent such as toluene or ethyl acetate (typically 2-4 volumes of solvent to the volume of biomass).[4][1] d. Stir the mixture vigorously for 4 hours at 50°C.[4] e. Separate the organic layer. Repeat the extraction on the biomass with fresh solvent. f. Combine the organic extracts and concentrate under reduced pressure at a temperature below 40°C to yield a crude oily residue.[4]

2. Silica Gel Column Chromatography (Initial Purification) a. Prepare a column packed with silica gel (60-200 mesh size). b. Dissolve the crude oily residue in a minimal amount of the initial mobile phase (e.g., 90:10 hexane:acetone) and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example:

  • 90:10 Hexane:Acetone
  • 80:20 Hexane:Acetone
  • 70:30 Hexane:Acetone
  • 60:40 Hexane:Acetone[4] d. Collect fractions and analyze them by analytical HPLC or TLC. Rapamycin-rich fractions typically elute at around 60:40 hexane:acetone.[4] e. Pool the fractions with a purity of approximately 90% and concentrate under vacuum to obtain a semi-purified powder.[4]

3. Preparative HPLC a. Dissolve the semi-purified powder in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase). b. Purify the sample using a preparative reversed-phase C18 column. c. A typical mobile phase could be a gradient of acetonitrile (B52724) and water or methanol and water.[9][10] d. Collect the fractions corresponding to the main peak of the target analog. e. Combine the pure fractions and remove the solvent under reduced pressure.

4. Crystallization a. Dissolve the purified rapamycin analog from the preparative HPLC step in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropyl ether).[4] b. Stir the solution and slowly cool it down or add an antisolvent to induce crystallization. c. Collect the crystals by filtration. d. Wash the crystals with a small amount of cold solvent and dry them under vacuum. e. Confirm the final purity (>99%) using a validated analytical HPLC method.[3]

Mandatory Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. It forms two distinct complexes, mTORC1 and mTORC2. Rapamycin and its analogs, after forming a complex with FKBP12, primarily inhibit mTORC1.[11][12]

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 (mTOR, Rictor, mLST8) GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) AminoAcids->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibits Rapamycin Rapamycin Analogs FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Phosphorylates CellSurvival Cell Survival AKT_pS473->CellSurvival

Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin analogs.

Experimental Workflow

This diagram illustrates the logical flow of the multi-step purification process for rapamycin analogs.

Purification_Workflow Start Reaction Mixture / Fermentation Broth Extraction Liquid-Liquid Extraction Start->Extraction CrudeExtract Crude Extract (Purity: ~90%) Extraction->CrudeExtract SilicaChrom Silica Gel Chromatography CrudeExtract->SilicaChrom QC Purity Analysis (HPLC) CrudeExtract->QC SemiPure Semi-Pure Fraction (Purity: 90-97%) SilicaChrom->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC SemiPure->QC PureFraction Pure Fraction (Purity: >98%) PrepHPLC->PureFraction Crystallization Crystallization PureFraction->Crystallization PureFraction->QC FinalProduct Pure Crystalline Analog (Purity: >99%) Crystallization->FinalProduct FinalProduct->QC

References

Technical Support Center: Synthesis of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of rapamycin (B549165) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and other issues encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: My rapamycin starting material is degrading before I can even start my reaction. What's causing this and how can I prevent it?

A1: Rapamycin is notoriously unstable and sensitive to a variety of conditions. Degradation is often observed even during storage. The primary culprits are:

  • Oxidation: The triene region of the rapamycin macrocycle is susceptible to oxidation, especially when the material is in an amorphous state.[1]

  • Base-Catalyzed Degradation: Exposure to bases can induce several side reactions, including a retro-aldol reaction, β-elimination of the pipecolinate moiety leading to ring-opening (secorapamycin formation), and rearrangements in the tricarbonyl region.[1][2]

  • Acid-Catalyzed Degradation: Strong acids can activate the allylic methoxyl group, which can lead to degradation.[1]

Troubleshooting:

  • Storage: Store rapamycin and its derivatives under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below).

  • Handling: Use freshly purified solvents and reagents. Avoid prolonged exposure of your reaction mixtures to air and ambient temperatures.

Q2: I'm attempting to selectively alkylate the C40 hydroxyl group, but I'm getting a mixture of products with low yield of the desired analog. What are the common side reactions?

A2: Selective C40-O-alkylation is a common strategy for generating rapamycin analogs like everolimus. However, several side reactions can occur:

  • Di-alkylation: Besides the desired C40-mono-alkylation, you can also get di-alkylation at both the C28 and C40 hydroxyl groups. For instance, in one reported O-methylation using methyl triflate, 40-O-methylrapamycin was obtained in 60% yield, but 13% of the 28,40-bis-O-methylated product was also formed.[1]

  • Silyl (B83357) Ether Formation: When using TBDMS-protected alkyl triflates, under certain conditions, you might observe the formation of 40-O-TBDMS-rapamycin instead of the desired O-alkylation product.[1]

  • Rearrangement and Degradation: The use of strong bases or high temperatures can lead to the degradation pathways mentioned in Q1.

Troubleshooting:

  • Choice of Base: Hünig's base (diisopropylethylamine) has been found to be more effective than 2,6-di-tert-butyl-4-methylpyridine (B104953) or 2,6-lutidine for O-alkylation with alkyl triflates.[1]

  • Protecting Groups: To avoid di-alkylation, you can selectively protect the C28 hydroxyl group, for example, as a silyl ether, before proceeding with the C40 alkylation.

  • Reaction Conditions: Optimize the reaction temperature and time to favor mono-alkylation and minimize degradation.

Q3: I'm observing a significant amount of a ring-opened byproduct in my reaction mixture. What is it and how can I minimize its formation?

A3: The ring-opened byproduct is likely secorapamycin, which is formed via a base-catalyzed β-elimination of the pipecolinate moiety.[1] This is a common side reaction when rapamycin is exposed to basic conditions. Another possibility is the formation of a hydroxy acid via lactone hydrolysis.[2]

Troubleshooting:

  • pH Control: Carefully control the pH of your reaction mixture. If basic conditions are required, use milder bases and shorter reaction times.

  • Temperature: Keep the reaction temperature as low as possible to minimize the rate of this side reaction.

  • Work-up: During the work-up, avoid strongly basic or acidic aqueous washes.

Q4: My purification by column chromatography is not effective in separating my desired analog from the byproducts. What can I do?

A4: The byproducts of rapamycin analog synthesis are often structurally very similar to the desired product, making separation by standard chromatography challenging.

  • Alternative Chromatography Techniques: Consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for high-purity separation.[3][4] Cascade chromatography, a two-column system, can also be effective for purifying rapamycin analogs from reaction impurities.[5]

  • Solvent System Optimization: For silica (B1680970) gel chromatography, a gradient elution with a mixture of hexane (B92381) and acetone (B3395972) is commonly used.[4] The polarity of the mobile phase is crucial for achieving good separation.

  • Crystallization: After chromatographic purification, crystallization can be an effective final step to improve the purity of your analog.[4]

Quantitative Data Summary

Reaction TypeDesired ProductSide Product(s)Reagents/ConditionsYield of Desired ProductYield of Side Product(s)Reference
O-methylation40-O-methylrapamycin28,40-bis-O-methylated rapamycinMethyl triflate60%13%[1]
Hydride Reduction of C32 Ketone32(R)-hydroxy rapamycin32(S)-hydroxy rapamycinLiAlH(OtBu)3, THF, -78 to 0°C70% (total)9:1 ratio (R:S)[1]
Hydride Reduction of C32 Ketone32(R)-hydroxy rapamycin32(S)-hydroxy rapamycinNaEt3BH, THF, -78°C72% (total)1:3 ratio (R:S)[1]

Experimental Protocols

Protocol 1: Selective O-Alkylation of Rapamycin at C40 (Everolimus Synthesis)

This protocol is adapted from the synthesis of everolimus.[1]

Materials:

Procedure:

  • Dissolve rapamycin in dry dichloromethane under an inert atmosphere (argon or nitrogen).

  • Add Hünig's base to the solution.

  • Add the TBDMS-protected triflate of ethylene glycol to the reaction mixture. The triflate can be prepared separately or generated in situ.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.

  • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Remove the TBDMS protecting group using a suitable deprotection agent (e.g., HF-pyridine).

  • Purify the final product by chromatography or crystallization.

Protocol 2: Purification of Rapamycin Analogs by Preparative HPLC

This is a general guideline for the purification of rapamycin analogs using preparative HPLC.[3][4]

Materials:

  • Crude rapamycin analog

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Dissolve the crude rapamycin analog in the mobile phase or a compatible solvent like methanol.

  • Set up the preparative HPLC system with a suitable mobile phase, typically a mixture of methanol and water.

  • Inject the sample onto the column.

  • Collect the eluent corresponding to the main peak of the desired rapamycin analog, which can be identified by its retention time based on a standard or by online mass spectrometry.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified rapamycin analog.

  • The resulting product can be further purified by crystallization from a suitable solvent like diethyl ether or isopropyl ether.[4]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapa_FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR Signaling Pathway and the inhibitory action of Rapamycin.

Synthesis_Workflow Start Rapamycin Protection Selective Protection (e.g., C28-OH with Silyl Group) Start->Protection Modification Chemical Modification (e.g., C40-O-Alkylation) Protection->Modification Deprotection Deprotection Modification->Deprotection Crude_Product Crude Rapamycin Analog Deprotection->Crude_Product Purification1 Silica Gel Chromatography Crude_Product->Purification1 Semi_Pure Semi-Pure Analog Purification1->Semi_Pure Purification2 Preparative HPLC Semi_Pure->Purification2 Pure_Product Pure Rapamycin Analog Purification2->Pure_Product Analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) Pure_Product->Analysis Final_Product Final Product (>99% Purity) Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of a rapamycin analog.

Troubleshooting_Logic Problem Low Yield of Desired Rapamycin Analog Degradation Is there evidence of starting material/product degradation? Problem->Degradation Yes_Degradation Yes Degradation->Yes_Degradation Yes No_Degradation No Degradation->No_Degradation No Check_Conditions Check for sources of acid/base/ oxidants. Use inert atmosphere. Lower temperature. Yes_Degradation->Check_Conditions Side_Products Are there significant side products? No_Degradation->Side_Products Yes_Side_Products Yes Side_Products->Yes_Side_Products Yes No_Side_Products No Side_Products->No_Side_Products No Optimize_Selectivity Optimize reaction for selectivity: - Use protecting groups - Change base/solvent - Adjust stoichiometry Yes_Side_Products->Optimize_Selectivity Incomplete_Reaction Is the reaction incomplete? No_Side_Products->Incomplete_Reaction Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete Yes No_Incomplete No Incomplete_Reaction->No_Incomplete No Optimize_Conversion Increase reaction time or temperature cautiously. Check reagent purity. Yes_Incomplete->Optimize_Conversion Purification_Loss Significant loss during purification? No_Incomplete->Purification_Loss Yes_Loss Yes Purification_Loss->Yes_Loss Yes Optimize_Purification Optimize chromatography/ crystallization conditions. Yes_Loss->Optimize_Purification

Caption: Troubleshooting logic for low-yield synthesis of rapamycin analogs.

References

Technical Support Center: Optimizing Reaction Conditions for Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments with amine-reactive linkers, such as N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an amine-reactive linker with a protein?

The optimal pH for reacting NHS esters with primary amines on a protein is between 7.2 and 9.0, with a range of 8.3 to 8.5 often recommended as an ideal starting point for most proteins.[1][2][3] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[2]

Q2: How does pH affect the labeling reaction?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity : For a successful reaction, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2).[2][4] At a pH below 7.2, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[3][5]

  • NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction with water that renders the linker inactive. The rate of this hydrolysis reaction increases significantly with pH.[2][6] At a pH above 9.0, the hydrolysis of the NHS ester can happen so quickly that it outcompetes the desired labeling reaction, leading to low efficiency.[2]

Q3: Which buffers are recommended for amine-reactive conjugation reactions?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for the linker.[1][7] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5[3][7]

  • Sodium Bicarbonate buffer (0.1 M) at a pH of 8.3-8.5[3][8]

  • Borate buffer (50 mM) at a pH of 8.5[3][9]

  • HEPES buffer at a pH of 7.2-8.5[3][6]

For oligonucleotide conjugations, a sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended.[10][11]

Q4: Are there any buffers I should avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the linker, significantly reducing the yield of the desired conjugate.[3][6][7] However, Tris or glycine can be used to quench the reaction once it is complete.[1][6]

Q5: How should I handle and store my amine-reactive linker?

Amine-reactive linkers, especially NHS esters, are moisture-sensitive and should be stored desiccated at -20°C.[5][12] To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[12][13] It is best to prepare solutions of the linker immediately before use and avoid making stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[12][14]

Q6: How can I stop the labeling reaction?

The reaction can be stopped by adding a quenching reagent that contains primary amines.[1] Common quenching agents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-100 mM.[1] These molecules will react with and consume any excess NHS ester, terminating the labeling process.[1]

Q7: How do I remove unreacted linker after the conjugation reaction?

Unreacted labeling reagent and byproducts can be separated from the labeled protein using techniques such as desalting columns (gel filtration), dialysis, or spin filtration.[1] The choice of method depends on the size of the protein and the properties of the linker.[1]

Data Presentation

Table 1: Recommended Buffers for Amine-Reactive Labeling
BufferConcentrationRecommended pHNotes
Phosphate-Buffered Saline (PBS)0.1 M7.2 - 8.5A commonly used, amine-free buffer.[3]
Sodium Bicarbonate0.1 M8.3 - 8.5Often cited as optimal for NHS ester reactions.[3][8]
Borate50 mM8.5A suitable alternative for maintaining a basic pH.[3]
HEPESVaries7.2 - 8.5Another common amine-free buffer option.[3][6]
Table 2: Half-life of NHS Esters in Aqueous Solution
pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[6]

Experimental Protocols

General Protocol for Labeling a Protein with an NHS-Ester Reagent

This protocol provides a general procedure. Optimization may be required for specific applications.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer)[1]

  • Amine-reactive NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15]

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) or sodium bicarbonate, pH 8.3-8.5)[1][15]

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)[1]

  • Desalting column for purification[1]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be >2 mg/mL.[1]

  • NHS Ester Preparation: Allow the vial of the NHS ester to equilibrate to room temperature before opening.[12] Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[15]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[14] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7][16]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[16] Incubate for an additional 15-30 minutes at room temperature.[17]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[1][15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency Incorrect Buffer pH: The pH is outside the optimal 7.2-8.5 range.[5]Verify the buffer pH with a calibrated meter and adjust if necessary. A pH of 8.3-8.5 is often optimal.[2][8]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target protein.[1][7]Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate.[1]
Inactive/Hydrolyzed Labeling Reagent: The NHS ester has been exposed to moisture.[5]Use a fresh stock of the labeling reagent. Allow the vial to warm to room temperature before opening to prevent condensation.[12] Dissolve the reagent in anhydrous DMSO or DMF immediately before use.[1]
Low Protein Concentration: The kinetics of the reaction are concentration-dependent.[1]For optimal results, ensure the protein concentration is at least 2 mg/mL.[1][7]
Protein Precipitation After Adding Crosslinker High Degree of Labeling: Excessive modification of amines can alter protein charge and solubility.Reduce the molar excess of the crosslinker or shorten the reaction time.[5] Perform a titration to find the optimal linker concentration.[7]
Solvent Effects: The organic solvent used to dissolve the linker is causing the protein to precipitate.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is less than 10% of the total reaction volume.[4]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products NHSEster NHS Ester (R-CO-NHS) AmideBond Stable Amide Bond (R-CO-NH-R') NHSEster->AmideBond Nucleophilic Attack PrimaryAmine Primary Amine (R'-NH₂) PrimaryAmine->AmideBond NHS N-hydroxysuccinimide (Byproduct) AmideBond->NHS Release

Caption: NHS ester reaction with a primary amine.

Workflow start Start prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein prep_linker 2. Prepare NHS Ester Solution (in anhydrous DMSO/DMF) prep_protein->prep_linker mix 3. Mix Protein and NHS Ester (Incubate 0.5-4h at RT or 4°C) prep_linker->mix quench 4. Quench Reaction (Add Tris or Glycine) mix->quench purify 5. Purify Conjugate (e.g., Desalting Column) quench->purify end End Product: Purified Conjugate purify->end

Caption: Experimental workflow for NHS ester conjugation.

TroubleshootingTree start Low Labeling Efficiency? ph_check Is buffer pH 7.2-8.5? start->ph_check amine_check Is buffer amine-free? ph_check->amine_check Yes adjust_ph Action: Adjust pH ph_check->adjust_ph No linker_check Is NHS ester fresh? amine_check->linker_check Yes change_buffer Action: Use PBS, Bicarbonate, etc. amine_check->change_buffer No conc_check Is protein conc. >2 mg/mL? linker_check->conc_check Yes fresh_linker Action: Use fresh vial of NHS ester linker_check->fresh_linker No increase_conc Action: Increase protein concentration conc_check->increase_conc No problem_solved Problem Solved conc_check->problem_solved Yes adjust_ph->problem_solved change_buffer->problem_solved fresh_linker->problem_solved increase_conc->problem_solved

Caption: Troubleshooting decision tree for low labeling.

References

PROTAC Permeability Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low cell permeability in Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often exhibit low cell permeability?

PROTACs typically possess physicochemical properties that are unfavorable for passive diffusion across the lipophilic cell membrane.[1][2] Most PROTACs have a high molecular weight (MW > 800 Da), a large topological polar surface area (TPSA), and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs).[1][3] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of small molecules.[1][4]

Q2: What are the key physicochemical properties influencing PROTAC permeability?

Several key physicochemical properties critically influence the cell permeability of PROTACs:

  • Molecular Weight (MW): Generally, as the molecular weight of a molecule increases, its passive permeability decreases.[1][5]

  • Topological Polar Surface Area (TPSA): A high TPSA is strongly associated with poor membrane permeability.[1][6]

  • Lipophilicity (LogP): A delicate balance of lipophilicity is required. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility and non-specific binding to proteins and lipids.[1][5]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A large number of HBDs and HBAs increases a molecule's polarity, hindering its ability to cross the nonpolar cell membrane.[1][3]

  • Rotatable Bonds (NRotB): A high number of rotatable bonds can be detrimental to permeability. However, a degree of flexibility is necessary for the PROTAC to adopt a conformation suitable for membrane permeation.[1][7]

  • Intramolecular Hydrogen Bonding (IMHB): The formation of internal hydrogen bonds can "shield" polar groups, reducing the effective TPSA of the PROTAC in the nonpolar environment of the cell membrane. This phenomenon, often called the "chameleon effect," can significantly improve permeability.[1][4][8]

Q3: My PROTAC is highly potent in biochemical assays but shows little to no degradation of the target protein in cell-based assays. What is the likely cause?

This is a classic and common problem encountered in PROTAC development, and the most probable cause is poor cell permeability.[1][3] The PROTAC is effective at binding to its target protein and the E3 ligase in a cell-free environment, but it is unable to efficiently cross the cell membrane to reach its intracellular targets. To confirm this, it is essential to perform cell permeability assays.

Q4: What is the "hook effect" and how does it relate to PROTAC permeability experiments?

The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the extent of protein degradation decreases at high PROTAC concentrations.[6][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[9] While not directly a measure of permeability, it's a critical pharmacological feature of PROTACs that must be considered when interpreting cellular activity data. An apparent lack of activity could be due to testing at concentrations that are too high and fall on the right side of the bell-shaped dose-response curve.

Troubleshooting Guide

Problem 1: Low or no target protein degradation observed in cellular assays.

Possible Cause Suggested Solution
Poor Passive Permeability The PROTAC is unable to cross the cell membrane to reach its intracellular target.[1]
Solution: 1. Assess Permeability: Conduct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to quantify the permeability of your PROTAC.[10][11] 2. PROTAC Redesign: If permeability is low, consider redesigning the PROTAC. Strategies include optimizing the linker, reducing the number of hydrogen bond donors, or employing a prodrug approach.[12][13]
Active Efflux The PROTAC may enter the cell but is actively transported out by efflux pumps, such as P-glycoprotein (P-gp).[1][11]
Solution: 1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[11] 2. Co-dosing with Inhibitors: In your cellular degradation assays, consider co-dosing the PROTAC with a known inhibitor of the suspected efflux pump to see if this rescues protein degradation. 3. PROTAC Redesign: Modify the PROTAC structure to reduce its recognition by efflux transporters.
PROTAC Instability The PROTAC may be chemically or metabolically unstable in the cell culture medium or inside the cells.
Solution: 1. Media Stability Assay: Incubate the PROTAC in the cell culture medium for the duration of your experiment and quantify its concentration over time using LC-MS/MS. 2. Microsomal Stability Assay: Assess the metabolic stability of the PROTAC using liver microsomes.

Problem 2: High variability in permeability assay results.

Possible Cause Suggested Solution
Inconsistent Cell Monolayer (Caco-2 Assay) The integrity and confluency of the Caco-2 cell monolayer can vary between experiments, leading to inconsistent results.[9]
Solution: 1. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure standardized seeding density and culture conditions. 2. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the assay. A TEER value within an established range indicates a healthy monolayer.
Poor PROTAC Solubility The PROTAC may have low solubility in the assay buffer, leading to inaccurate and variable permeability measurements.[14]
Solution: 1. Solubility Assessment: Determine the aqueous solubility of your PROTAC in the assay buffer. 2. Formulation Strategies: If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is low and non-toxic to cells) or other formulation approaches to improve solubility.[9]

Strategies to Improve PROTAC Cell Permeability

Several rational design strategies can be employed to enhance the cellular uptake of PROTACs:

  • Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties.[7][14]

    • Length and Flexibility: Shorter and more rigid linkers can help minimize MW and TPSA.[13] However, flexible linkers like PEG can sometimes promote the adoption of a folded, more permeable conformation.[1][10]

    • Composition: Replacing amide bonds with esters can reduce the number of HBDs and improve permeability.[12] Incorporating cyclic elements like piperidine (B6355638) or piperazine (B1678402) can enhance rigidity and water solubility.[14]

  • Amide-to-Ester Substitution: This bioisosteric replacement can reduce the number of hydrogen bond donors and decrease polarity, leading to improved permeability.[12]

  • Intramolecular Hydrogen Bonding (The "Chameleon Effect"): Designing PROTACs that can form intramolecular hydrogen bonds can shield polar functional groups, effectively reducing the TPSA in a nonpolar environment and enhancing membrane permeability.[8][13]

  • Prodrug Strategies: Masking polar groups with lipophilic moieties that are cleaved by intracellular enzymes can improve membrane translocation.[13][14]

  • Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor can facilitate active transport into the cell.[14]

Data Presentation: Physicochemical Properties and Permeability

The following table summarizes key physicochemical properties and their impact on PROTAC permeability.

PropertyGeneral Trend for Improved PermeabilityRationale
Molecular Weight (MW) LowerSmaller molecules generally exhibit better passive diffusion.[1]
Topological Polar Surface Area (TPSA) LowerReduced polarity facilitates entry into the lipophilic cell membrane.[6]
Lipophilicity (cLogP) Optimal Range (e.g., ALogP < 5.0)A balance is needed to ensure both membrane partitioning and aqueous solubility.[5][12]
Hydrogen Bond Donors (HBDs) FewerReduces the energy penalty for desolvation when entering the membrane.[1]
Hydrogen Bond Acceptors (HBAs) FewerReduces polarity and improves membrane partitioning.[1]
Rotatable Bonds (NRotB) Fewer (with some flexibility)Reduces the entropic penalty of adopting a specific conformation for membrane passage.[1]
Intramolecular Hydrogen Bonding (IMHB) IncreasedShields polar groups, reducing the effective TPSA and promoting a "chameleon-like" behavior.[8][13]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with a lipid solution to an acceptor compartment.[10][15]

Methodology:

  • Preparation of Reagents:

    • Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Acceptor Buffer: PBS, pH 7.4.

    • Lipid Solution: 1% (w/v) lecithin (B1663433) in dodecane.

  • Assay Plate Preparation:

    • Add the PROTAC solution (in donor buffer) to the wells of a 96-well donor plate.

    • Fill the wells of a 96-well acceptor plate with acceptor buffer.

    • Coat the filter of a 96-well filter plate with the lipid solution to form the artificial membrane.

  • Assay Incubation:

    • Assemble the "sandwich" by placing the filter plate on top of the donor plate and then placing this assembly into the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the donor and acceptor compartments over time.

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption. It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, to assess both passive diffusion and active transport.[10][14]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber to determine the extent of active efflux.

  • Quantification:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated from the rate of appearance of the PROTAC in the receiver chamber.

Visualizations

PROTAC_Permeability_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Hypothesis cluster_2 Experimental Validation cluster_3 Optimization Strategies Biochemical_Potency High Biochemical Potency Cellular_Inactivity Low/No Cellular Activity Biochemical_Potency->Cellular_Inactivity but Low_Permeability Hypothesis: Low Cell Permeability Cellular_Inactivity->Low_Permeability Permeability_Assays Permeability Assays Low_Permeability->Permeability_Assays PAMPA PAMPA (Passive Diffusion) Permeability_Assays->PAMPA Caco2 Caco-2 (Passive + Active Transport) Permeability_Assays->Caco2 Optimization Optimization Strategies Permeability_Assays->Optimization If permeability is low Linker_Mod Linker Modification Optimization->Linker_Mod Prodrug Prodrug Approach Optimization->Prodrug IMHB Promote IMHB Optimization->IMHB

Caption: Troubleshooting workflow for low PROTAC cellular activity.

PROTAC_Permeability_Factors cluster_0 Physicochemical Properties cluster_1 Biological Factors PROTAC_Permeability PROTAC Cell Permeability MW Molecular Weight Passive_Diffusion Passive Diffusion MW->Passive_Diffusion - TPSA TPSA TPSA->Passive_Diffusion - LogP LogP LogP->Passive_Diffusion +/- HBD_HBA HBDs/HBAs HBD_HBA->Passive_Diffusion - IMHB Intramolecular H-Bonding IMHB->Passive_Diffusion + Passive_Diffusion->PROTAC_Permeability Active_Transport Active Transport Active_Transport->PROTAC_Permeability Efflux Efflux Pumps (e.g., P-gp) Efflux->PROTAC_Permeability -

Caption: Factors influencing PROTAC cell permeability.

PROTAC_Degradation_Pathway PROTAC_ext Extracellular PROTAC PROTAC_int Intracellular PROTAC PROTAC_ext->PROTAC_int Permeation Cell_Membrane Cell Membrane Ternary_Complex POI-PROTAC-E3 Complex PROTAC_int->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: PROTAC mechanism of action highlighting the permeability step.

References

Technical Support Center: Impact of PEG Linker on Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the use of polyethylene (B3416737) glycol (PEG) linkers to improve compound solubility.

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers improve the solubility of a compound?

A1: PEG linkers enhance the solubility of hydrophobic molecules through their inherent hydrophilicity.[1] Composed of repeating ethylene (B1197577) oxide units, PEG is highly water-soluble.[2][3][4] When attached to a hydrophobic compound, the PEG linker creates a hydrophilic "shield" or "hydration shell" around the molecule, which can mask its hydrophobicity, improve its interaction with aqueous environments, and reduce the likelihood of aggregation.[1][5][6] This modification changes the overall physicochemical properties of the compound, leading to increased aqueous solubility.[7]

Q2: How do I choose the right PEG linker to enhance the solubility of my compound?

A2: Selecting the optimal PEG linker depends on several factors:

  • Molecular Weight (Length): Longer PEG chains generally lead to a greater increase in the water solubility of hydrophobic molecules.[8][9] Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (PEG2000 and above) are preferred for significantly improving solubility.[10]

  • Structure (Linear vs. Branched): Linear PEGs offer simple, predictable behavior.[10] Branched PEGs have multiple PEG arms extending from a central core, which can provide superior shielding effects and further improve solubility for hydrophobic drugs.[10]

  • Functional Groups: The choice of reactive group on the PEG linker is determined by the available functional groups on your target molecule (e.g., amine-reactive NHS esters for lysines, thiol-reactive maleimides for cysteines).[11]

  • Application Needs: Consider the final application. For in vivo drug delivery, longer PEG chains might be beneficial for extending circulation half-life, whereas for in vitro assays, a shorter linker might suffice.[8]

Q3: Can PEGylation lead to protein aggregation?

A3: Yes, while PEGylation is often used to prevent aggregation, it can sometimes induce it.[12][13] The primary causes include:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[5][12]

  • High Protein Concentration: When protein concentrations are high, molecules are in closer proximity, increasing the probability of intermolecular interactions and aggregation.[5][12]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility.[5][12] Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[12]

  • Poor Reagent Quality: Impurities or a significant percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[12]

Q4: What are the initial signs of protein aggregation during my PEGylation experiment?

A4: Protein aggregation can be identified through several observations. Visually, you might notice the solution becoming cloudy, turbid, or hazy.[12][13] You may also see visible particles or precipitates forming in the reaction mixture.[12] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will reveal an increase in the average particle size and polydispersity.[12]

Q5: How does the length of the PEG linker affect the properties of a PROTAC?

A5: The length of the PEG linker is crucial for balancing the physicochemical properties of a Proteolysis Targeting Chimera (PROTAC). Generally, longer PEG chains increase the hydrophilicity and aqueous solubility of the PROTAC.[14] However, the effect on cell permeability is more complex; while increased hydrophilicity can be beneficial, excessively long and polar PEG linkers may negatively impact membrane permeability.[14] An optimal linker length that balances solubility and permeability often needs to be determined experimentally.[14]

Troubleshooting Guide

This section addresses common problems encountered during the PEGylation of compounds to improve solubility.

Problem 1: Significant precipitation or turbidity is observed during the PEGylation reaction.

  • Possible Cause: Suboptimal Reaction Conditions. The pH, temperature, buffer composition, and protein concentration can significantly influence protein stability and solubility.[5] High protein concentrations, in particular, increase the likelihood of intermolecular interactions.[5]

  • Solution: Systematically optimize the reaction conditions by performing small-scale screening experiments.[5] Test a range of protein concentrations, PEG:protein molar ratios, pH values, and temperatures to identify the optimal conditions for your specific protein.[12] It is often recommended to test lower protein concentrations and perform the reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[13]

Problem 2: The PEGylated compound has low or no biological activity.

  • Possible Cause: Steric Hindrance or Modification of Critical Residues. The attached PEG chain may block the active site or binding interface of the molecule.[8] Alternatively, the PEGylation reaction may have modified an amino acid that is essential for the molecule's function.[8]

  • Solution:

    • Use a longer PEG linker: This increases the distance between the molecule and the PEG chain, which can help overcome steric hindrance.[8]

    • Employ site-specific PEGylation: This allows you to attach the PEG linker at a location distant from the active site. For example, by lowering the pH to around 7.0 or below, you can often achieve selective PEGylation of the N-terminus of a protein over lysine (B10760008) residues.[8] Thiol-reactive PEGs that target cysteine residues are another common strategy for site-specific modification.[11]

Problem 3: The compound is still not soluble enough after PEGylation.

  • Possible Cause: Insufficient PEG chain length or incorrect PEG architecture.

  • Solution:

    • Increase PEG Chain Length: Experiment with linkers that have more ethylene glycol units (e.g., PEG12, PEG24, or longer) to directly increase hydrophilicity.[9]

    • Utilize Branched Architectures: Multi-arm or branched PEGs create a dense hydrophilic shield that can be highly effective at solubilizing challenging hydrophobic payloads.[9]

    • Optimize Formulation: The final formulation conditions, including pH, buffers, and the addition of stabilizing excipients, are critical for maintaining solubility.[15] Consider adding stabilizers like sugars (sucrose, trehalose), amino acids (arginine, glycine), or low concentrations of non-ionic surfactants (Polysorbate 20/80).[5]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for PEGylation
ParameterTypical RangeNotes
pH 7.0 - 9.0Can be lowered to favor N-terminal PEGylation.[16]
Temperature 4°C - Room Temperature (20-25°C)Lower temperatures can reduce aggregation.[16]
PEG:Protein Molar Ratio 1:1 to 10:1Higher ratios can lead to multi-PEGylation and aggregation.[16]
Protein Concentration < 2 mg/mLLower concentrations may be necessary to prevent aggregation.[16]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Increases protein stability through preferential exclusion.[16]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[16]
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[16]
Glycerol 10-20% (v/v)Acts as a protein stabilizer.[16]

Experimental Protocols

Protocol 1: General Amine-Specific PEGylation using an NHS-Ester Activated PEG

This protocol provides a general procedure for PEGylating a protein by targeting primary amines on lysine residues and the N-terminus.[16]

Materials:

  • Protein of interest

  • NHS-Ester functionalized PEG (e.g., mPEG-SVA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dry, amine-free organic solvent (e.g., DMSO or DMF)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at the desired concentration (typically < 2 mg/mL).[16] Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).[16]

  • PEG Reagent Preparation: Allow the container of NHS-activated PEG to warm to room temperature before opening to prevent moisture condensation.[16] Calculate the amount of PEG reagent needed for a 5- to 10-fold molar excess over the protein.[16] Immediately before use, dissolve the calculated amount of PEG reagent in a small volume of dry DMF or DMSO.[16]

  • PEGylation Reaction: Add the dissolved PEG reagent to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture. A typical starting point is 1 hour at room temperature or 3 hours at 4°C.[16] The optimal time will depend on the protein's stability and reactivity.[16]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography.

Protocol 2: Turbidimetric Solubility Assay

This high-throughput method is used to determine the kinetic solubility of a compound.[17]

Materials:

  • Test compound

  • Organic solvent (e.g., DMSO)

  • Aqueous buffer of interest

  • 96-well plate

  • Plate reader capable of measuring absorbance

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent like DMSO.[17]

  • Assay Plate Preparation: Add the aqueous buffer of interest to each well of a 96-well plate.[17]

  • Compound Addition and Precipitation: Add a small volume of the compound stock solution to the first well of a dilution series. The introduction of the organic solvent into the aqueous buffer will cause the compound to precipitate if it is above its solubility limit, resulting in turbidity.[17]

  • Serial Dilution: Perform a serial dilution of the turbid suspension across the plate.[17]

  • Turbidity Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a suitable wavelength (e.g., 600 nm).[17]

  • Data Analysis: The solubility is determined as the concentration at which the turbidity is no longer observed or falls below a predefined threshold.[17]

Protocol 3: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

This protocol provides a general method for analyzing the aggregation state of a protein sample before and after PEGylation.

Materials:

  • PEGylated protein sample

  • Non-PEGylated control sample

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile Phase: A suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein samples through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a defined volume of the protein sample onto the column.

  • Chromatography: Run the mobile phase at a constant flow rate. Monitor the eluate using the UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer and any high molecular weight aggregate peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100

Visualizations

PEG_Linker_Selection Decision Tree for PEG Linker Selection start Identify Functional Group on Target Molecule amine Primary Amine? (e.g., Lysine, N-terminus) start->amine thiol Free Thiol? (e.g., Cysteine) amine->thiol No use_amine_peg Use Amine-Reactive PEG (e.g., NHS-Ester PEG) amine->use_amine_peg Yes other Other Group? (e.g., for Click Chemistry) thiol->other No use_thiol_peg Use Thiol-Reactive PEG (e.g., Maleimide-PEG) thiol->use_thiol_peg Yes use_bioorthogonal_peg Use Bio-orthogonal PEG (e.g., Azide/Alkyne-PEG) other->use_bioorthogonal_peg Yes

Caption: Decision tree for selecting a PEG linker based on the target molecule.[11]

Aggregation_Troubleshooting_Workflow Workflow for Troubleshooting Aggregation cluster_outcomes problem Problem: Protein Aggregation Observed step1 Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) problem->step1 persists Aggregation Persists step1->persists step2 Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) reduced Aggregation Reduced step2->reduced step3 Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition of PEG) resolved Problem Resolved step3->resolved reduced->step3 persists->step2

Caption: A systematic workflow for troubleshooting protein aggregation during PEGylation.[5]

Solubility_Assay_Workflow Workflow for Turbidimetric Solubility Assay cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_compound Prepare Compound Stock in Organic Solvent add_compound Add Compound to First Well (Induces Precipitation) prep_compound->add_compound prep_plate Prepare Assay Plate with Aqueous Buffer prep_plate->add_compound serial_dilute Perform Serial Dilution add_compound->serial_dilute measure_turbidity Measure Turbidity (Absorbance) serial_dilute->measure_turbidity determine_solubility Determine Solubility Concentration measure_turbidity->determine_solubility

Caption: Workflow for determining compound solubility using a turbidimetric assay.[17]

References

Technical Support Center: Preventing Degradation of Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of rapamycin (B549165) and its derivatives is critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the degradation of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for rapamycin and its derivatives?

A1: Rapamycin and its derivatives are susceptible to several degradation pathways:

  • Hydrolysis: The macrolide lactone ring can be hydrolyzed, especially under acidic or basic conditions, leading to the formation of a ring-opened product called secorapamycin.[1][2][3] This is a major cause of degradation in aqueous solutions.[2]

  • Oxidation: The alkene and alcohol functional groups in the rapamycin structure are prone to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation) and can lead to the formation of various degradation products, including epoxides and ketones.[2][4]

  • Isomerization: Rapamycin can exist as two conformational isomers in solution due to the rotation of an amidic bond within the macrolide ring.[5][6] The equilibrium between these isomers can be influenced by the solvent.[2][6]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][7]

Q2: What are the optimal storage conditions for solid rapamycin and its derivatives?

A2: In its solid, crystalline form, rapamycin is relatively stable.[2][8] For long-term storage, it is recommended to store solid rapamycin in a tightly sealed container, protected from light, at -20°C or -80°C.[2][9][10][11] Under these conditions, it can have a shelf life of up to six years.[2][8]

Q3: How does pH affect the stability of rapamycin in solution?

A3: Rapamycin is highly unstable in acidic and basic aqueous solutions.[2] It demonstrates maximum stability in a pH range of 4 to 6.[2][8] In highly acidic conditions (e.g., pH 1.2), rapamycin degrades rapidly.[2] Degradation is also accelerated in basic solutions (e.g., pH 12.2), where the half-life can be reduced by three orders of magnitude compared to a neutral solution.[1]

Q4: How does temperature impact the stability of rapamycin solutions?

A4: Elevated temperatures significantly accelerate the degradation of rapamycin, particularly in solution.[2][12] In phosphate-buffered saline (PBS) and HEPES buffer, degradation is fastest at 37°C, with almost complete degradation occurring within 24 hours.[2][12] Therefore, it is crucial to store rapamycin solutions at refrigerated temperatures (2°C to 8°C) or frozen (-20°C to -80°C) to minimize degradation.[2][11]

Q5: Are rapamycin and its derivatives sensitive to light?

A5: Yes, exposure to light can contribute to the degradation of rapamycin and its derivatives like temsirolimus (B1684623).[2][7] It is recommended to store both solid compounds and their solutions protected from light.[2][7] For instance, temsirolimus infusion solutions are stable for a longer duration when protected from light.[7]

Troubleshooting Guide

Problem 1: Inconsistent or weaker-than-expected effects in cell culture experiments.

  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of rapamycin in a suitable solvent like DMSO or ethanol (B145695).[10][11][13] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[2][11] Once a solution is made, it should be used within 3 months to prevent loss of potency.[11]

  • Possible Cause 2: Degradation during experimental procedures.

    • Troubleshooting Step: Evaluate the pH and temperature of the cell culture media used in your experiments. If the pH is outside the optimal range of 4-6 or the temperature is elevated, rapamycin may be degrading during the assay itself.[2] Consider running a control experiment to assess the stability of rapamycin under your specific experimental conditions over time.

  • Possible Cause 3: Cell line-specific sensitivity.

    • Troubleshooting Step: The effective concentration of rapamycin can vary significantly depending on the cell line.[14][15] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[15][16]

Problem 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause 1: Presence of degradation products.

    • Troubleshooting Step: Review the storage and handling procedures of your rapamycin sample. The appearance of new peaks could indicate hydrolysis (secorapamycin), oxidation products, or isomers.[1][2][6] Compare your chromatogram to reference chromatograms of known rapamycin degradants if available.

  • Possible Cause 2: Isomerization in solution.

    • Troubleshooting Step: Rapamycin can exist as two conformational isomers in solution, which may appear as separate peaks in HPLC.[5][6] The ratio of these isomers can be influenced by the solvent and temperature.[6] Ensure consistent solvent and temperature conditions for your HPLC analysis.

Data Presentation

Table 1: Stability of Rapamycin under Different pH Conditions

pHConditionHalf-life/Remaining PercentageReference
1.237°C<10% remaining after 30 mins[2]
4 - 6Aqueous SolutionMaximum stability[2]
7.323.7 mM MeCOONH4 in 30/70 ACN/H2O890 hours[1][3]
7.3237 mM MeCOONH4 in 30/70 ACN/H2O200 hours[1][3]
12.2NaOH in 30/70 ACN/H2OReduced by 3 orders of magnitude[1][3]

Table 2: Stability of Temsirolimus Infusion Solution (100mg/L) under Different Storage Conditions

TemperatureLight ConditionRate of Degradation / Remaining PercentageReference
20°CRoom light exposure~0.25% per hour; 92.5% after 24 hours[7][17]
4°CProtected from light1.0% decrease per day[7][17]
20°CProtected from light1.56% decrease per day[7][17]
OutdoorDaylight exposure>10% loss after 1 hour[7][17]
20°CUV light exposure50% loss after 45 minutes[7]

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock Solution

  • Weighing: Accurately weigh the desired amount of rapamycin powder in a fume hood or biological safety cabinet.[18]

  • Dissolving: Dissolve the powder in an appropriate organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[10][11][13] The solubility is approximately 10 mg/ml in DMSO and DMF, and 0.25 mg/ml in ethanol.[13] For a 100 µM stock solution, you can resuspend 9.1 µg in 100 µl of ethanol or DMSO.[11]

  • Mixing: Vortex or sonicate the solution to ensure the rapamycin is completely dissolved.[14]

  • Aliquoting: Aliquot the stock solution into smaller, single-use, light-protected vials to avoid repeated freeze-thaw cycles.[2][11]

  • Storage: Store the aliquots at -20°C or -80°C.[9][10][11]

Protocol 2: Forced Degradation Study by HPLC

  • Preparation of Samples: Prepare solutions of rapamycin in various stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat the solution at a specified temperature (e.g., 80°C).[2]

    • Photolytic: Expose the solution to a light source (e.g., UV and visible light).[2]

  • Incubation: Incubate the samples for a defined period.

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before injection into the HPLC system.

  • HPLC Analysis: Inject the prepared standard and stressed sample solutions into a suitable HPLC system with a UV detector.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent rapamycin peak.[2]

Visualizations

mTOR_Signaling_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to mTORC1_complex mTORC1 FKBP12->mTORC1_complex complex binds to & inhibits S6K1 S6K1 mTORC1_complex->S6K1 _4E_BP1 4E-BP1 mTORC1_complex->_4E_BP1 Autophagy Autophagy mTORC1_complex->Autophagy CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4E_BP1->CellGrowth

Caption: Rapamycin's mechanism of action via mTORC1 inhibition.

Rapamycin_Degradation_Workflow cluster_degradation Degradation Pathways cluster_products Degradation Products Rapamycin Rapamycin Hydrolysis Hydrolysis Oxidation Oxidation Isomerization Isomerization Photodegradation Photodegradation Stressors Stress Factors (pH, Temp, Light, O2) Stressors->Rapamycin Secorapamycin Secorapamycin Hydrolysis->Secorapamycin OxidizedProducts Epoxides, Ketones Oxidation->OxidizedProducts Isomers Conformational Isomers Isomerization->Isomers PhotoProducts Photodegradants Photodegradation->PhotoProducts

Caption: Major degradation pathways of rapamycin.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckStock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->CheckStock CheckProcedure Evaluate Experimental Procedure (pH, Temp) Start->CheckProcedure CheckCellLine Verify Cell Line Sensitivity (Dose-Response) Start->CheckCellLine PrepareFresh Prepare Fresh Stock Aliquot & Store Properly CheckStock->PrepareFresh ModifyProtocol Modify Protocol (Adjust pH/Temp) CheckProcedure->ModifyProtocol OptimizeDose Optimize Concentration CheckCellLine->OptimizeDose

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Analysis of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the experimental analysis of PEGylated proteins and nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with PEGylated molecules?

A1: The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins or nanoparticles, known as PEGylation, introduces significant analytical complexity. The primary challenges stem from the inherent heterogeneity of PEG polymers, which are often polydisperse (possessing a distribution of molecular weights).[1][2] This heterogeneity, combined with the site of attachment and the number of attached PEG chains, results in a complex mixture of products that are difficult to separate and characterize.[1][2][3] Key analytical hurdles include accurately determining the degree of PEGylation, characterizing the polydispersity of the final product, dealing with chromatographic peak broadening, and overcoming challenges in mass spectrometry such as signal suppression and spectral congestion.[2][4][5]

Q2: How can I determine the degree of PEGylation?

A2: Determining the average number of PEG chains attached to a molecule is a critical characterization step. Several methods can be employed, often in combination for comprehensive results.[3] Techniques like Size Exclusion Chromatography (SEC), Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC are commonly used.[3][][7] For instance, MALDI-TOF MS can determine the molecular weight of the unmodified and PEGylated species, and the difference allows for the calculation of the number of attached PEG chains.[7] Other methods include colorimetric assays, such as the barium/iodide assay, which can directly quantify PEG in bioconjugates.[8]

Q3: Why are the peaks in Size Exclusion Chromatography (SEC) often broad for PEGylated proteins?

A3: Broad peaks in SEC of PEGylated proteins are a common issue. This can be attributed to several factors. Firstly, the polydispersity of the PEG itself contributes to a broader elution profile for the conjugate. Secondly, the large hydrodynamic radius of the PEG chain can lead to non-ideal interactions with the stationary phase of the SEC column, causing tailing and poor peak shape.[5] Furthermore, the PEGylated protein's conformation, where the PEG forms a dynamic layer over the protein surface, can also affect its interaction with the column and contribute to peak broadening.[9]

Q4: What causes ion suppression and spectral congestion in the mass spectrometry analysis of PEGylated molecules?

A4: In electrospray ionization mass spectrometry (ESI-MS), the large, flexible PEG chain can hinder the ionization of the attached protein or molecule, leading to reduced signal intensity, a phenomenon known as ion suppression. The molecular weight distribution of PEGs, coupled with their tendency to acquire multiple charges, leads to significant mass spectral congestion, making the data difficult to interpret.[2] To mitigate this, techniques such as post-column addition of amines (e.g., triethylamine) can be used to reduce charge complexity and yield a more simplified and interpretable spectrum.[2]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)

Problem: Distorted peak shapes, poor resolution, or non-repeatable chromatograms.

Underlying Issue: The analysis of PEGylated molecules by SEC can be complicated by undesirable interactions between the PEG moiety and the stationary phase, especially when using silica-based columns.[5] This can lead to distorted peaks and inaccurate molecular weight estimations.[4]

Troubleshooting Workflow:

G start Start: Poor SEC Peak Shape check_column Is the column silica-based? start->check_column change_column Switch to a column with a more inert stationary phase (e.g., Agilent AdvanceBio SEC). check_column->change_column Yes check_mobile_phase Is the mobile phase purely aqueous? check_column->check_mobile_phase No change_column->check_mobile_phase modify_mobile_phase Modify mobile phase: - Add organic solvent (e.g., 10% ethanol). - Increase salt concentration (e.g., >100 mM NaCl). - Adjust pH. check_mobile_phase->modify_mobile_phase Yes check_flow_rate Is the flow rate optimized? check_mobile_phase->check_flow_rate No modify_mobile_phase->check_flow_rate optimize_flow Reduce flow rate to improve resolution. check_flow_rate->optimize_flow No final_check Review peak shape and resolution. check_flow_rate->final_check Yes optimize_flow->final_check

Caption: Troubleshooting workflow for common SEC issues.

Summary of Potential Causes and Solutions for Poor SEC Performance:

Possible Cause Recommended Solution Reference
Interaction with Stationary Phase Switch to a column specifically designed for biotherapeutics, such as those with a more inert surface chemistry.[5]
Suboptimal Mobile Phase Modify the mobile phase by adding organic solvents or increasing the salt concentration to minimize non-specific interactions.[5]
Inappropriate Column Calibration Calibrate the SEC column with PEG standards in addition to protein standards for more accurate molecular weight estimation of PEGylated species.[9]
Sample Aggregation Ensure proper sample preparation and consider adding stabilizing excipients to the mobile phase.[7]
Mass Spectrometry (MS)

Problem: Low signal intensity, complex spectra, and difficulty in data deconvolution.

Underlying Issue: The polydispersity and charge-carrying capacity of PEG chains create significant challenges for MS analysis, leading to overlapping charge-state patterns and making accurate mass determination difficult.[2][10]

MS Analysis Strategy:

G sample PEGylated Protein Sample lc_separation LC Separation (Reversed-Phase) sample->lc_separation post_column_addition Post-column addition of charge-reducing agent (e.g., Triethylamine) lc_separation->post_column_addition esi_ms ESI-MS Analysis (e.g., Orbitrap, TOF) post_column_addition->esi_ms raw_spectrum Acquire Raw Spectrum (Complex, multiple charge states) esi_ms->raw_spectrum deconvolution Deconvolution using specialized software (e.g., Bayesian protein reconstruction) raw_spectrum->deconvolution final_mass Determine Average Molecular Weight and Polydispersity deconvolution->final_mass

Caption: A strategic workflow for MS analysis of PEGylated proteins.

Summary of Potential Causes and Solutions for MS Analysis Issues:

Possible Cause Recommended Solution Reference
Charge State Complexity Implement post-column infusion of amines (e.g., 0.2-1% triethylamine) to reduce the charge complexity and simplify the resulting mass spectrum.[2]
Polydispersity & Spectral Overlap Utilize high-resolution mass spectrometers like Orbitrap or TOF instruments to better resolve the complex isotopic patterns.[2][10]
Data Interpretation Challenges Employ advanced deconvolution software that uses algorithms like Bayesian protein reconstruction to accurately determine the mass of heterogeneous PEGylated proteins.[2]
Low Signal/Ion Suppression Optimize sample preparation to remove excess salts and detergents. Consider using a different ionization technique if ESI is problematic, though ESI is generally preferred.[11]

Experimental Protocols

Protocol 1: Determination of PEGylation Degree by MALDI-TOF MS

This protocol provides a general method for determining the number of PEG chains attached to a protein.

1. Sample Preparation:

  • Prepare the unmodified and PEGylated protein samples by desalting them using a suitable method (e.g., dialysis or buffer exchange columns) into a volatile buffer like ammonium (B1175870) acetate.

  • Prepare a matrix solution, such as sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[7]

2. Target Spotting:

  • Mix the desalted protein sample (either unmodified or PEGylated) with the matrix solution in a 1:1 ratio.[7]

  • Spot 0.5-1 µL of this mixture onto the MALDI target plate.[7]

  • Allow the spot to air dry completely at room temperature to facilitate co-crystallization of the sample and matrix.[7]

3. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in linear mode, which is suitable for large molecules.[7]

  • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.[7]

4. Data Analysis:

  • Determine the average molecular weight of the unmodified protein from its mass spectrum.

  • Determine the average molecular weights of the different species present in the PEGylated sample.

  • Calculate the number of attached PEG chains for each species by subtracting the molecular weight of the unmodified protein from the molecular weight of the PEGylated species and then dividing by the molecular weight of a single PEG reagent.[7]

Protocol 2: Purity Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a general approach for assessing the purity and presence of aggregates in a PEGylated protein sample.

1. System and Column:

  • Use an HPLC or UPLC system equipped with a UV detector.

  • Select an appropriate SEC column, preferably one designed for biomolecule analysis to minimize secondary interactions (e.g., Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm).[5]

2. Mobile Phase Preparation:

  • Prepare an aqueous mobile phase. A common starting point is a phosphate (B84403) buffer (e.g., 150 mM sodium phosphate) at a neutral pH (e.g., pH 7.0).

  • To improve peak shape and recovery, consider adding salt (e.g., 100-200 mM NaCl) or a small amount of an organic solvent.[5]

3. Chromatographic Conditions:

  • Set the column temperature, typically to room temperature or slightly elevated (e.g., 25-30°C).

  • Set a constant flow rate, for example, 0.5-1.0 mL/min.

  • Set the UV detector to monitor at 280 nm for protein detection.

4. Sample Analysis:

  • Dissolve the PEGylated protein sample in the mobile phase.

  • Inject an appropriate volume of the sample onto the column.

  • Run the analysis and record the chromatogram.

5. Data Interpretation:

  • Identify the peaks in the chromatogram. Aggregates will elute first (at a lower retention volume), followed by the main PEGylated protein peak, and then any smaller species like unreacted native protein.[7]

  • Integrate the peak areas to determine the relative percentage of each species, which provides an estimate of the sample's purity and the percentage of high molecular weight aggregates.[7]

References

Validation & Comparative

A Comparative Guide to XL388-C2-amide-PEG9-NH2 and Alternative Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the development of efficacious and safe targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic index. This guide provides an objective comparison of the XL388-C2-amide-PEG9-NH2 linker system with other commonly used alternatives, supported by synthesized preclinical data and detailed experimental methodologies.

XL388 is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2, making it a relevant payload for targeted cancer therapy.[1][2][3] The linker , -C2-amide-PEG9-NH2, is characterized by a two-carbon alkyl spacer, a highly stable amide bond, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal amine for conjugation. This composition suggests a design focused on stability, hydrophilicity, and a defined spatial separation between the targeting and payload moieties.

Data Presentation: Comparative Performance of Linker Technologies

The following tables summarize quantitative data from various preclinical studies to illustrate the impact of different linker components on the performance of drug conjugates. It is important to note that this data is synthesized from multiple studies using different molecular constructs and experimental conditions and is intended to highlight general trends.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs
Linker FeatureRepresentative ADC ConstructCell LineIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)Reference
No PEGanti-HER2-SMCC-MMAENCI-N87~4.4Not specified[4]
Short PEG (PEG4)anti-HER2-PEG4-MMAENCI-N87~7~60%[2][5]
Mid-range PEG (PEG8/PEG9) anti-HER2-PEG8-MMAE NCI-N87 ~10 >80% [2][5]
Long PEG (PEG12)anti-HER2-PEG12-MMAENCI-N87~15>80%[2][5]
Very Long PEG (PEG24)anti-HER2-PEG24-MMAENot specifiedDecreased potencyNot specified[6]

Disclaimer: Data is synthesized from multiple sources to illustrate trends. The performance of a PEG9 linker is extrapolated to be similar to a PEG8 linker based on observed trends where pharmacokinetic benefits tend to plateau around PEG8.[6][7]

Table 2: Influence of Linker Chemistry on the In Vitro Stability of Drug Conjugates
Linker ChemistryRepresentative ConjugateIncubation ConditionHalf-life (t½) in human plasmaReference
Amide Antibody-Amide-Payload 37°C > 150 hours [8]
Thioether (Maleimide)Antibody-SMCC-Payload37°C24 - 96 hours[8]
Click Chemistry (Triazole)Antibody-Triazole-Payload37°C> 150 hours[8]
Table 3: Effect of PEG Linker Length on PROTAC Degradation Efficacy and Permeability
Linker FeatureRepresentative PROTACTarget ProteinDC50 (nM)Dmax (%)Apparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Short PEG (PEG2)BRD4-targeting PROTACBRD4~50~80~1.5[9]
Mid-range PEG (PEG4/PEG5)BRD4-targeting PROTACBRD4~10>90~1.0[9]
Mid-range PEG (PEG9) Hypothetical BRD4-PROTAC BRD4 Potentially optimal Potentially optimal ~0.5 [9]
Long PEG (PEG12)BRD4-targeting PROTACBRD4~25~85<0.5[9]

Disclaimer: Data is synthesized to illustrate general trends. The optimal PEG length for PROTACs is highly dependent on the specific target and E3 ligase pair, but a mid-range length often provides a good balance.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of an ADC in an animal model.

  • Animal Model: Use naive rats or mice for the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence reagent and quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC (XL388-Linker-Antibody) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released XL388 Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. mTOR Inhibition

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing an XL388 payload.

PROTAC_Mechanism_of_Action cluster_cellular Cellular Environment PROTAC PROTAC (XL388-Linker-E3 Ligand) POI Target Protein (e.g., mTOR) PROTAC->POI 1. Binds POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase 2. Binds E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 3. Proximity-Induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 4. Recognition Degradation Protein Degradation Proteasome->Degradation 5. Degradation

Caption: Mechanism of action for a PROTAC utilizing an XL388 warhead to induce protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invivo In Vivo Evaluation Design Linker Design (XL388-C2-amide-PEG9-NH2 vs. Alternatives) Synthesis Drug Conjugate Synthesis Design->Synthesis QC Quality Control (Purity, DAR, Aggregation) Synthesis->QC Cytotoxicity Cytotoxicity Assays (IC50) QC->Cytotoxicity Stability Plasma Stability Assays QC->Stability Degradation PROTAC Degradation Assays (DC50, Dmax) QC->Degradation PK Pharmacokinetic Studies (t½, CL, AUC) Cytotoxicity->PK Stability->PK Degradation->PK Efficacy Xenograft Efficacy Studies (TGI) PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Decision Lead Candidate Selection Toxicity->Decision

Caption: A generalized experimental workflow for the comparative evaluation of drug conjugates with different linkers.

References

alternative linkers for rapamycin analog synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Linkers for Rapamycin (B549165) Analog Synthesis

For researchers, scientists, and drug development professionals, the synthesis of rapamycin analogs with tailored properties is a significant area of interest. The linker moiety used to modify rapamycin plays a crucial role in determining the analog's stability, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of various , supported by experimental data and detailed protocols.

Comparison of Alternative Linkers

The choice of linker and its attachment point on the rapamycin scaffold dictates the properties of the resulting analog. Modifications are commonly made at the C-32 and C-42 positions, with the C-42 hydroxyl group being a frequent site for introducing linkers due to its accessibility and lesser involvement in FKBP12 binding.

Bifunctional Linkers for Dual-Target Inhibitors

Bifunctional linkers enable the conjugation of rapamycin to another pharmacophore, creating hybrid molecules with dual-target activity. A notable example is the development of mTOR and glutaminase (B10826351) 1 (GLS1) dual inhibitors, where rapamycin is linked to a GLS1 inhibitor. The nature and length of the linker are critical for optimal activity.

In a study designing mTOR/GLS1 dual inhibitors, various linkers were used to connect the C-42 position of rapamycin with a GLS1 inhibitor pharmacophore. The results highlighted that flexible linkers with a 6- or 7-atom chain length led to potent inhibitory activity. Furthermore, carbon-based linkers demonstrated significantly enhanced biological activity compared to their oxygen-containing counterparts[1].

Table 1: Performance of Bifunctional Linkers in Rapamycin-GLS1 Inhibitor Conjugates

Compound IDLinker CompositionLinker Length (atoms)mTORC1 Inhibition (%)mTORC2 Inhibition (%)GLS1 Inhibition (IC50, μM)Antiproliferative Activity (MCF-7, IC50, μM)
7bOxygen-containing797.6982.03>500.15
9cCarbon-based698.26-1.230.04
9dCarbon-based795.25102.830.030.02

Data sourced from a study on mTOR/GLS1 dual inhibitors.[1]

Oxime Linkers for Modulating FKBP12 Binding

Modification at the C-32 ketone of rapamycin with oxime linkers has been employed to create "bumped" analogs. These modifications can reduce affinity for wild-type FKBP12, enabling selective targeting of mutant forms of mTOR, a strategy with applications in chemical genetics.

The reaction of rapamycin with an O-functionalized hydroxylamine (B1172632) yields a mixture of E- and Z-oximes at the C-32 position. These analogs have been used to probe the stringency of the FKBP12 binding pocket. A study developing a chemical-genetic system termed selecTOR created a library of rapamycin analogs with various oxime substituents at C-32. The analog Rapa*-3Z, with an ethyloxime at C-32, showed significantly reduced binding to wild-type FKBP12 but potent inhibition of a mutant FKBP12 (V55G).[2]

Table 2: Performance of C-32 Oxime-Linked Rapamycin Analogs

CompoundLinker at C-32Ternary Complex Induction (WT FKBP12, EC50, nM)Ternary Complex Induction (FKBP12 V55G, EC50, nM)
RapamycinKetone~400~200
Rapa*-3ZEthyloxime63911.8

Data is from a study on a chemical-genetic system for mTOR inhibition.[2]

Peptide and Polymer Linkers for Enhanced Solubility and Delivery

To overcome the poor solubility and unfavorable pharmacokinetic profile of rapamycin, it can be conjugated to polymers using peptide linkers. These linkers can influence drug loading capacity and release characteristics.

In one study, rapamycin was conjugated to a novel poly(ethylene glycol) (PEG)-based multiblock copolymer via its C-42 hydroxyl group using glycine (B1666218) (Gly) and triglycine (B1329560) (GlyGlyGly) linkers. The use of the GlyGlyGly linker resulted in a high drug loading capacity of approximately 26% by weight. The release of rapamycin from these conjugates was found to be serum-dependent, with a half-life of about 0.5 hours in mouse serum and 4 hours in rat serum.[3]

Table 3: Characteristics of Rapamycin-Polymer Conjugates with Peptide Linkers

LinkerDrug Loading Capacity (wt%)Rapamycin Release Half-life (Mouse Serum)Rapamycin Release Half-life (Rat Serum)
GlycineLow (~0.48%)Not ReportedNot Reported
GlyGlyGly~26%~0.5 hours~4 hours

Data sourced from a study on rapamycin-polymer conjugates.[3]

Alkene Linkers for Ring-Closing Metathesis (RCM)

Alkene linkers are utilized in ring-closing metathesis (RCM) to synthesize novel macrocyclic rapamycin analogs, often referred to as "rapafucins," where the effector domain of rapamycin is replaced with a peptide. The geometry and length of the alkene linker are crucial for the efficiency of the RCM reaction.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the mTOR signaling pathway, a general workflow for synthesizing rapamycin analogs, and the logic of using bifunctional linkers.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor mLST8_1 mLST8 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 ULK1 ULK1 mTORC1->ULK1 mTORC2 mTORC2 Rictor Rictor mLST8_2 mLST8 mSIN1 mSIN1 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis Cell Growth Cell Growth Autophagy Inhibition Autophagy Inhibition PI3K->mTORC2 PI3K->Akt Akt->mTORC1 S6K1->Protein Synthesis S6K1->Cell Growth 4E-BP1->Protein Synthesis ULK1->Autophagy Inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the mechanism of rapamycin inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Rapamycin Rapamycin Chemical\nModification Chemical Modification Rapamycin->Chemical\nModification Linker Linker Linker->Chemical\nModification Rapamycin\nAnalog Rapamycin Analog Chemical\nModification->Rapamycin\nAnalog Biochemical\nAssays Biochemical Assays Rapamycin\nAnalog->Biochemical\nAssays IC50, EC50 Cell-based\nAssays Cell-based Assays Rapamycin\nAnalog->Cell-based\nAssays Antiproliferative In Vivo\nStudies In Vivo Studies Rapamycin\nAnalog->In Vivo\nStudies Pharmacokinetics

Caption: General experimental workflow for rapamycin analog synthesis and evaluation.

Bifunctional_Linker_Logic Rapamycin Rapamycin Linker Linker Rapamycin->Linker Dual-Target\nAnalog Dual-Target Analog Rapamycin->Dual-Target\nAnalog Linker->Dual-Target\nAnalog Target 2\nPharmacophore Target 2 Pharmacophore Target 2\nPharmacophore->Linker Target 2\nPharmacophore->Dual-Target\nAnalog mTOR mTOR Dual-Target\nAnalog->mTOR Inhibits Target 2 Target 2 Dual-Target\nAnalog->Target 2 Inhibits

Caption: Logical relationship of components in a bifunctional rapamycin analog.

Experimental Protocols

General Procedure for Synthesis of C-42-Linked Rapamycin-GLS1 Inhibitor Conjugates

This protocol is adapted from the synthesis of mTOR/GLS1 dual inhibitors.[1]

  • Protection of Rapamycin: Selectively protect the C-31 hydroxyl group of rapamycin.

  • Linker Attachment: React the C-42 hydroxyl group of the protected rapamycin with one end of the bifunctional linker (e.g., a linker with a terminal carboxylic acid activated with a coupling agent like HATU).

  • Deprotection: Remove the protecting group from the C-31 hydroxyl group.

  • Conjugation: Couple the other end of the linker (now attached to rapamycin) to the GLS1 inhibitor pharmacophore.

  • Purification: Purify the final conjugate using chromatographic techniques (e.g., HPLC).

General Procedure for Synthesis of C-32 Oxime-Linked Rapamycin Analogs

This protocol is based on the synthesis of "bumped" rapamycin analogs.[2]

  • Reaction Setup: Dissolve rapamycin in a suitable solvent (e.g., methanol).

  • Addition of Reagents: Add an excess of sodium acetate (B1210297) and the desired O-functionalized hydroxylamine hydrochloride.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the E and Z isomers and purify them using flash column chromatography.

General Procedure for Synthesis of Rapamycin-Polymer Conjugates

This protocol is derived from the synthesis of PEG-based rapamycin conjugates.[3]

  • Linker-Drug Synthesis:

    • Protect the C-31 hydroxyl group of rapamycin (e.g., with a TMS group).

    • Conjugate the desired peptide linker (e.g., Trt-GlyGlyGly-OH) to the C-42 hydroxyl group using a coupling agent (e.g., DCC/DMAP).

    • Deprotect the C-31 hydroxyl group.

    • Deprotect the N-terminus of the peptide linker.

  • Polymer Conjugation:

    • Dissolve the polymer and the linker-drug in a suitable solvent (e.g., DMF).

    • Add coupling agents (e.g., HATU/DIPEA).

    • Stir the reaction at room temperature for 24 hours.

  • Purification: Precipitate the polymer conjugate with a non-solvent (e.g., diethyl ether) and purify by dialysis.

Conclusion

The choice of an alternative linker for rapamycin analog synthesis is a critical decision that influences the resulting molecule's therapeutic potential. Bifunctional linkers offer the possibility of creating dual-target drugs, with linker length and composition being key determinants of activity. Oxime linkers at the C-32 position provide a means to modulate FKBP12 binding and achieve target selectivity. Peptide and polymer linkers are effective in improving the solubility and drug delivery characteristics of rapamycin. Finally, alkene linkers are instrumental in the synthesis of novel macrocyclic analogs through RCM. The data and protocols presented in this guide offer a foundation for researchers to select and design appropriate linkers for their specific applications in the development of next-generation rapamycin-based therapeutics.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG and Alkyl Tethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, polyethylene (B3416737) glycol (PEG) linkers, such as XL388-C2-amide-PEG9-NH2, and traditional alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice between a PEG and an alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[1]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers (e.g., XL388-C2-amide-PEG9-NH2)
Composition Saturated or unsaturated hydrocarbon chains.[1][2]Repeating ethylene (B1197577) glycol units.[1][2]
Hydrophilicity Generally hydrophobic.[1][3]Hydrophilic.[1][2]
Solubility May limit aqueous solubility.[1][2][3]Generally improves aqueous solubility.[1][2]
Cell Permeability Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[1][2]Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability.[1][2]
Metabolic Stability Generally possess good chemical and metabolic stability.[1][2]The ether linkages can be susceptible to oxidative metabolism.[1][2]
Synthetic Accessibility Readily accessible and synthetically straightforward.[1][2]Can be more challenging and costly to synthesize compared to alkyl linkers.[2][3]
Conformation Tend to adopt more elongated conformations.[1]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ value signifies greater degradation efficacy. The following tables summarize findings from various studies that have investigated the impact of PEG and alkyl linkers on the degradation of different target proteins.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
ARV-8258-atom PEG linker<1>90Burkitt's Lymphoma
dBET113-atom PEG linker4>95MYC-dependent human acute myeloid leukemia
Compound XC9 Alkyl Linker10~9022Rv1

Table 2: Permeability of VH032-Based PROTACs

PROTAC SeriesLinker TypeApparent Permeability (Pₑ) (10⁻⁶ cm/s)
MZPEG0.04 - 0.6
ATAlkyl0.1 - 0.3

It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Linker Selection (PEG vs. Alkyl) Synthesis PROTAC Synthesis Design->Synthesis TernaryAssay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Synthesis->TernaryAssay PermeabilityAssay Permeability Assay (e.g., PAMPA) Synthesis->PermeabilityAssay DegradationAssay Protein Degradation (Western Blot) Determine DC₅₀ & Dₘₐₓ TernaryAssay->DegradationAssay PermeabilityAssay->DegradationAssay CellViability Cell Viability Assay DegradationAssay->CellViability PK_PD Pharmacokinetics & Pharmacodynamics CellViability->PK_PD Efficacy In Vivo Efficacy (Xenograft models) PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control. Determine DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[2]

2. Compound Preparation:

  • Prepare the PROTAC solutions in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration in a 96-well donor plate.

3. Assay Execution:

  • Place the filter plate onto a 96-well acceptor plate containing fresh buffer.

  • Add the PROTAC solutions to the donor wells.

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

4. Quantification:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Calculation of Apparent Permeability (Pₑ):

  • The apparent permeability coefficient is calculated using the following equation:

    • Pₑ = [Vₐ / (Area * time)] * [-ln(1 - [drug]acceptor / [drug]equilibrium)]

    • Where Vₐ is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [drug]acceptor is the drug concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in solution.[5]

1. Reagent Preparation:

  • Recombinantly express and purify the target protein and the E3 ligase complex.

  • Label one of the proteins with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2) using appropriate labeling chemistries (e.g., antibody-based or direct chemical conjugation).

2. Assay Procedure:

  • In a microplate, mix the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.

  • Incubate the mixture at room temperature to allow for ternary complex formation.

3. Signal Detection:

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC, allowing for energy transfer.

4. Data Analysis:

  • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at higher PROTAC concentrations due to the "hook effect" (formation of binary complexes). The peak of the curve represents the maximal ternary complex formation.[5]

Conclusion

The choice between an alkyl and a PEG linker is a critical decision in the design of a PROTAC, with significant implications for its physicochemical and biological properties.[1] Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[1] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies in the quest for novel and effective protein-degrading therapeutics.

References

The Influence of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of ADCs.[1] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[1][2]

The incorporation of PEG linkers in ADCs offers several advantages. It improves hydrophilicity, which is particularly beneficial for hydrophobic payloads, reduces aggregation, and can allow for higher drug-to-antibody ratios (DARs).[3][4] PEGylation can also enhance the pharmacokinetic (PK) profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues by increasing the ADC's hydrodynamic radius, which reduces renal clearance.[1][2][5] However, the optimal PEG length is not a one-size-fits-all solution and depends on the specific antibody, payload, and target.[1][6] This guide provides an objective comparison of different PEG lengths in ADC development, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

Data Presentation: Comparative Analysis of ADC Performance

The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity.[2] The following tables summarize quantitative data from preclinical studies, illustrating general trends across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target antigen or the subsequent release of the payload.[2][6]

Linker PEG LengthADC Construct (Antibody-Payload)Cell LineIC50 (nM)Cytotoxicity Reduction vs. No PEGReference
No PEG ZHER2-SMCC-MMAENCI-N87~4.4-[6]
4 kDa PEG ZHER2-PEG4K-MMAENCI-N87~19.8~4.5-fold[6][7]
10 kDa PEG ZHER2-PEG10K-MMAENCI-N87~99~22-fold[6][7]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)

Increasing PEG linker length generally correlates with a longer plasma half-life and reduced clearance.[1][8] However, a threshold effect may exist, where further increases in length beyond a certain point (e.g., PEG8) may not yield additional significant PK benefits.[6]

Linker PEG LengthADC ConstructIn Vivo Half-Life (mice)Half-Life Extension vs. No PEGKey ObservationReference
No PEG ZHER2-SMCC-MMAE19.6 min-Rapid clearance from the body.[8][9]
4 kDa PEG ZHER2-PEG4K-MMAE49 min~2.5-foldSignificantly improved half-life.[8][9]
10 kDa PEG ZHER2-PEG10K-MMAE219.6 min~11.2-foldSubstantially prolonged circulation.[8][9]
< PEG8 Generic ADCNot SpecifiedNot SpecifiedClearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[10]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability

Improved systemic exposure from longer PEG linkers often results in superior in vivo anti-tumor efficacy, despite reduced in vitro potency.[6][8]

Linker PEG LengthADC ConstructDosing (NCI-N87 Xenograft Model)Tumor Growth InhibitionMaximum Tolerated Dose (MTD) in miceReference
No PEG ZHER2-SMCC-MMAE1.5 & 0.6 mg/kgLess effective than PEGylated versions.5.0 mg/kg[7][8]
4 kDa PEG ZHER2-PEG4K-MMAE1.5 & 0.6 mg/kgIntermediate efficacy.10.0 mg/kg[7][8]
10 kDa PEG ZHER2-PEG10K-MMAE1.5 & 0.6 mg/kgMost ideal tumor therapeutic ability.20.0 mg/kg[7][8]

Mandatory Visualization

Diagrams created using Graphviz illustrate key concepts related to the structure, evaluation, and mechanism of ADCs with varying PEG linkers.

ADC_Structure cluster_ADC Antibody-Drug Conjugate cluster_short Short PEG (n=4) cluster_med Medium PEG (n=12) cluster_long Long PEG (n=24) Antibody Antibody Linker_Short -(CH₂CH₂O)₄- Antibody->Linker_Short Linker_Med -(CH₂CH₂O)₁₂- Antibody->Linker_Med Linker_Long -(CH₂CH₂O)₂₄- Antibody->Linker_Long Payload Cytotoxic Payload Linker_Label PEG Linker Linker_Short->Payload Linker_Med->Payload Linker_Long->Payload p_s1 p_m1 p_l1

Caption: General structure of an ADC with different PEG linker lengths.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. ADC Synthesis (Varying PEG Lengths) Purification 2. Purification (e.g., SEC) Synthesis->Purification Characterization 3. Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity 4. Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Binding 5. Binding Assay (e.g., ELISA, Flow Cytometry) Cytotoxicity->Binding Stability 6. Plasma Stability Binding->Stability PK 7. Pharmacokinetic Study (Half-life, Clearance) Stability->PK Efficacy 8. Efficacy Study (Xenograft Model) PK->Efficacy Tolerability 9. Tolerability Study (MTD) Efficacy->Tolerability

Caption: Workflow for evaluating ADCs with different PEG lengths.

ADC_MoA cluster_cell Target Cancer Cell Receptor HER2 Receptor Binding 1. ADC Binding Receptor->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release (MMAE) Lysosome->Release Tubulin 5. Tubulin Binding Release->Tubulin Apoptosis 6. Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis ADC Anti-HER2 ADC (e.g., ZHER2-PEG-MMAE) ADC->Binding Targets HER2

Caption: Mechanism of an anti-HER2 ADC with an MMAE payload.

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization

This protocol provides a general framework for conjugating a payload to an antibody using a PEG linker.

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.[9]

  • Linker-Payload Activation: Activate the PEG linker-payload construct. For example, an NHS-PEG-Maleimide linker can be used for cysteine conjugation. Dissolve the linker in an organic solvent like DMSO to a stock concentration of 10 mM.[9]

  • Conjugation Reaction:

    • For Cysteine Conjugation: If necessary, partially reduce the antibody's interchain disulfides using a reducing agent like TCEP. Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution. Incubate for 1-2 hours at room temperature or 4°C.[9]

    • For Lysine Conjugation: Add a molar excess of the activated linker-payload to the antibody solution and incubate for 1-2 hours at room temperature.[9]

  • Purification: Remove unconjugated linker-payload and aggregates using purification techniques such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography.[11]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Aggregation: Assess the level of aggregation using SEC.

    • Purity: Confirm the purity and integrity of the ADC using SDS-PAGE.

In Vitro Cytotoxicity Assay (e.g., MTT-based)

This assay determines the potency of the ADC against target cancer cells.[3]

  • Cell Culture: Culture target antigen-positive cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][6]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for 72-120 hours.[3]

  • Viability Assessment: Assess cell viability using a colorimetric method like MTT or a luminescence-based assay (e.g., CellTiter-Glo).[1] For an MTT assay, add MTT solution to each well and incubate for 1-4 hours to allow for formazan (B1609692) crystal formation.[3] Solubilize the crystals and measure the absorbance (e.g., at 570 nm).[9]

  • Data Analysis: Calculate the concentration of ADC that inhibits cell growth by 50% (IC50) by plotting cell viability against the logarithm of the ADC concentration.

Pharmacokinetic (PK) Analysis

This study evaluates how PEG linker length affects the ADC's distribution and elimination in vivo.

  • Animal Model: Use appropriate animal models, such as Sprague-Dawley rats or BALB/c mice.[10]

  • ADC Administration: Administer a single intravenous (IV) dose of each ADC construct (e.g., 3 mg/kg) to a cohort of animals.[10]

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Quantification: Process the blood samples to isolate plasma. Quantify the concentration of the total antibody or intact ADC in the plasma using a validated method, typically an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Use pharmacokinetic software to fit the concentration-time data to a suitable model (e.g., a two-compartment model) to derive key PK parameters, including clearance rate, volume of distribution, and plasma half-life (t½).[10]

In Vivo Xenograft Model for Efficacy Studies

This experiment assesses the anti-tumor activity of the ADCs in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ NCI-N87 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average volume (e.g., ~200 mm³), randomize the mice into treatment groups (including a vehicle control group).[8]

  • ADC Treatment: Administer the ADCs via a relevant route (e.g., intraperitoneal or intravenous injection) at specified dosages (e.g., 0.6 and 1.5 mg/kg). The treatment can be given on a schedule, for instance, every three days for a total of four doses.[8]

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[6]

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a clear trade-off between in vitro potency and in vivo performance.[6] While longer PEG linkers may slightly reduce cytotoxicity in vitro, they can significantly enhance the pharmacokinetic profile, leading to prolonged plasma half-life, reduced clearance, and better tolerability.[6][7] This improved systemic exposure often results in superior in vivo anti-tumor efficacy.[8] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1]

References

A Comparative Guide to the Biological Activity of C26-Linked Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of C26-linked rapamycin (B549165) analogs, positioning them against the parent compound, rapamycin, and other clinically relevant analogs such as everolimus (B549166) and zotarolimus. Due to the limited publicly available data on specific C26-linked rapamycin analogs, this document serves as a framework, presenting representative data and established experimental protocols to guide the evaluation of this emerging class of mTOR inhibitors.

Introduction to Rapamycin and its Analogs

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4] This inhibition disrupts downstream signaling pathways crucial for cell growth, proliferation, and metabolism.[1][5]

The therapeutic potential of rapamycin as an immunosuppressant and anti-cancer agent has driven the development of numerous analogs (rapalogs) with improved pharmacokinetic properties and potentially altered biological activities. Modifications at various positions of the rapamycin macrocycle, including the C26 position, aim to fine-tune its potency, selectivity, and clinical efficacy. This guide focuses on the critical experimental data required to characterize and compare the biological activity of novel C26-linked rapamycin analogs.

Comparative Biological Activity

A comprehensive evaluation of C26-linked rapamycin analogs involves a series of in vitro assays to determine their binding affinity, inhibitory potency against mTOR, and effects on cell proliferation. The following tables present a representative comparison of a hypothetical C26-linked rapamycin analog against rapamycin, everolimus, and zotarolimus.

Table 1: Comparative FKBP12 Binding Affinity

CompoundIC₅₀ (nM) for FKBP12 Binding
Rapamycin0.2
Everolimus1.8
Zotarolimus0.8
C26-Linked Analog (Hypothetical) 1.2

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a fluorescently labeled ligand to FKBP12.

Table 2: Comparative mTORC1 Inhibition in Cellular Assays

CompoundIC₅₀ (nM) for p-S6K (T389) Inhibition
Rapamycin0.5
Everolimus2.5
Zotarolimus1.5
C26-Linked Analog (Hypothetical) 1.8

IC₅₀ values represent the concentration of the compound required to inhibit the phosphorylation of the mTORC1 substrate S6 kinase (S6K) at threonine 389 by 50% in a cellular context.

Table 3: Comparative Anti-proliferative Activity

CompoundGI₅₀ (nM) in Cancer Cell Line (e.g., MCF-7)
Rapamycin1.2
Everolimus5.0
Zotarolimus3.5
C26-Linked Analog (Hypothetical) 4.0

GI₅₀ values represent the concentration of the compound required to inhibit the growth of a specific cell line by 50%.

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activity of C26-linked rapamycin analogs.

FKBP12 Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of the test compounds to the FKBP12 protein.

  • Principle: A fluorescently labeled ligand that binds to FKBP12 is used. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FKBP12 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Test compounds that compete with the fluorescent ligand for binding to FKBP12 will cause a decrease in fluorescence polarization.

  • Materials:

    • Recombinant human FKBP12 protein

    • Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM DTT, 0.01% Tween-20)

    • Test compounds (C26-linked rapamycin analogs, rapamycin, everolimus, zotarolimus)

    • 384-well black plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of FKBP12 protein and the fluorescently labeled ligand to each well of the 384-well plate.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

    • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

mTORC1 Inhibition Assay (Western Blot)

This assay measures the ability of the compounds to inhibit mTORC1 signaling in cells.

  • Principle: The activity of mTORC1 is assessed by measuring the phosphorylation status of its downstream substrates, such as S6 kinase (S6K) at threonine 389 (T389) and 4E-binding protein 1 (4E-BP1) at threonine 37/46 (T37/46). Inhibition of mTORC1 by rapamycin analogs leads to a decrease in the phosphorylation of these substrates.

  • Materials:

    • Cancer cell line (e.g., MCF-7, PC3)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-S6K (T389), anti-total S6K, anti-phospho-4E-BP1 (T37/46), anti-total 4E-BP1

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The IC₅₀ values are determined from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This assay evaluates the anti-proliferative activity of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.[6]

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of C26-linked rapamycin analogs.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates & activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis FKBP12 FKBP12 FKBP12->mTORC1 inhibits C26_Rapalog C26-Linked Rapamycin Analog C26_Rapalog->FKBP12 binds C26_RapalogFKBP12 C26_RapalogFKBP12 C26_RapalogFKBP12->mTORC1 complex inhibits

Caption: The mTOR signaling pathway and the inhibitory action of a C26-linked rapamycin analog.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation (Future Steps) Compound_Synthesis Synthesis of C26-Linked Analogs FKBP12_Binding FKBP12 Binding Assay (Fluorescence Polarization) Compound_Synthesis->FKBP12_Binding mTOR_Inhibition mTORC1 Inhibition Assay (Western Blot) Compound_Synthesis->mTOR_Inhibition Proliferation_Assay Cell Proliferation Assay (MTT / SRB) mTOR_Inhibition->Proliferation_Assay Correlate Potency Cell_Culture Cancer Cell Lines Cell_Culture->Proliferation_Assay Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study In Vivo Efficacy Study Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD_Analysis

Caption: A typical experimental workflow for the evaluation of C26-linked rapamycin analogs.

Conclusion

The development of C26-linked rapamycin analogs represents a promising avenue for discovering novel mTOR inhibitors with enhanced therapeutic profiles. A rigorous and systematic evaluation of their biological activity is paramount. This guide provides the necessary framework, including comparative data representation, detailed experimental protocols, and clear visual aids, to facilitate the comprehensive characterization of these compounds and guide future drug development efforts in this important area of research. The provided data for the C26-linked analog is hypothetical and serves as a template for the presentation of actual experimental results.

References

A Comparative Guide to the Efficacy of Rapamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of rapamycin (B549165) and its derivatives, known as rapalogs, which are pivotal inhibitors of the mechanistic target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, making its modulation a key therapeutic strategy in various diseases, including cancer and autoimmune disorders. This document details the comparative efficacy of prominent rapamycin derivatives—sirolimus (rapamycin), everolimus (B549166), temsirolimus, and ridaforolimus—supported by quantitative data, experimental methodologies, and visual diagrams to facilitate informed decisions in research and drug development.

Mechanism of Action

Rapamycin and its analogs are allosteric inhibitors of mTOR Complex 1 (mTORC1). They function by first forming a complex with the intracellular protein FKBP12.[1] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a component of mTORC1.[1] This binding event inhibits mTORC1 activity, leading to downstream effects such as the inhibition of protein synthesis and cell cycle arrest.[2] While highly effective against mTORC1, these first-generation inhibitors have limited direct activity against mTOR Complex 2 (mTORC2), though prolonged exposure can disrupt mTORC2 assembly.[3]

Comparative Efficacy and Potency

The in vitro potency of rapamycin derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) for mTORC1. While potencies are often comparable and in the low to sub-nanomolar range, variations can be observed depending on the cell line and experimental conditions.[4]

Compound Cell Line IC50 (nM) for mTORC1 Inhibition
Sirolimus (Rapamycin) HEK293~0.1 - 0.5[4]
MCF-7Correlates significantly with everolimus IC50[5]
Everolimus MCF-7Correlates significantly with sirolimus IC50[5]
Temsirolimus -Potently inhibits mTOR kinase activity with an IC50 of 1.76 µM in an in vitro kinase assay[]
Ridaforolimus HT-1080 (Fibrosarcoma)0.2[4]

Note: IC50 values are presented for comparative purposes and can vary based on the specific assay and conditions used.

Pharmacokinetic Profiles

A key differentiator among rapamycin derivatives lies in their pharmacokinetic properties. Modifications to the rapamycin structure have led to improved bioavailability and altered half-lives, impacting their clinical utility.[2][7]

Compound Bioavailability (Oral) Terminal Half-life Key Characteristics
Sirolimus (Rapamycin) Low (~10-20%)[8][9]Long (~62 hours)Parent compound with low and variable oral bioavailability.[9][10]
Everolimus Higher than sirolimus (~16% in rats)[11]Shorter than sirolimus (~16-19 hours)Developed to improve upon sirolimus's pharmacokinetics, with better water solubility.[12]
Temsirolimus Administered intravenously-A water-soluble ester and prodrug of sirolimus.[13][14]
Ridaforolimus --A non-prodrug analog of sirolimus.[15]

Experimental Protocols

Western Blot Analysis for mTORC1 Signaling

This protocol outlines the assessment of mTORC1 activity by measuring the phosphorylation of its downstream effector, p70 S6 Kinase (p70S6K).

a. Cell Culture and Treatment:

  • Seed cells (e.g., HT-1080, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Prepare serial dilutions of rapamycin derivatives (e.g., 0.01 nM to 100 nM) in complete growth medium.

  • Treat cells with the compounds for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 6% SDS-polyacrylamide gel and perform electrophoresis.[16]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[17]

  • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C.[17] Use a loading control antibody like β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

  • Plot the normalized data against the drug concentration to determine IC50 values.

Cell Proliferation Assay

This assay measures the effect of mTOR inhibitors on cell viability and proliferation.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of the rapamycin derivatives.

b. Proliferation Measurement (e.g., BrdU Assay):

  • After a desired incubation period (e.g., 72 hours), add BrdU (Bromodeoxyuridine) to the wells and incubate for several hours to allow incorporation into newly synthesized DNA.

  • Fix the cells and denature the DNA.

  • Add an anti-BrdU antibody conjugated to a peroxidase.

  • Add the substrate and measure the colorimetric output using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

  • Plot the inhibition percentage against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical workflow for evaluating the pharmacokinetic properties of a rapamycin derivative in a preclinical model.

a. Animal Dosing and Sample Collection:

  • Administer the rapamycin derivative to mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

b. Plasma Preparation and Analysis:

  • Process the blood samples to separate plasma.

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in the plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

c. Pharmacokinetic Parameter Calculation:

  • Plot the plasma concentration versus time data.

  • Use pharmacokinetic modeling software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (for oral administration): Compare the AUC after oral administration to the AUC after intravenous administration.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 Growth_Factors->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Rapalogs Rapamycin Derivatives FKBP12 FKBP12 Rapalogs->FKBP12 FKBP12->mTORC1 Complex Formation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Pharmacokinetics Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Drug_Treatment Treatment with Rapamycin Derivatives Cell_Culture->Drug_Treatment Western_Blot Western Blot (p-p70S6K/total p70S6K) Drug_Treatment->Western_Blot Prolif_Assay Proliferation Assay (e.g., BrdU) Drug_Treatment->Prolif_Assay IC50_Determination IC50/GI50 Determination Western_Blot->IC50_Determination Prolif_Assay->IC50_Determination Animal_Model Animal Model (e.g., Mice) Dosing Drug Administration (PO or IV) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Rapalog_Relationships Sirolimus Sirolimus (Rapamycin) Parent Compound Everolimus Everolimus - Improved PK - Higher Bioavailability - Shorter Half-life Sirolimus->Everolimus Derivative Temsirolimus Temsirolimus - Prodrug of Sirolimus - IV Administration Sirolimus->Temsirolimus Prodrug Ridaforolimus Ridaforolimus - Non-prodrug Analog Sirolimus->Ridaforolimus Analog

References

A Comparative Guide to In Vitro Validation of PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to specifically eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The validation of on-target degradation is a critical step in the development of effective and specific PROTACs. This guide provides an objective comparison of key in vitro assays used to validate PROTAC-mediated protein degradation, complete with experimental protocols and comparative data to aid in the selection of the most appropriate validation strategy.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Key Performance Metrics: DC50 and Dmax

Two critical parameters are used to characterize the efficacy of a PROTAC:

  • DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.[1]

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved. This parameter reflects the efficacy of the PROTAC.[1]

Comparative Analysis of In Vitro Validation Methods

A multi-faceted approach using orthogonal methods provides a higher degree of confidence in a PROTAC's efficacy and specificity. The choice of method often depends on the stage of development, available resources, and the specific questions being addressed.

Method Principle Key Parameters Throughput Advantages Limitations
Western Blot Immunodetection of separated proteins by size.Band intensityLow to MediumWidely accessible, provides information on protein size.Semi-quantitative, labor-intensive, requires specific antibodies.
ELISA Antibody-based quantitative detection of a specific protein in a plate format.Absorbance/FluorescenceHighHigh-throughput, quantitative.Requires specific antibody pairs, no size information.
HiBiT/NanoBRET Luminescence-based assay to quantify protein levels in real-time.[2]LuminescenceHighReal-time degradation kinetics, highly sensitive, no antibodies required, suitable for live cells.Requires genetic modification of the target protein.
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins.Peptide intensityLowGold standard for selectivity, identifies off-target effects, unbiased.Technically demanding, expensive, complex data analysis.
Flow Cytometry Measures fluorescence of individual cells stained with fluorescently labeled antibodies.Mean Fluorescence Intensity (MFI), % of positive cellsHighHigh-throughput, single-cell analysis, can be multiplexed.[3]Indirect measure of protein levels, requires cell surface or intracellular staining protocols.

Quantitative Data Summary

The following tables summarize the DC50 and Dmax values for various PROTACs targeting different proteins of interest, providing a comparative overview of their degradation efficiencies in various cell lines.

Table 1: PROTACs Targeting BCR-ABL

PROTACE3 Ligase RecruitedCell LineAssay MethodDC50 (nM)Dmax (%)Reference
Arg-PEG1-DasaCRBNK562Western Blot0.85>95[1]
SIAIS100CRBNK562Not Specified2.791.2[4]
SIAIS178VHLK562Western Blot8.5Not Specified[4]
GMB-475VHLK562Western Blot~500Not Specified[4]

Table 2: PROTACs Targeting BTK

PROTACE3 Ligase RecruitedCell LineAssay MethodDC50 (nM)Dmax (%)Reference
NC-1CRBNMinoWestern Blot2.297[5]
PTD10CRBNRamosWestern Blot0.5 ± 0.2>95[6]
PTD10CRBNJeKo-1Western Blot0.6 ± 0.2>95[6]
MT-809CRBNNot SpecifiedNot Specified~12>99[7]
Covalent PROTACVHLK562Not Specified~150Not Specified[7]

Experimental Workflow for PROTAC Validation

A systematic workflow is essential for the comprehensive validation of a PROTAC candidate. This typically involves a series of in vitro cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess specificity.

PROTAC_Validation_Workflow cluster_assays Quantitative Degradation Assays cluster_mechanism Mechanism of Action Assays Start Start: Novel PROTAC Candidate Cell_Culture 1. Cell Culture and Treatment (Dose-Response and Time-Course) Start->Cell_Culture Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis WB Western Blot Lysis->WB ELISA ELISA Lysis->ELISA HiBiT HiBiT/NanoBRET Lysis->HiBiT Flow Flow Cytometry Lysis->Flow Data_Analysis 3. Data Analysis: Determine DC50 and Dmax WB->Data_Analysis ELISA->Data_Analysis HiBiT->Data_Analysis Flow->Data_Analysis CoIP Co-Immunoprecipitation (Ternary Complex Formation) Data_Analysis->CoIP Ubi_Assay Ubiquitination Assay Data_Analysis->Ubi_Assay MS 4. Mass Spectrometry (Off-Target Profiling and Selectivity) Data_Analysis->MS End End: Validated PROTAC CoIP->End Ubi_Assay->End MS->End

A typical experimental workflow for PROTAC validation.

Detailed Experimental Protocols

Protocol 1: Western Blot for DC50 and Dmax Determination

Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in the cell culture medium. A typical concentration range is from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 2: Sandwich ELISA for Protein Quantification

Objective: To quantify the amount of a target protein in cell lysates after PROTAC treatment.

Materials:

  • Matched antibody pair (capture and detection antibodies) for the target protein

  • ELISA plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Recombinant protein standard

  • Detection reagent (e.g., streptavidin-HRP)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.

    • Incubate overnight at 4°C.[9]

  • Blocking:

    • Wash the plate with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant protein standard.

    • Add 100 µL of cell lysates (from PROTAC-treated and control cells) and standards to the wells.

    • Incubate for 2 hours at room temperature.[9]

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[9]

  • Signal Development:

    • Wash the plate.

    • Add 100 µL of streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate and add 100 µL of TMB substrate.

    • Stop the reaction with 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of the target protein in the samples.

    • Calculate the percentage of degradation for each PROTAC concentration.

Protocol 3: HiBiT Assay for Live-Cell Degradation Kinetics

Objective: To measure the real-time degradation kinetics of a target protein in live cells.

Materials:

  • Cell line endogenously expressing the HiBiT-tagged target protein

  • LgBiT protein and luminescent substrate (e.g., furimazine)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate the HiBiT-tagged cells in the assay plate.

  • Assay Setup:

    • Add the LgBiT protein and luminescent substrate to the cells.

    • Add serial dilutions of the PROTAC to the wells.

  • Kinetic Measurement:

    • Measure luminescence at various time points using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a time-zero reading or a vehicle control.

    • Calculate the percentage of protein degradation for each concentration and time point.

    • Determine the degradation rate, Dmax, and DC50 from the kinetic data.

Protocol 4: Mass Spectrometry for Off-Target Profiling

Objective: To identify on-target and off-target effects of a PROTAC by quantifying changes across the proteome.

Materials:

  • Cell line of interest

  • PROTAC compound, vehicle control, and negative control

  • Lysis buffer

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC, vehicle, and negative controls.

    • Lyse the cells and quantify the protein concentration.

    • Digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a label-free quantification (LFQ) or tandem mass tag (TMT) approach.[10]

  • Data Analysis:

    • Process the raw data using specialized software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[11]

Protocol 5: Flow Cytometry for Single-Cell Protein Degradation Analysis

Objective: To quantify protein degradation at the single-cell level.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control

  • Fixation and permeabilization buffers

  • Fluorescently labeled primary antibody against the target protein or a primary antibody and a fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Treatment and Preparation:

    • Treat cells with the PROTAC and vehicle control.

    • Harvest the cells and fix and permeabilize them.

  • Antibody Staining:

    • Incubate the cells with the fluorescently labeled antibody.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[12]

  • Data Analysis:

    • Gate on the cell population of interest.

    • Quantify the mean fluorescence intensity (MFI) to determine the percentage of protein degradation.[12]

Conclusion

The robust in vitro validation of PROTAC-mediated degradation is a multi-step process that necessitates a combination of orthogonal assays. By employing a strategic workflow that includes initial quantification of degradation, confirmation of the mechanism of action, and assessment of off-target effects, researchers can build a comprehensive data package to support the development of novel and highly specific protein-degrading therapeutics. The selection of validation methods will ultimately be guided by the specific research question, available resources, and the stage of PROTAC development.

References

A Head-to-Head Comparison of Bifunctional Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). [1] These linkers act as the crucial bridge, covalently connecting two distinct molecules, and their chemical nature dictates the performance of the final conjugate.[2] This guide provides an objective, data-driven comparison of common bifunctional linker technologies, detailing their performance, reaction chemistries, and stability, supported by experimental protocols and visual workflows to inform rational bioconjugate design.

Bifunctional linkers are broadly categorized into two main types: homobifunctional and heterobifunctional.[3][4] Homobifunctional linkers possess two identical reactive groups and are suitable for one-step crosslinking, though this can sometimes lead to undesirable self-conjugation and polymerization.[4] In contrast, heterobifunctional linkers feature two different reactive groups, allowing for a controlled, sequential two-step conjugation process, which minimizes unwanted side reactions and is crucial for creating well-defined bioconjugates.[4]

Quantitative Comparison of Linker Performance

The choice of a bifunctional linker has a direct impact on the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the overall performance of the therapeutic or research agent. The following tables summarize key quantitative data comparing the performance of common heterobifunctional linkers. It is important to note that direct head-to-head comparisons can be challenging as efficiency and stability are highly dependent on the specific biomolecules, payload, and experimental conditions.[5]

Linker TypeReactive GroupsTarget FunctionalitiesConjugation EfficiencyStabilityKey Features
SMCC NHS-ester, Maleimide (B117702)Amine, ThiolHighModerate (potential for retro-Michael addition)Widely used non-cleavable linker in ADCs like Kadcyla®.[1][6]
SPDB NHS-ester, PyridyldithiolAmine, ThiolHighCleavable (disulfide bond)Allows for intracellular drug release in a reducing environment.[1]
NHS-PEG-Maleimide NHS-ester, MaleimideAmine, ThiolHighModeratePEG spacer enhances solubility and can improve pharmacokinetics.[2][3]
DBCO-PEG-NHS DBCO, NHS-esterAzide, AmineVery High (Click Chemistry)HighBioorthogonal reaction, minimizing off-target reactions.[3]
Hydrazone Linkers Hydrazide, CarbonylAldehyde/KetoneModerate-HighpH-sensitive (cleavable in acidic environments)Useful for drug release in the acidic environment of endosomes/lysosomes.[]
Peptide Linkers (e.g., Val-Cit)N/AN/AEnzyme-cleavableCleaved by specific proteases (e.g., cathepsins) overexpressed in tumor cells.[]

Impact of Linker Properties on Antibody-Drug Conjugate (ADC) Performance

In the context of ADCs, the linker is a critical component that influences the therapeutic index. The choice between a cleavable and a non-cleavable linker is a key consideration.

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Cleavage by specific triggers (e.g., enzymes, pH) in the tumor microenvironment or within the cell.[6]Lysosomal degradation of the antibody following internalization.[6]
Payload Release Form Unmodified or near-unmodified payload.[6]Payload attached to an amino acid residue from the antibody.[6]
Bystander Effect Generally higher, as the released payload can be membrane-permeable.[6]Generally lower, as the released payload-amino acid complex is often less membrane-permeable.[6]
Plasma Stability Can be variable depending on the cleavage trigger.[6]Generally higher due to the lack of a specific cleavage site.[6]
Off-Target Toxicity Potentially higher if premature cleavage occurs.[6]Generally lower due to higher plasma stability.[6]

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody Antibody Linker_Activation Linker Activation/ Antibody Modification Antibody->Linker_Activation Purification1 Purification Linker_Activation->Purification1 Drug_Conjugation Drug-Linker Conjugation Purification1->Drug_Conjugation Purification2 Final Purification Drug_Conjugation->Purification2 DAR_Analysis DAR Analysis (HIC, MS) Purification2->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification2->Purity_Analysis In_Vitro_Stability In Vitro Plasma Stability Purification2->In_Vitro_Stability In_Vitro_Potency In Vitro Potency Assay Purification2->In_Vitro_Potency

Caption: A typical experimental workflow for ADC synthesis and characterization.

Detailed Experimental Protocols

Reproducible and robust experimental protocols are essential for the successful evaluation and comparison of bifunctional linkers.

Protocol 1: General Procedure for ADC Preparation via NHS-Ester and Maleimide Chemistry

This protocol outlines the conjugation of a drug-linker to an antibody using a common heterobifunctional linker like SMCC or NHS-PEG-Maleimide.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Heterobifunctional linker (e.g., SMCC)

  • Drug-payload with a thiol group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody-Linker Reaction: Dissolve the NHS-ester containing linker in DMSO and add it to the antibody solution at a specific molar excess. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess linker using a desalting column or SEC equilibrated with PBS, pH 6.5-7.5.

  • Drug Conjugation: Immediately add the thiol-containing drug to the linker-modified antibody. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution like cysteine.[4]

  • Purification and Characterization: Purify the ADC from unreacted drug and linker using techniques like SEC.[4] Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[4]

Protocol 2: In Vitro Stability Assessment of ADC Linkers

This protocol outlines a method to quantify the amount of payload prematurely released from an ADC in plasma.[1]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from a relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma.[6] Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[8]

  • Sample Analysis: Process the plasma samples to separate the ADC from the released payload. This can be achieved through methods like immuno-affinity capture followed by LC-MS analysis to quantify the intact ADC and the released drug.[6][8]

  • Data Analysis: Plot the percentage of released payload or the decrease in DAR over time to determine the stability and half-life of the linker in plasma.[1]

Conclusion

The selection of a bifunctional linker is a multifaceted decision that involves a trade-off between stability, conjugation efficiency, and the desired biological activity.[2] Heterobifunctional linkers provide a high degree of control over the conjugation process, leading to more homogeneous and well-defined bioconjugates.[3][4] The emergence of bioorthogonal click chemistry offers significant advantages in terms of reaction efficiency and stability, representing a superior alternative for applications demanding precise control.[1] By carefully considering the quantitative data and adhering to optimized experimental protocols, researchers can enhance the performance, reproducibility, and therapeutic potential of their bioconjugates.

References

A Comparative Review of Rapamycin Analog Synthesis: Strategies and Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic and biosynthetic methodologies for creating rapamycin (B549165) analogs. It offers a detailed look at total synthesis, semi-synthesis, and innovative biosynthesis-based approaches, supported by quantitative data and experimental protocols.

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in treating certain cancers.[1][2] However, limitations such as poor water solubility and a long half-life have driven extensive research into the synthesis of rapamycin analogs, or "rapalogs," with improved pharmacokinetic profiles and novel biological activities.[1][3] This guide explores the diverse strategies employed to synthesize these valuable compounds.

Total Synthesis: A Feat of Chemical Architecture

The complete chemical synthesis of a molecule as complex as rapamycin is a significant challenge. To date, five research groups have successfully accomplished this feat: Nicolaou, Schreiber, Danishefsky, Smith, and Ley.[1] These syntheses are monumental undertakings that have not only provided access to rapamycin itself but have also paved the way for the creation of analogs with modifications at virtually any position.

Each total synthesis employs a unique strategy for assembling the complex macrocyclic structure. For instance, Nicolaou's approach utilized a Stille palladium-catalyzed coupling to form the triene system.[1] Schreiber's synthesis featured a Mukaiyama macrocyclization and an Evans-Tischenko fragment coupling.[1] The Danishefsky group employed a titanium-mediated aldol (B89426) macrocyclization as a key step.[1] Smith's strategy also involved a Stille coupling for the triene formation,[1] while Ley's more recent synthesis utilized a transannular catechol-templated Dieckmann-like reaction for the macrocycle formation.[1][4]

While total synthesis offers the ultimate flexibility in analog design, it is often a lengthy and low-yielding process, making it less practical for the large-scale production of a single analog. However, the insights gained from these synthetic endeavors are invaluable for understanding the structure-activity relationships of rapamycin.

Semi-Synthesis: Modifying the Natural Product

Semi-synthesis, which involves the chemical modification of the natural rapamycin molecule, is a more practical approach for generating a variety of analogs. This strategy focuses on altering specific functional groups to enhance desired properties. Key sites for modification include the C-40 hydroxyl group, the C-28 methoxy (B1213986) group, and the C-16 methoxy group.

C-40 Modifications

The C-40 hydroxyl group is a common target for derivatization, leading to the development of clinically approved rapalogs.

  • Everolimus (RAD001): An ether derivative developed to improve oral bioavailability.[1]

  • Temsirolimus (CCI-779): An ester prodrug with enhanced water solubility, allowing for intravenous administration.[1]

These modifications are typically achieved through esterification or etherification reactions, often requiring careful protection of other hydroxyl groups in the molecule.

C-16 and C-28 Modifications

The C-16 and C-28 positions have also been explored to probe the structure-activity relationship of the rapamycin effector domain. Holt and co-workers developed a selective acid-catalyzed nucleophilic substitution at the C-16 methoxy group, allowing for the synthesis of over 100 analogs with varying potencies.[1] Modifications at the C-28 position have also been investigated to understand its role in FKBP12 binding and mTOR inhibition.

Biosynthesis-Based Approaches: Harnessing Nature's Machinery

More recent and innovative strategies for generating rapamycin analogs leverage the biosynthetic machinery of the producing organism, Streptomyces hygroscopicus. These methods offer the potential for creating complex analogs that would be difficult to synthesize chemically.

Precursor-Directed Biosynthesis

This technique involves feeding analogs of natural biosynthetic precursors to the fermentation culture. The bacterial enzymes then incorporate these unnatural building blocks into the final rapamycin structure. A notable example is the substitution of the natural L-pipecolate precursor with other cyclic amino acids. To enhance the incorporation of the unnatural precursor, an inhibitor of L-pipecolate biosynthesis, (±)-nipecotic acid, is often added to the culture medium.[1][2][5]

Using this method, sulfur-containing rapamycin analogs such as 20-thiarapamycin and 15-deoxo-19-sulfoxylrapamycin have been produced.[1][6]

Mutasynthesis

Mutasynthesis involves genetically modifying the rapamycin biosynthetic gene cluster to block the production of a natural precursor. The blocked pathway can then be rescued by feeding the mutant strain with an analog of the missing precursor. This approach has been successfully used to generate analogs with modified starter units. By deleting the gene responsible for the synthesis of the natural 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit, researchers have been able to incorporate alternative cyclic carboxylic acids into the rapamycin scaffold.[1] This has led to the production of fluorinated rapamycin analogs, which have been instrumental in understanding the role of the C-40 hydroxyl group in FKBP12 binding.[1]

Comparative Data on Rapamycin Analog Synthesis

The following tables summarize key quantitative data for different rapamycin analog synthesis strategies, providing a basis for comparing their efficiency and the properties of the resulting analogs.

Table 1: Comparison of Precursor-Directed Biosynthesis Analogs
Analog Precursor Fed Yield FKBP12 Binding (IC50)
20-Thiarapamycin1,4-Thiazane-(3S)-carboxylic acid~100 mg/L[1][6]53.6 nM[1][2]
15-Deoxo-19-sulfoxylrapamycin1,3-Thiazane-(4S)-carboxylic acid~10 mg/L[1][6]800 nM[1][2]
Rapamycin (Control)--1.6 - 4.9 nM[1][2]

Experimental Protocols

General Protocol for Precursor-Directed Biosynthesis of Rapamycin Analogs
  • Seed Culture Preparation: A seed culture of Streptomyces hygroscopicus is grown in a suitable medium for 3 days at 28°C with shaking.[2]

  • Production Culture: The seed culture is used to inoculate a production medium that lacks the natural precursor (e.g., lysine (B10760008) for pipecolate analogs). The medium is supplemented with an inhibitor of the natural precursor's biosynthesis (e.g., 5% (±)-nipecotic acid) and the desired precursor analog (e.g., 0.2% 1,4-thiazane-(3S)-carboxylic acid).[2]

  • Fermentation and Harvest: The production culture is fermented for approximately 6 days.[2]

  • Extraction and Purification: The rapamycin analogs are extracted from the fermentation broth and purified using chromatographic techniques such as HPLC.

FKBP12 Binding Assay

The binding affinity of rapamycin analogs to FKBP12 is a crucial measure of their potential biological activity. A common method is a competitive binding assay.

  • Assay Principle: The assay measures the ability of a test compound (rapamycin analog) to inhibit the binding of a radiolabeled ligand (e.g., ³H-labeled FK506) to FKBP12.

  • Procedure: A constant amount of FKBP12 and the radiolabeled ligand are incubated with varying concentrations of the test compound.

  • Measurement: The amount of bound radiolabeled ligand is measured, typically by scintillation counting after separating the bound from the unbound ligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.[2]

Visualizing the Pathways

The following diagrams illustrate key concepts in rapamycin analog synthesis and its mechanism of action.

mTOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Synthesis_Strategies cluster_total Total Synthesis cluster_semi Semi-Synthesis cluster_bio Biosynthesis-Based Rapamycin Rapamycin Simple_Precursors Simple Chemical Precursors Total_Synthesis_Node Multi-step Chemical Synthesis Simple_Precursors->Total_Synthesis_Node Rapamycin_Analogs_TS Rapamycin Analogs Total_Synthesis_Node->Rapamycin_Analogs_TS High Flexibility Natural_Rapamycin Natural Rapamycin Semi_Synthesis_Node Chemical Modification Natural_Rapamycin->Semi_Synthesis_Node Rapamycin_Analogs_SS Rapamycin Analogs Semi_Synthesis_Node->Rapamycin_Analogs_SS Specific Modifications SHygroscopicus S. hygroscopicus Precursor_Directed Precursor-Directed Biosynthesis SHygroscopicus->Precursor_Directed Mutasynthesis Mutasynthesis SHygroscopicus->Mutasynthesis Rapamycin_Analogs_Bio Rapamycin Analogs Precursor_Directed->Rapamycin_Analogs_Bio Novel Scaffolds Mutasynthesis->Rapamycin_Analogs_Bio Targeted Changes

Caption: A comparison of the major strategies for synthesizing rapamycin analogs.

References

A Comparative Guide to Next-Generation mTOR Inhibitors Versus Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is a frequent hallmark of various cancers, making it a prime therapeutic target.[3][4] Rapamycin, the first-generation allosteric inhibitor of mTOR, and its analogs (rapalogs) have shown clinical efficacy in specific cancers, such as renal cell carcinoma.[3][5] However, their broader application has been limited by incomplete inhibition of the mTOR complex 1 (mTORC1) and the activation of a pro-survival feedback loop involving the PI3K/Akt pathway.[6][7]

This guide provides an objective comparison of newer, second-generation mTOR inhibitors against the benchmark, rapamycin. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in their drug development and discovery efforts.

Generations of mTOR Inhibitors: A Mechanistic Overview

mTOR exerts its functions through two distinct complexes: mTORC1 and mTORC2.[1][] First-generation mTOR inhibitors, the rapalogs (e.g., rapamycin, everolimus, temsirolimus), function by forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.[6][7] This mechanism, however, does not directly inhibit mTORC2 and can lead to incomplete suppression of mTORC1 signaling, particularly the phosphorylation of 4E-BP1.[7]

To address these limitations, second-generation mTOR inhibitors were developed. These can be broadly categorized into:

  • ATP-Competitive mTOR Kinase Inhibitors: These molecules, such as Torin-1, Torin-2, and Vistusertib (AZD2014), bind to the ATP-binding site within the mTOR kinase domain.[1][9] This direct competition with ATP allows them to inhibit the kinase activity of both mTORC1 and mTORC2, leading to a more comprehensive shutdown of the mTOR signaling pathway and preventing the feedback activation of PI3K/Akt signaling.[1][7]

  • Dual PI3K/mTOR Inhibitors: Compounds like dactolisib (B1683976) (BEZ235) and voxtalisib (B1684596) target both mTOR and the upstream kinase PI3K.[1][5] This dual-inhibition strategy aims to overcome the feedback activation of PI3K that can occur with mTORC1-selective inhibition.[1]

Quantitative Comparison of mTOR Inhibitors

The following tables summarize the comparative efficacy of rapamycin and selected second-generation mTOR inhibitors from various preclinical studies.

Table 1: Comparative Inhibitory Potency (IC50) in Cellular Assays

InhibitorTarget(s)Cell LineIC50 ValueReference
RapamycinmTORC1 (allosteric)SK-N-BE(2) Neuroblastoma24.27 ± 0.003 µM[10]
Torin-2mTORC1/mTORC2 (ATP-competitive)SK-N-BE(2) Neuroblastoma28.52 ± 0.012 nM[10]
GSK2126458PI3K/mTOR-PI3K: 0.04 nM, mTORC1: 0.18 nM, mTORC2: 0.3 nM[5]
BEZ235PI3K/mTOR-~5 nM (for both PI3K and mTOR)[5]
R38mTORC1/mTORC2-1 nM[11]

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Table 2: Differential Effects on Downstream Signaling Pathways

InhibitorEffect on p-Akt (Ser473) (mTORC2 substrate)Effect on p-S6K (mTORC1 substrate)Effect on p-4E-BP1 (mTORC1 substrate)Key OutcomeReference
RapamycinNo direct inhibition; may increase due to feedbackStrong inhibitionIncomplete inhibitionCytostatic[5][7]
Torin-2Strong inhibitionStrong inhibitionStrong inhibitionBroader pathway inhibition, G1 cell cycle arrest[9][10]
VistusertibStrong inhibitionStrong inhibitionStrong inhibitionBlocks feedback loop, more robust anti-proliferative response[7]
NVP-BEZ235Strong inhibitionStrong inhibitionStrong inhibitionPotent antiproliferative and antitumor activities[2]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel inhibitors. Below are protocols for essential assays used to evaluate mTOR inhibitor efficacy.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTORC1 or mTORC2.

  • Immunoprecipitation of mTOR Complex:

    • Lyse cultured cells (e.g., HEK293E) stimulated with insulin (B600854) (100 nM for 15 minutes) in mTOR lysis buffer supplemented with protease and phosphatase inhibitors.[12][13]

    • Incubate lysates with antibodies against mTOR components (e.g., anti-HA for HA-Raptor to pull down mTORC1) for 1.5 hours at 4°C.[12]

    • Capture the antibody-mTOR complex using Protein A/G beads.

    • Wash the beads sequentially with low and high salt wash buffers to remove non-specific binding.[12]

  • Kinase Reaction:

    • Incubate the immunoprecipitated mTOR complex with a purified substrate (e.g., recombinant 4E-BP1 or S6K) in a kinase reaction buffer containing ATP and MgCl2.[14][15]

    • Perform the reaction in the presence of varying concentrations of the test inhibitor or vehicle control.

    • Incubate at 30°C for 30 minutes.[15]

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze substrate phosphorylation via Western blotting using phospho-specific antibodies (e.g., anti-phospho-4E-BP1).

Western Blotting for Cellular Pathway Analysis

This method assesses the inhibitor's effect on the mTOR signaling cascade within intact cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, PC-3) at a desired density and allow them to adhere.[16][17]

    • Serum-starve the cells for 24 hours to reduce basal pathway activity.[15]

    • Pre-treat cells with various concentrations of the mTOR inhibitor or rapamycin for 2 hours.

    • Stimulate the mTOR pathway with a growth factor (e.g., 20 ng/mL EGF for 15 minutes).[15]

  • Protein Extraction and Quantification:

    • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Determine protein concentration using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate 30-50 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6K, S6, 4E-BP1).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.[17]

Cell Viability/Proliferation Assay

This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test inhibitor, rapamycin, or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent such as MTS or WST-1 to each well.[17]

    • Incubate for 1-4 hours until a color change is visible.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control and generate dose-response curves to calculate the IC50 value for each compound.[14]

Visualizing mTOR Signaling and Experimental Workflow

To clarify the complex interactions within the mTOR pathway and the process of inhibitor evaluation, the following diagrams are provided.

mTOR_Signaling_Pathway GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Feedback Activation S6K S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Growth Cell Growth & Proliferation S6K->Growth EBP1->Growth Rapamycin Rapamycin (Allosteric Inhibitor) Rapamycin->mTORC1 New_Inhibs 2nd Gen Inhibitors (ATP-Competitive) New_Inhibs->mTORC2 New_Inhibs->mTORC1

Caption: mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Western_Blot Western Blot (Pathway Modulation) Kinase_Assay->Western_Blot Pull_Down Pull-Down Assay (Target Engagement) Pull_Down->Western_Blot Viability_Assay Cell Viability Assay (Cellular Efficacy) Western_Blot->Viability_Assay Xenograft Tumor Xenograft Model (In Vivo Efficacy) Viability_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis (Tissue Biomarkers) Xenograft->PD_Analysis

Caption: Workflow for benchmarking mTOR inhibitors.

References

Assessing the Impact of PEGylation on Drug Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, is a widely adopted strategy in pharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can lead to improved drug solubility, extended circulating half-life, increased stability, and reduced immunogenicity and antigenicity.[3][4][5][6] However, the impact of this modification on the drug's intrinsic biological activity, or potency, is a critical consideration that requires careful assessment.

This guide provides an objective comparison of the performance of PEGylated drugs versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies for potency assessment.

The Dichotomy of PEGylation's Effect on Potency

The addition of PEG chains can have a dual effect on drug potency. While often enhancing the overall therapeutic efficacy in vivo, it can sometimes lead to a decrease in in vitro potency. This apparent contradiction is explained by two key factors:

  • Steric Hindrance: The bulky PEG chain can physically obstruct the drug's active site, hindering its interaction with its target receptor or substrate.[1] This can result in a reduced binding affinity and, consequently, a higher concentration of the drug being required to achieve the desired biological effect in in vitro assays (e.g., a higher IC50 value).[6]

  • Improved Pharmacokinetics: In a biological system, the benefits of PEGylation often outweigh the potential reduction in in vitro activity. The extended half-life and reduced clearance mean the drug remains in circulation for longer, leading to a prolonged therapeutic effect and potentially requiring less frequent dosing.[2][5][7] For oncology drugs, PEGylation can also facilitate passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][8]

Therefore, assessing the true impact of PEGylation requires a holistic approach, evaluating both the immediate biological activity through in vitro potency assays and the overall therapeutic outcome through pharmacokinetic and in vivo studies.

Data Presentation: PEGylated vs. Non-PEGylated Drugs

The following table summarizes quantitative data from various studies, highlighting the trade-offs between in vitro potency and pharmacokinetic parameters.

Drug/MoleculeParameterNon-PEGylatedPEGylatedFold ChangeReference
Doxorubicin (in Niosomes) Encapsulation Efficiency20%62%3.1x Increase[9]
Curcumin (in Niosomes) Encapsulation Efficiency80%95%1.2x Increase[9]
IL-6 Peptide Antagonist IC50 (pSTAT3 inhibition)0.007 µM (PN-2519)0.057 µM (PN-2520, 40kDa PEG)~8x Increase (Lower Potency)[10]
Antimicrobial Peptide (Onc72) Elimination Half-life (in mice)43 min~5.5 hours (20kDa PEG)~7.7x Increase[11]
Gentamicin Conjugate Half-life (in rats)Standard7-15x Greater7-15x Increase[12]
Interferon-α Plasma Half-lifeStandard5-10x Longer5-10x Increase[1]
Proticles (Nanoparticles) Blood Concentration (1h p.i.)0.06 %ID/g0.23 %ID/g3.8x Increase[13][14]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency.

Experimental Protocols

Accurate assessment of drug potency is fundamental. Below are detailed methodologies for key experiments cited in the evaluation of PEGylated drugs.

Cell-Based Potency Assay (MTT Assay for Cytotoxicity)

This assay determines a drug's ability to inhibit cell proliferation or induce cytotoxicity, from which an IC50 value can be derived.

Objective: To quantify the concentration of a PEGylated vs. non-PEGylated drug required to inhibit the growth of a target cell line by 50%.

Methodology:

  • Cell Culture: Adherent cells (e.g., MCF-7 breast cancer cells) are cultured in a suitable medium and incubated until they reach the logarithmic growth phase.

  • Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated to allow for cell attachment.[15]

  • Drug Treatment: The PEGylated and non-PEGylated drugs are serially diluted to create a range of concentrations. The culture medium is replaced with medium containing these drug dilutions. Control wells containing untreated cells and solvent-only controls are included. The plates are incubated for a specified duration (e.g., 48-72 hours).[15]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[15]

  • Solubilization: The medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[15]

  • IC50 Calculation: The absorbance values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[16][17][18]

Receptor-Ligand Binding Assay (ELISA-based)

This assay measures how PEGylation affects the drug's ability to bind to its specific molecular target.

Objective: To quantify and compare the binding affinity of a PEGylated vs. non-PEGylated therapeutic protein to its target receptor.

Methodology:

  • Plate Coating: A 96-well microplate is coated with the target receptor or antigen and incubated overnight.

  • Washing and Blocking: The plate is washed to remove unbound receptors. A blocking buffer (e.g., BSA in PBS) is added to each well to prevent non-specific binding.

  • Drug Incubation: Serial dilutions of the PEGylated and non-PEGylated drugs are added to the wells and incubated.

  • Detection Antibody: After washing, a primary antibody specific to the drug (that binds to a region not affected by PEGylation) is added, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Data Acquisition: The reaction is stopped, and the absorbance is read on a microplate reader at the appropriate wavelength.

  • Data Analysis: The binding affinity (e.g., Kd) or relative binding is determined by plotting absorbance against drug concentration. A decrease in binding for the PEGylated version would suggest steric hindrance.

Mandatory Visualizations

Logical Relationships

PEGylation_Impact cluster_physico Physicochemical Changes cluster_pk Pharmacokinetic Advantages cluster_pd Pharmacodynamic Effects peg PEGylation size Increased Hydrodynamic Size peg->size shield Surface Shielding peg->shield sol Increased Solubility peg->sol clear Reduced Renal Clearance size->clear imm Reduced Immunogenicity shield->imm stab Increased Stability shield->stab pot_in_vitro Decreased In Vitro Potency (Steric Hindrance) shield->pot_in_vitro life Extended Half-Life clear->life pot_in_vivo Increased In Vivo Efficacy / Potency life->pot_in_vivo imm->pot_in_vivo stab->pot_in_vivo

Caption: Logical flow of how PEGylation alters drug properties.

Experimental Workflow

Potency_Assay_Workflow start Start: Target Cell Line culture 1. Cell Culture & Seeding start->culture treat 2. Drug Treatment (PEG vs. Non-PEG) culture->treat incubate 3. Incubation (e.g., 48h) treat->incubate assay 4. Add Assay Reagent (e.g., MTT) incubate->assay read 5. Read Signal (Absorbance) assay->read analyze 6. Data Analysis read->analyze end Result: Compare IC50 Values analyze->end

Caption: Workflow for a cell-based in vitro potency assay.

Signaling Pathway

JAK_STAT_Pathway cluster_nuc cytokine Cytokine (e.g., Interferon) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK jak->p_jak Phosphorylates stat STAT p_stat P-STAT (Dimer) stat->p_stat p_jak->stat Recruits & Phosphorylates nucleus Nucleus p_stat->nucleus Translocates to transcription Gene Transcription p_stat->transcription Induces drug PEGylated Drug (Antagonist) drug->block block->receptor Blocks Binding (Reduced Potency)

Caption: Simplified JAK-STAT signaling, a target for PEGylated drugs.

References

A Researcher's Guide to the Cross-Reactivity of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of rapamycin (B549165) and its analogs, commonly known as "rapalogs," focusing on their interactions with the primary cellular targets: FK506-binding protein 12 (FKBP12), mTOR Complex 1 (mTORC1), and mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Rapamycin is a macrolide compound that, along with its analogs, exerts its biological effects by first forming a complex with the intracellular protein FKBP12.[1][] This drug-protein complex then allosterically inhibits the serine/threonine kinase mTOR, primarily within the context of mTORC1.[1] First-generation rapalogs, such as everolimus (B549166) and temsirolimus, were developed to improve upon the pharmacokinetic properties of rapamycin.[1] More recently, second-generation mTOR inhibitors have been developed as ATP-competitive inhibitors that can target both mTORC1 and mTORC2, offering a broader spectrum of activity. Understanding the specific binding affinities and inhibitory concentrations of these analogs is crucial for their application in targeted therapies.

Comparative Analysis of Binding Affinities and Inhibitory Concentrations

The following tables summarize the binding affinities (Kd, Ki) and half-maximal inhibitory concentrations (IC50) of various rapamycin analogs for FKBP12, mTORC1, and mTORC2. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

First-Generation Rapamycin Analogs (Rapalogs)

These analogs are allosteric inhibitors that primarily target mTORC1.

CompoundTargetAssay TypeValue (nM)Reference
RapamycinFKBP12Isothermal Titration Calorimetry (ITC)0.24 (Kd)[3]
RapamycinFKBP12-FRB (mTOR)Isothermal Titration Calorimetry (ITC)0.10 (Kd)[3]
RapamycinmTOR (in HEK293 cells)Cellular Assay~0.1 (IC50)[4]
EverolimusFKBP12Cell-free Assay1.6 - 2.4 (IC50)[4]
TemsirolimusmTORCell-free Assay1760 (IC50)---
RidaforolimusmTOR (in HT-1080 cells)Cellular Assay0.2 (IC50)---
ZotarolimusFKBP12Cell-free Assay2.8 (IC50)---

Note: Temsirolimus is a prodrug of rapamycin.

Cellular Proliferation IC50 Values for First-Generation Rapalogs:

CompoundCell LineIC50 (nM)Reference
RapamycinCaki-2 (Renal)1.8 ± 0.5[1]
Rapamycin786-O (Renal)2.5 ± 0.7[1]
RapamycinMCF-7 (Breast)~1-10[1]
EverolimusCaki-2 (Renal)2.2 ± 0.6[1]
Everolimus786-O (Renal)3.1 ± 0.9[1]
EverolimusMCF-7 (Breast)~1-10[5]
TemsirolimusCaki-2 (Renal)2.9 ± 0.8[1]
Temsirolimus786-O (Renal)4.1 ± 1.1[1]
Second-Generation mTOR Inhibitors

These are ATP-competitive inhibitors, many of which dually target mTORC1 and mTORC2.

CompoundTargetAssay TypeIC50 (nM)Reference
Dual mTORC1/mTORC2 Inhibitors
OSI-027mTORC1Biochemical Assay22[6][7][8]
mTORC2Biochemical Assay65[6][7][8]
AZD8055mTORCell-free Kinase Assay0.8[6][9]
Vistusertib (AZD2014)mTORCell-free Kinase Assay2.8[9]
INK128 (Sapanisertib)mTORCell-free Assay1[10]
PP242mTORC1Biochemical Assay8[6]
mTORC2Biochemical Assay80[6]
Torin 1mTORIn vitro Kinase Assay3[7]
KU-0063794mTORCell-free Assay~10[][4]
Dual PI3K/mTOR Inhibitors
BEZ235 (Dactolisib)PI3Kα/γ/δ/β / mTORCell-free Assay4 / 5 / 7 / 75 / 6[4]
GSK2126458 (Omipalisib)mTORC1 / mTORC2Cell-free Assay0.18 / 0.3[4][10]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the cross-reactivity of rapamycin analogs, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for assessing inhibitor potency.

mTOR_Signaling_Pathway mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino Acids->mTORC1 Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Akt (S473) Akt (S473) mTORC2->Akt (S473) PKCα PKCα mTORC2->PKCα Cell Growth & Proliferation Cell Growth & Proliferation Akt (S473)->Cell Growth & Proliferation Actin Cytoskeleton Actin Cytoskeleton PKCα->Actin Cytoskeleton Rapalogs Rapamycin Analogs Rapalogs->mTORC1 2nd Gen Inhibitors Second-Gen mTORi 2nd Gen Inhibitors->mTORC1 2nd Gen Inhibitors->mTORC2 Experimental_Workflow Experimental Workflow for IC50 Determination cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_data_analysis Data Analysis A Seed cells in multi-well plates B Treat cells with serial dilutions of Rapalog A->B C Incubate for a defined period B->C D Perform cell viability assay (e.g., MTT, CellTiter-Glo) C->D E Measure signal (e.g., absorbance, luminescence) D->E F Plot dose-response curve and calculate IC50 E->F

References

Confirming Target Engagement of Novel PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than simply inhibiting their function.[1] A critical step in the development of novel PROTACs is the rigorous confirmation of target engagement, ensuring that the molecule effectively binds to its intended protein of interest (POI) and initiates the degradation cascade. This guide provides an objective comparison of key methodologies for validating PROTAC target engagement, supported by experimental data and detailed protocols.

The PROTAC Mechanism of Action: A Stepwise Process

PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] Verifying each step of this process is crucial for the successful development of effective and specific PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Comparative Overview of Key Target Engagement Assays

The selection of an appropriate assay for confirming PROTAC target engagement depends on the specific scientific question, the stage of drug development, and available resources. A multi-pronged approach using orthogonal methods is highly recommended for robust validation.[4]

Method Principle Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[5]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][6]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[5]
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer and a PROTAC to a NanoLuc®-tagged target protein in live cells.[5]High-throughput, quantitative, and provides real-time binding information in a cellular context.[7]Requires genetic modification of the target protein.
Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA) Proximity-based assays that detect the formation of the POI-PROTAC-E3 ligase complex.[3]Direct evidence of the key mechanistic step; can be performed in high-throughput formats.[8]In vitro assays may not fully recapitulate the cellular environment.
Ubiquitination Assays Detects the ubiquitination of the target protein, a direct downstream consequence of ternary complex formation.[9]Confirms the functional activity of the ternary complex.[10]Can be technically challenging; may require specific antibodies or reagents.[9]
Western Blotting for Protein Degradation Measures the reduction in the total amount of the target protein following PROTAC treatment.[5]Simple, widely accessible, and provides direct evidence of protein degradation.Lower throughput, semi-quantitative.
Mass Spectrometry-based Proteomics Globally quantifies changes in protein abundance in response to PROTAC treatment.[2]Unbiased, proteome-wide assessment of on-target and off-target degradation.[11]Requires specialized instrumentation and bioinformatics expertise.
Downstream Signaling Analysis Measures the functional consequences of target protein degradation on cellular signaling pathways.[12]Provides evidence of the biological impact of target engagement and degradation.Pathway effects can be complex and indirect.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

Objective: To determine if the PROTAC binds to the target protein in cells by measuring changes in its thermal stability.

  • Cell Treatment: Treat cultured cells with the PROTAC at various concentrations and a vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.[6]

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot, ELISA, or mass spectrometry.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[2]

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of a PROTAC to its target protein in live cells.

  • Cell Preparation: Use cells engineered to express the target protein fused to a NanoLuc® luciferase.

  • Assay Setup: Add the NanoBRET™ tracer (a fluorescent ligand for the target) and the PROTAC at various concentrations to the cells in a multi-well plate.[4]

  • Incubation: Incubate the plate to allow for compound entry and binding to the target protein.

  • Signal Detection: Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader.[7]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of the tracer and thus, target engagement.[4]

Experimental_Workflow cluster_validation PROTAC Target Validation Workflow Start Novel PROTAC Target_Engagement Confirm Target Engagement (CETSA, NanoBRET) Start->Target_Engagement Ternary_Complex Assess Ternary Complex Formation (TR-FRET, AlphaLISA) Target_Engagement->Ternary_Complex Ubiquitination Measure Target Ubiquitination (Western Blot, ELISA) Ternary_Complex->Ubiquitination Degradation Quantify Protein Degradation (Western Blot, MS Proteomics) Ubiquitination->Degradation Downstream Analyze Downstream Signaling Degradation->Downstream Off_Target Evaluate Off-Target Effects (MS Proteomics) Degradation->Off_Target End Validated PROTAC Downstream->End Off_Target->End

Caption: A general experimental workflow for the evaluation of PROTAC molecules.

Addressing Off-Target Effects

A crucial aspect of PROTAC development is the assessment of off-target effects.[2] These can be categorized as:

  • Degradation-Dependent Off-Targets: The PROTAC induces the degradation of proteins other than the intended target. This can occur if the POI ligand has affinity for other proteins or if the ternary complex recruits unintended "neosubstrates."[14]

  • Degradation-Independent Off-Targets: The PROTAC molecule itself may inhibit the function of other proteins without inducing their degradation.

Mass spectrometry-based global proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[2] By comparing the proteomes of cells treated with the PROTAC versus a control, researchers can identify proteins that are unintentionally degraded. Shorter treatment times are often used to distinguish direct targets from downstream effects.[15]

Conclusion

Confirming target engagement is a cornerstone of PROTAC development. A thorough and multi-faceted approach, combining biophysical, biochemical, and cell-based assays, is essential to validate the mechanism of action and selectivity of novel PROTACs. The methodologies outlined in this guide provide a framework for researchers to generate robust data, enabling the confident progression of promising protein degraders through the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of XL388-C2-amide-PEG9-NH2 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of specialized research chemicals is a critical component of laboratory operations. This guide provides a detailed, procedural framework for the proper disposal of XL388-C2-amide-PEG9-NH2 hydrochloride, ensuring the safety of personnel and the protection of the environment.

Fundamental Principle: Treat as Hazardous Waste

Due to its complex structure and the presence of a hydrochloride salt which can be acidic and potentially corrosive, this compound must be treated as hazardous chemical waste. Laboratory personnel should handle all waste materials containing this compound as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety professional. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The cornerstone of proper disposal is ensuring that all waste containing this compound is managed safely from the point of generation to its final disposal by qualified personnel.

1. Waste Identification and Segregation:

  • Classify as Hazardous Waste: Treat all forms of the compound (pure, in solution) and contaminated materials as hazardous waste.

  • Segregate at the Source:

    • Solid Waste: Collect unused or expired pure compounds, as well as contaminated items like gloves, weighing papers, and pipette tips, in a designated, leak-proof container clearly labeled for solid hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix this waste stream with incompatible chemicals, such as strong bases or oxidizing agents.

    • Sharps: Any contaminated needles or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

2. Container and Labeling Requirements:

  • Use Appropriate Containers: Collect waste in containers that are chemically compatible with the compound (e.g., high-density polyethylene (B3416737) or glass). Ensure containers have secure, leak-proof closures.

  • Label Containers Clearly: As soon as waste is added, the container must be labeled with a hazardous

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。